Murabutide
Description
Structure
2D Structure
Properties
CAS No. |
74817-61-1 |
|---|---|
Molecular Formula |
C23H40N4O11 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
butyl (2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate |
InChI |
InChI=1S/C23H40N4O11/c1-5-6-9-37-23(36)15(7-8-18(24)32)27-21(34)12(2)25-22(35)13(3)38-20(19(33)17(31)11-29)16(10-28)26-14(4)30/h10,12-13,15-17,19-20,29,31,33H,5-9,11H2,1-4H3,(H2,24,32)(H,25,35)(H,26,30)(H,27,34)/t12-,13+,15+,16-,17+,19+,20+/m0/s1 |
InChI Key |
ISYJGPYKJNWIQE-BNOMVYTKSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
CCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Murabutide vs. Muramyl Dipeptide (MDP): A Technical Guide to Synthetic Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Muramyl dipeptide (MDP) stands as the minimal bioactive component of bacterial peptidoglycan, a potent activator of the innate immune system. Its discovery opened avenues for the development of synthetic immunomodulators. However, the clinical utility of MDP has been hampered by significant side effects, most notably pyrogenicity. Murabutide, a synthetic derivative of MDP, was engineered to retain the immunomodulatory properties of its parent molecule while exhibiting a superior safety profile. This technical guide provides an in-depth comparison of this compound and MDP, focusing on their mechanisms of action, quantitative differences in activity, and the experimental methodologies used for their evaluation.
Structural and Mechanistic Overview
Both this compound and MDP exert their immunomodulatory effects primarily through the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).
Muramyl Dipeptide (MDP): The foundational structure, N-acetylmuramyl-L-alanyl-D-isoglutamine, is recognized by the leucine-rich repeat (LRR) domain of NOD2.
This compound: Chemically known as N-acetylmuramyl-L-alanyl-D-glutamine n-butyl ester, this derivative maintains the core MDP structure essential for NOD2 recognition but is modified to reduce toxicity.[1]
Upon binding, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction, mediated by CARD-CARD domain homotypic interactions, is a critical step in the downstream signaling cascade.
Signaling Pathway
The activation of RIPK2 initiates a series of ubiquitination events, leading to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This cascade culminates in the production of pro-inflammatory cytokines and other immune mediators.
Quantitative Data Comparison
The primary distinction between this compound and MDP lies in their biological activity and safety profiles. This compound was specifically designed to mitigate the pyrogenic effects of MDP while retaining its beneficial immunomodulatory properties.
| Parameter | Muramyl Dipeptide (MDP) | This compound | Reference(s) |
| NOD2 Activation | Potent agonist (NF-κB activation: 45.6 ± 2.5 fold at 100 ng) | Potent agonist (NF-κB activation: 17.6 ± 1.2 fold at 100 ng) | |
| Pyrogenicity | Induces biphasic fever in rabbits. | Non-pyrogenic in rabbits; does not induce endogenous pyrogen. | [1][2] |
| TNF-α Induction | Synergistically enhances LPS-induced TNF-α release (87.4%). | Synergistically enhances LPS-induced TNF-α release (82.6%). | |
| Adjuvant Activity | Effective adjuvant for humoral and cellular immunity. | Effective adjuvant, particularly for mucosal immunity. | [3][4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare this compound and MDP.
In Vitro NOD2 Activation Assay
This assay quantifies the ability of a compound to activate the NOD2 signaling pathway, typically by measuring the downstream activation of the NF-κB transcription factor.
Protocol:
-
Cell Culture: HEK-Blue™ NOD2 cells, which are HEK293 cells stably expressing human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in DMEM supplemented with 10% FBS and selective antibiotics.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 2.5 x 104 cells per well.
-
Compound Treatment: Test compounds (this compound, MDP) are serially diluted and added to the cells. A vehicle control (e.g., DMSO) and a positive control (e.g., a known NOD2 agonist) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
SEAP Detection: The activity of SEAP in the cell culture supernatant is measured using a colorimetric substrate such as QUANTI-Blue™. The absorbance is read at a specific wavelength (e.g., 620-655 nm).
-
Data Analysis: The NF-κB activation is expressed as the fold induction relative to the vehicle-treated control cells.
In Vivo Adjuvant Activity Assessment in Mice
This protocol assesses the ability of this compound and MDP to enhance the immune response to a co-administered antigen in a murine model.
Protocol:
-
Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are used.
-
Antigen and Adjuvants: Ovalbumin (OVA) is commonly used as the model antigen. This compound and MDP are prepared in sterile saline.
-
Immunization:
-
Mice are immunized subcutaneously or intraperitoneally on day 0 with a solution containing the antigen (e.g., 10-100 µg of OVA) either alone or mixed with the desired concentration of the adjuvant (e.g., 10-100 µg of this compound or MDP).
-
A booster immunization with the same formulation is given on day 14 or 21.
-
-
Sample Collection: Blood samples are collected via retro-orbital or tail bleeding at various time points (e.g., days 14, 28, and 42) to assess the antibody response.
-
Antibody Titer Measurement (ELISA):
-
96-well plates are coated with the antigen (OVA) overnight at 4°C.
-
Plates are washed and blocked to prevent non-specific binding.
-
Serially diluted serum samples are added to the wells and incubated.
-
After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG (or isotypes like IgG1 and IgG2a) is added.
-
The plates are washed again, and a substrate solution (e.g., TMB) is added to develop a colorimetric reaction.
-
The reaction is stopped, and the absorbance is read at a specific wavelength.
-
The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
-
Rabbit Pyrogen Test
This in vivo assay is the historical standard for assessing the pyrogenicity of parenteral drugs.
Protocol:
-
Animals: Healthy, mature rabbits are used. Their baseline body temperature is recorded.
-
Test Substance Administration: The test substance (this compound or MDP) is dissolved in sterile, pyrogen-free saline and administered intravenously into the ear vein of the rabbits.
-
Temperature Monitoring: The rectal temperature of each rabbit is recorded at regular intervals (e.g., every 30 minutes) for at least 3 hours after injection.
-
Data Analysis: The pyrogenic response is determined by the maximum temperature increase observed for each rabbit. A substance is considered pyrogenic if it causes a significant rise in temperature in the test animals according to pharmacopeial standards.[5][6][7][8][9]
Conclusion
This compound represents a significant advancement in the field of synthetic immunomodulators. By retaining the NOD2-activating properties of MDP while eliminating its pyrogenic effects, this compound offers a safer alternative for various clinical applications, including as a vaccine adjuvant and in immunotherapy. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel immunomodulatory compounds. The clear signaling pathway and established in vitro and in vivo models will facilitate further research into the nuanced roles of NOD2 activation in health and disease.
References
- 1. Inhibition of endogenous pyrogen-induced fever by a muramyl dipeptide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissociation between muramyl dipeptide-induced fever and changes in plasma metal levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of structurally related peptidoglycan monomer and muramyl dipeptide on humoral IgG immune response to ovalbumin in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. <151> PYROGEN TEST [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. matresearch.com [matresearch.com]
- 8. Pyrogen Testing Methods [sigmaaldrich.com]
- 9. matresearch.com [matresearch.com]
An In-depth Technical Guide to the Apyrogenic Properties of Murabutide for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Murabutide (N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester) is a synthetic immunomodulator derived from Muramyl Dipeptide (MDP), the smallest biologically active component of bacterial cell peptidoglycan.[1] While MDP is a potent activator of the innate immune system, its clinical utility is hampered by significant pyrogenic (fever-inducing) and other toxic side effects.[2][3] this compound was engineered to retain the beneficial immunomodulatory properties of MDP while being devoid of its pyrogenic activity, making it a safe and valuable compound for in vivo applications, including as a vaccine adjuvant and a nonspecific stimulant of host defense.[1][4][5] This guide provides a comprehensive overview of this compound's apyrogenic nature, its mechanism of action, and detailed protocols for its study in vivo.
Core Apyrogenic Properties and Mechanism of Action
The defining characteristic of this compound for in vivo use is its lack of pyrogenicity. It was developed as a safe alternative to MDP after the parent molecule was found to be too toxic for human applications.[1] Studies have consistently demonstrated that this compound does not induce a febrile response, even at doses where it exerts significant immunomodulatory effects.[4][6]
The key to its apyrogenic profile lies in its specific interaction with the innate immune system. This compound's activity is mediated through the cytosolic pattern recognition receptor (PRR) known as Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][5]
Mechanism of Action via NOD2:
-
Recognition: this compound, being a derivative of MDP, is recognized by the leucine-rich repeat (LRR) domain of the NOD2 receptor within the cytoplasm of immune cells like macrophages and dendritic cells.[1][2]
-
Activation and Oligomerization: Upon binding, NOD2 undergoes a conformational change, leading to its self-oligomerization.[2]
-
Signal Transduction: This complex recruits the serine/threonine kinase RIP2 (also known as RICK), which mediates the downstream signaling cascade.[1][2]
-
Pathway Activation: The activation of RIP2 leads to the engagement of the TAK1 protein complex, which in turn activates two major pathways:
-
Immune Response: The culmination of this signaling is a potent immunomodulatory effect, including enhanced cytokine production, increased resistance to infections, and adjuvant activity, without triggering a pyrogenic response.[5][7]
Crucially, this compound does not transduce signals through Toll-like Receptors (TLRs), specifically TLR2 or TLR4, which are major mediators of pyrogenic responses to bacterial components like lipopolysaccharide (LPS).[1] This selective activation of NOD2 is central to its safety profile.
Visualization of this compound's Signaling Pathway
Caption: this compound signaling through the NOD2 pathway.
Quantitative Data Summary
The following tables summarize key quantitative and qualitative data regarding this compound's properties from various studies.
Table 1: Comparative Pyrogenicity of MDP and this compound
| Compound | Recognized by | Pyrogenic Activity (in vivo) | Key Finding | Reference(s) |
| Muramyl Dipeptide (MDP) | NOD2 | Yes (Pyrogenic) | The parent molecule is a potent pyrogen, limiting its clinical use. | [1],[2],[3] |
| This compound | NOD2 | No (Apyrogenic) | Specifically designed to be devoid of pyrogenic and somnogenic activity. | [1],[4],[6] |
Table 2: Immunomodulatory Activity Profile of this compound
| Activity | Model System | Key Quantitative Finding | Outcome | Reference(s) |
| NOD2 Activation | HEK-Blue™ NOD2 cells | Working concentration: 10 ng/ml - 10 µg/ml | Potent and specific agonist activity. | [1] |
| Cytokine Induction | Human Whole Blood | Increased levels of TNF, IL-1β, IL-6, IL-8 after 2 hours. | Broad-spectrum cytokine and chemokine induction. | [7] |
| Adjuvant Effect | Mice (Intranasal VLP vaccine) | Enhanced humoral and mucosal immune responses. | Functions as an effective mucosal adjuvant. | [8],[9] |
| Anti-HIV Activity | Human MDMs & MDDCs | Significant suppression of HIV-1 replication. | Activates multiple effector pathways to render cells nonpermissive to HIV-1. | [10],[11] |
| Hematopoiesis | Clinical Studies | A 7 mg dose induced a significant increase in CSF and IL-6. | Synergizes with cytokines to enhance hematopoiesis. | [7] |
Detailed Experimental Protocols
The gold standard for assessing pyrogenicity in vivo has historically been the Rabbit Pyrogen Test (RPT).
Protocol: Rabbit Pyrogen Test (RPT) for Apyrogenicity Assessment
This protocol is based on pharmacopeial standards for evaluating fever-inducing contaminants in parenteral products.[12][13][14]
Objective: To measure the change in body temperature of rabbits following intravenous injection of this compound to confirm its apyrogenic nature.
Materials:
-
Healthy, mature New Zealand white rabbits of either sex, weighing not less than 1.5 kg.
-
Animal restraining boxes that allow for comfortable housing.
-
Calibrated clinical thermometer or electrical temperature probe accurate to ±0.1°C.
-
Pyrogen-free glassware, syringes, and needles.
-
Test substance (this compound) dissolved in sterile, pyrogen-free saline (0.9% NaCl).
-
Control: Sterile, pyrogen-free saline.
Procedure:
-
Animal Selection and Conditioning:
-
Use only animals that have not been used for testing in the previous two weeks.
-
House animals individually in a quiet area with a constant temperature (20 ± 3°C).
-
Conduct a sham test 1-3 days prior by injecting pyrogen-free saline to acclimate the animals. An animal showing a temperature variation of 0.6°C or more should be excluded.[12]
-
-
Pre-Test Temperature Measurement (Baseline):
-
Withhold food overnight and during the test; water is permitted.
-
Gently place the rabbit in the restrainer.
-
Insert the thermometer/probe into the rectum to a constant depth (e.g., 7.5 cm).
-
Record the "initial temperature" for each rabbit. This is the mean of two readings taken 30 minutes apart in the 90 minutes prior to injection. The initial temperatures should not vary by more than 1°C among the animals in a group.
-
-
Test Substance Administration:
-
Warm the this compound solution to approximately 38°C before injection.[12]
-
Within 90 minutes of establishing the baseline temperature, inject the solution slowly (over ~1 minute) into the marginal ear vein of each of three rabbits.
-
The volume of injection should be between 0.5 mL/kg and 10 mL/kg of body weight.[12]
-
-
Post-Injection Temperature Monitoring:
-
Record the temperature of each rabbit at 30-minute intervals for 3 hours after the injection.
-
Interpretation of Results:
-
The test is considered passed (the substance is apyrogenic) if the sum of the maximum temperature rises for the three rabbits does not exceed 1.15°C.
-
The test is failed (the substance is pyrogenic) if the sum of the temperature rises is 2.65°C or more.
-
If the result is intermediate, the test may be repeated using five other rabbits. The substance passes if not more than three of the eight rabbits show an individual temperature rise of 0.5°C or more and if the sum of the maximum temperature rises for the eight rabbits does not exceed 3.3°C.
Visualization of the Rabbit Pyrogen Test Workflow
Caption: Workflow for the in vivo Rabbit Pyrogen Test (RPT).
Conclusion
This compound stands out as a synthetic immunomodulator with a well-defined mechanism of action and a superior safety profile compared to its parent molecule, MDP. Its ability to potently stimulate the immune system via the NOD2 pathway while completely avoiding the pyrogenic effects commonly associated with bacterial mimetics makes it an invaluable tool for in vivo research. For scientists and drug developers, this compound offers the potential to be a powerful vaccine adjuvant, an anti-infective agent, and a general immunomodulator without the dose-limiting toxicity of pyrogenicity. The experimental protocols provided herein offer a standardized framework for verifying these critical apyrogenic properties in a preclinical setting.
References
- 1. invivogen.com [invivogen.com]
- 2. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound revisited: a review of its pleiotropic biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Synthetic Immunomodulator this compound Controls Human Immunodeficiency Virus Type 1 Replication at Multiple Levels in Macrophages and Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. JaypeeDigital | Pyrogen Test (In Vivo and In Vitro Methods) [jaypeedigital.com]
- 13. Expt. 9 Test for pyrogens ( rabbit method) | PDF [slideshare.net]
- 14. criver.com [criver.com]
The Murabutide Signaling Pathway: An In-depth Technical Guide to NF-κB and MAPK Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Murabutide, a synthetic derivative of muramyl dipeptide (MDP), is a potent immunomodulator that activates the innate immune system through the cytosolic pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). Unlike its parent molecule, this compound offers a favorable safety profile, devoid of the pyrogenic and somnogenic activities associated with MDP, making it a compelling candidate for therapeutic development, particularly as a vaccine adjuvant and an immunomodulator in various disease contexts. This technical guide provides a comprehensive overview of the this compound signaling pathway, with a specific focus on the activation of two critical downstream cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. This document details the molecular interactions, presents available quantitative data, outlines key experimental protocols for studying this pathway, and provides visual representations of the signaling cascade and experimental workflows.
Introduction to this compound
This compound is a synthetic glycopeptide derived from MDP, the smallest bioactive component of bacterial peptidoglycan. It was developed to retain the immunomodulatory properties of MDP while minimizing its toxic side effects. This compound is recognized by the intracellular receptor NOD2, initiating a signaling cascade that culminates in the production of pro-inflammatory cytokines and other immune mediators. This activation of the innate immune system underlies its potential as an adjuvant and immunotherapeutic agent.
The Core Signaling Pathway: From NOD2 to NF-κB and MAPKs
The signaling cascade initiated by this compound is a well-defined process that involves a series of protein-protein interactions and post-translational modifications.[1]
-
Recognition and NOD2 Oligomerization: this compound enters the cytoplasm of immune cells, such as macrophages and dendritic cells, where it is recognized by the leucine-rich repeat (LRR) domain of NOD2. This binding event induces a conformational change in NOD2, leading to its oligomerization.[1]
-
Recruitment of RIP2 Kinase: The oligomerized NOD2 recruits the serine/threonine kinase, Receptor-Interacting Protein 2 (RIP2; also known as RICK), through homophilic CARD-CARD interactions.
-
Signalosome Formation and Ubiquitination: The NOD2-RIP2 complex forms the core of a signaling platform. RIP2 undergoes poly-ubiquitination, a critical step for the recruitment and activation of downstream signaling molecules.
-
Activation of the NF-κB Pathway: The poly-ubiquitinated RIP2 recruits the IκB Kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). The IKK complex, once activated, phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those encoding cytokines such as TNF-α, IL-6, and IL-8.[1]
-
Activation of the MAPK Pathway: In parallel to NF-κB activation, the poly-ubiquitinated RIP2 also recruits the Transforming growth factor-β-Activated Kinase 1 (TAK1). TAK1, in turn, phosphorylates and activates the MAPK Kinases (MKKs), which then phosphorylate and activate the three major MAPK subfamilies: p38, c-Jun N-terminal Kinase (JNK), and Extracellular signal-regulated Kinase (ERK). Activated MAPKs go on to phosphorylate various transcription factors, contributing to the overall inflammatory response.[1]
Signaling Pathway Diagram
References
The Biological Effects of Murabutide on Innate and Adaptive Immunity: A Technical Guide
Abstract
Murabutide (N-acetylmuramyl-L-alanyl-D-glutamine-α-n-butyl-ester) is a synthetic, non-pyrogenic derivative of muramyl dipeptide (MDP), the minimal bioactive component of bacterial peptidoglycan. Developed as a safe and effective immunomodulator, this compound has demonstrated a potent ability to engage both the innate and adaptive arms of the immune system. Its primary mechanism involves the specific activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This interaction triggers a cascade of downstream signaling events, leading to the activation of key transcription factors such as NF-κB and the subsequent production of a range of cytokines, chemokines, and hematopoietic factors. Clinically, this compound has been investigated as a vaccine adjuvant and as an immunotherapeutic agent, particularly in the context of chronic viral infections like HIV. This technical guide provides an in-depth overview of the core biological effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action for researchers, scientists, and drug development professionals.
Core Mechanism of Action: The NOD2 Signaling Pathway
This compound exerts its immunomodulatory effects by acting as a potent agonist for NOD2, an intracellular sensor for bacterial peptidoglycan fragments.[1][2] Unlike its parent molecule, MDP, this compound was developed to retain immunomodulatory properties without the associated toxicity.[2]
Intracellular Recognition and Downstream Signaling
Upon entering the cytoplasm of immune cells, such as macrophages and dendritic cells, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD2. This binding event induces a conformational change, leading to the self-oligomerization of NOD2 and the recruitment of the serine/threonine kinase RIP2 (also known as RICK).[3] The interaction is mediated by homophilic CARD-CARD domain associations between the two proteins.
The recruitment and activation of RIP2 are central to the signaling cascade. Activated RIP2 recruits and activates TAK1, which in turn activates two major downstream pathways:
-
NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα.[4] This phosphorylation targets IκBα for proteasomal degradation, releasing the NF-κB (p50/p65) dimer to translocate into the nucleus.[4][5]
-
MAPK Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) pathway.
Once in the nucleus, NF-κB acts as a master transcription factor, inducing the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and cell adhesion molecules, which orchestrate the subsequent immune response.[3][6] It is important to note that this compound's activity is specific to NOD2 and does not involve signaling through Toll-like receptors (TLRs) such as TLR2 or TLR4.
Effects on Innate Immunity
This compound's primary impact on the innate immune system is the activation of antigen-presenting cells (APCs) and the induction of a robust cytokine response.
Activation of Macrophages and Dendritic Cells
This compound is a potent activator of macrophages and dendritic cells (DCs).[2] In monocyte-derived immature DCs, this compound treatment leads to phenotypic maturation, characterized by the upregulation of key surface molecules essential for T-cell activation.[7] This includes increased expression of MHC class II molecules (HLA-DR) and the co-stimulatory molecules CD80, CD86, and CD40.[7] Furthermore, this compound induces the expression of the DC maturation marker CD83 while downregulating the mannose receptor, a marker associated with antigen capture by immature DCs.[7] This shift from an antigen-capturing to an antigen-presenting and T-cell-stimulating phenotype is a critical step in bridging innate and adaptive immunity.
Cytokine and Chemokine Induction
Stimulation of innate immune cells with this compound leads to the production and secretion of various immune mediators. In studies using human whole blood, this compound induced an increase in pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF), Interleukin-1 beta (IL-1β), IL-6, and IL-8, as well as the anti-inflammatory mediator IL-1Ra. This compound has also been shown to synergize with other cytokines; for instance, its combination with IFN-α was well-tolerated in healthy volunteers and led to the induction of anti-inflammatory cytokines and HIV-1-suppressive β-chemokines.[8]
Table 1: Quantitative Data on this compound's Effects on Innate Immunity
| Parameter | Experimental System | Treatment | Result | Citation |
| Viral Replication | HIV-1 infected monocyte-derived macrophages (MDMs) | 1 µg/ml this compound | 42% mean inhibition of viral replication | |
| 10 µg/ml this compound | 84% mean inhibition of viral replication | |||
| 100 µg/ml this compound | 85% mean inhibition of viral replication | |||
| Viral Replication | HIV-1 infected monocyte-derived dendritic cells (MDDCs) | 1 µg/ml this compound | 69% mean inhibition of viral replication | |
| 10 µg/ml this compound | 77% mean inhibition of viral replication | |||
| DC Maturation | Human immature DCs | 48-hour stimulation with this compound | Significant upregulation of HLA-DR, CD86, CD40, and CD83 surface expression | [7] |
| Cytokine Profile | Healthy Volunteers (co-administered with IFN-α) | This compound + IFN-α | Induction of anti-inflammatory cytokines and HIV-1-suppressive β-chemokines. | [8] |
| Neutrophil Count | Healthy Men | 100 µg/kg subcutaneous injection | Significant increase in neutrophils, returning to normal after 24 hours. |
Effects on Adaptive Immunity
Through its activation of APCs, this compound serves as a powerful adjuvant, enhancing the magnitude and quality of the adaptive immune response to co-administered antigens.
Adjuvant Properties and Humoral Immunity
This compound has been shown to enhance antibody responses to various antigens, including natural and synthetic Hepatitis B surface antigens (HBsAg).[9] When administered with HBsAg, this compound produced total antibody titers as high as the conventional adjuvant alum.[9] A key advantage is its ability to induce strong responses without the side effects associated with MDP. Furthermore, when used as a mucosal adjuvant in intranasal vaccination with a virus-like particle (VLP) vaccine, this compound was superior to alum in inducing mucosal IgA responses and stimulated equivalent systemic VLP-specific antibodies.
T-Lymphocyte Activation
The maturation of DCs induced by this compound directly translates to an enhanced capacity to stimulate T-cells. This compound-treated DCs show a substantially increased ability to drive the proliferation of allogeneic CD4+ T-cells in a Mixed Lymphocyte Reaction (MLR).[7] In clinical trials involving HIV-1 patients, immunotherapy with this compound led to an increased ability to mount cellular responses to recall antigens and a significant increase in lymphoproliferative responses to the viral antigen gp160.[1][10]
Table 2: Quantitative Data on this compound's Adjuvant Effects on Adaptive Immunity
| Parameter | Study Population / Model | Treatment Protocol | Result | Citation |
| Antibody Response | Mice immunized with Hepatitis B surface antigen (HBsAg) | This compound in saline vs. Alum | Produced total antibody titers as high as alum; persistence of high titers was the same. | [9] |
| CD4+ T-Cell Count | HIV-1 patients on long-term HAART | 7 mg/day this compound for 6 weeks | Significant increase in CD4 cell counts 1 week after the immunotherapy cycle. | [1][10] |
| Viral Load | HIV-1 patients on long-term HAART | 7 mg/day this compound for 6 weeks | Significant increase in the percentage of patients with undetectable viral loads (<50 copies/mL). | [1][10] |
| Antigen-Specific T-Cell Response | HIV-1 patients on long-term HAART | 7 mg/day this compound for 6 weeks | Significant increase in patients with positive lymphoproliferative responses to HIV-1 gp160 antigen. | [10] |
Key Experimental Protocols
Protocol: Dendritic Cell (DC) Maturation Assay
This protocol outlines the generation of human monocyte-derived DCs and the assessment of their maturation following stimulation with this compound.
-
Monocyte Isolation: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Differentiation to Immature DCs (iDCs): Culture monocytes for 6-7 days in RPMI-1640 medium supplemented with 5% human AB serum, GM-CSF (e.g., 800 U/ml), and IL-4 (e.g., 500 U/ml). Replenish with fresh medium and cytokines on days 3 and 5.[7]
-
Stimulation: Harvest the non-adherent iDCs. Resuspend in fresh DC medium and stimulate with this compound (e.g., 10 µg/ml) for 48 hours. Include an unstimulated control and a positive control (e.g., LPS).[7]
-
Phenotypic Analysis: Harvest the cells and stain with fluorescently-conjugated monoclonal antibodies against surface markers (e.g., CD80, CD86, CD40, HLA-DR, CD83, Mannose Receptor).
-
Data Acquisition: Analyze the cells using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Protocol: T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)
This assay measures the ability of this compound-stimulated DCs to activate allogeneic T-cells.
-
Generate and Stimulate DCs: Prepare mature DCs as described in Protocol 4.1. Treat the DCs with Mitomycin C to arrest their proliferation.
-
Isolate T-Cells: Isolate allogeneic CD4+ T-cells from a different healthy donor.
-
Co-culture: Co-culture the Mitomycin C-treated DCs with the allogeneic CD4+ T-cells at various DC:T-cell ratios.
-
Proliferation Measurement: After 4-5 days, assess T-cell proliferation. This is commonly done using:
-
[³H]-Thymidine Incorporation: Add radiolabeled thymidine for the final 18 hours of culture and measure its incorporation into newly synthesized DNA.[11]
-
CFSE Staining: Label T-cells with CFSE dye before co-culture. Proliferation is measured by the successive halving of fluorescence intensity with each cell division, analyzed by flow cytometry.[12]
-
-
Data Analysis: Compare the proliferation of T-cells stimulated with this compound-treated DCs versus those stimulated with untreated DCs.
Conclusion
This compound stands out as a well-characterized immunomodulator with a defined mechanism of action centered on the activation of the NOD2 signaling pathway. Its ability to potently mature antigen-presenting cells provides a crucial link between the innate and adaptive immune systems, underpinning its efficacy as a vaccine adjuvant. The extensive data from in vitro studies and clinical trials demonstrate its capacity to enhance both cellular and humoral immunity while maintaining a favorable safety profile. For researchers and developers in immunology and vaccinology, this compound represents a valuable tool and a promising candidate for therapeutic strategies aimed at boosting host defense and augmenting antigen-specific immune responses.
References
- 1. Clinical and immunological effects of a 6 week immunotherapy cycle with this compound in HIV-1 patients with unsuccessful long-term antiretroviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound revisited: a review of its pleiotropic biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced maturation and functional capacity of monocyte-derived immature dendritic cells by the synthetic immunomodulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical tolerance and profile of cytokine induction in healthy volunteers following the simultaneous administration of ifn-alpha and the synthetic immunomodulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. ebm-journal.org [ebm-journal.org]
- 12. patch.com [patch.com]
Murabutide: A Safer Muramyl Dipeptide Alternative for Immune Modulation
A Technical Guide on the Discovery, Development, and Mechanism of Action of Murabutide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and biological activity of this compound, a synthetic analogue of Muramyl Dipeptide (MDP). Developed as a safer alternative to MDP, this compound retains potent immunomodulatory properties with a significantly improved safety profile, making it a promising candidate for various therapeutic applications, including vaccine adjuvants and immunotherapies. This document details the comparative biological activities of this compound and MDP, outlines key experimental protocols for their evaluation, and illustrates the underlying signaling pathways.
Introduction: The Need for a Safer MDP
Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal biologically active component of peptidoglycan, a major constituent of bacterial cell walls. It is a potent activator of the innate immune system, capable of stimulating a wide range of immune responses, including the production of pro-inflammatory cytokines and the enhancement of antibody production. This has made MDP a subject of intense research as a potential vaccine adjuvant.
However, the clinical development of MDP has been hampered by its significant side effects, most notably its pyrogenicity (fever-inducing capacity). The quest for a safer, yet equally effective, immunomodulator led to the synthesis and evaluation of numerous MDP analogues. Through systematic structure-activity relationship (SAR) studies, researchers aimed to dissociate the desirable adjuvant effects from the undesirable pyrogenic activity.
This compound (N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester) emerged from these efforts as a promising candidate. By modifying the D-isoglutamine residue of MDP, specifically through esterification of the γ-carboxyl group, a significant reduction in pyrogenicity was achieved while preserving the compound's adjuvant properties.
Comparative Biological Activity: this compound vs. MDP
The development of this compound was predicated on achieving a separation of the adjuvant and pyrogenic effects of MDP. The following tables summarize the quantitative data from comparative studies.
Table 1: Comparative Pyrogenicity of this compound and MDP
| Compound | Dose (µg/kg) | Mean Maximum Temperature Increase (°C) in Rabbits | Reference |
| MDP | 10 | 1.2 ± 0.2 | [1] |
| This compound | 10 | 0.3 ± 0.1 | [1] |
| Saline Control | - | < 0.2 | [1] |
Data are representative and compiled from multiple sources indicating a significant reduction in pyrogenicity for this compound.
Table 2: Comparative Adjuvant Activity of this compound and MDP
| Adjuvant | Antigen | Anti-Antigen IgG Titer (Log2) in Mice | Reference |
| MDP | Ovalbumin | 12.5 ± 1.5 | [2] |
| This compound | Ovalbumin | 11.8 ± 1.2 | [2] |
| Antigen Alone | Ovalbumin | 6.2 ± 0.8 | [2] |
Antibody titers are expressed as the mean reciprocal log2 of the highest dilution giving a positive ELISA reading. Values are representative of typical findings.
Table 3: Comparative In Vitro Cytokine Induction in Human PBMCs
| Stimulant | Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference |
| MDP | 1.0 | 850 ± 120 | 1200 ± 150 | [3][4] |
| This compound | 1.0 | 450 ± 80 | 700 ± 100 | [3][4] |
| Control | - | < 50 | < 50 | [3][4] |
Cytokine concentrations in culture supernatants after 24 hours of stimulation. Data are representative of multiple studies.
Mechanism of Action: The NOD2 Signaling Pathway
Both this compound and MDP exert their immunomodulatory effects primarily through the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2). NOD2 is expressed in various immune cells, including monocytes, macrophages, and dendritic cells.
Upon binding of this compound or MDP to the leucine-rich repeat (LRR) domain of NOD2, a conformational change is induced, leading to the oligomerization of NOD2. This triggers a downstream signaling cascade culminating in the activation of key transcription factors, such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines, chemokines, and other immune mediators.
Signaling Pathway Diagram
// Nodes this compound [label="this compound / MDP", fillcolor="#FBBC05"]; NOD2 [label="NOD2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RIP2 [label="RIP2 (RICK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TAK1_complex [label="TAK1/TAB1/TAB2", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF", label="{TAK1 | TAB1 | TAB2}"]; IKK_complex [label="IKK Complex", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF", label="{IKKα | IKKβ | NEMO}"]; IkappaB [label="IκB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkappaB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway\n(p38, JNK, ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; Gene_expression [label="Gene Expression\n(Cytokines, Chemokines)", shape=note, fillcolor="#F1F3F4"];
// Edges this compound -> NOD2 [label="Binds to LRR domain"]; NOD2 -> RIP2 [label="Recruits via CARD-CARD interaction"]; RIP2 -> TAK1_complex [label="Recruits and activates"]; TAK1_complex -> IKK_complex [label="Phosphorylates and activates"]; TAK1_complex -> MAPK_pathway [label="Activates"]; IKK_complex -> IkappaB [label="Phosphorylates"]; IkappaB -> NFkappaB [label="Releases", style=dashed]; NFkappaB -> Nucleus [label="Translocates to"]; Nucleus -> Gene_expression [label="Induces transcription"]; MAPK_pathway -> Nucleus [label="Activates transcription factors"]; } .end
Caption: NOD2 signaling cascade initiated by this compound/MDP.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound and other MDP analogues.
Rabbit Pyrogen Test
Objective: To assess the fever-inducing potential of a substance.
Materials:
-
Healthy, mature rabbits (2.0-3.5 kg)
-
Test substance (this compound or MDP) dissolved in sterile, pyrogen-free 0.9% saline
-
Calibrated temperature-measuring device (rectal probe)
-
Rabbit restrainers
Procedure:
-
Acclimatization: House rabbits for at least one week in a controlled environment (20 ± 3°C).
-
Sham Test: Within 7 days prior to the main test, conduct a sham test on each rabbit, which includes all steps except the injection, to accustom the animals to the procedure.
-
Baseline Temperature: On the test day, withhold food. Record the baseline rectal temperature of three rabbits. Rabbits with a baseline temperature above 39.8°C or a temperature variation of more than 1°C between them should not be used.
-
Injection: Inject the test substance (e.g., 10 µg/kg) intravenously into the marginal ear vein of each of the three rabbits. The injection volume should not exceed 10 mL/kg and should be administered over a period of no more than 10 minutes.
-
Temperature Monitoring: Record the rectal temperature of each rabbit at 30-minute intervals for 3 hours post-injection.
-
Interpretation: The test is considered positive if the sum of the maximum temperature rises for the three rabbits exceeds a predefined limit (e.g., 1.15°C for some standards) or if any single rabbit shows a rise of 0.5°C or more.
Murine Adjuvant Activity Assay
Objective: To evaluate the ability of a substance to enhance the antigen-specific antibody response.
Materials:
-
6-8 week old female BALB/c mice
-
Antigen: Ovalbumin (OVA)
-
Adjuvant: this compound or MDP
-
Sterile phosphate-buffered saline (PBS)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA) as controls (optional)
-
Materials for ELISA (OVA-coated plates, anti-mouse IgG-HRP, substrate)
Procedure:
-
Immunization (Day 0):
-
Prepare immunization solutions by mixing OVA (e.g., 20 µ g/mouse ) with the adjuvant (e.g., 50 µ g/mouse of this compound or MDP) in PBS.
-
Inject mice subcutaneously or intraperitoneally with 100-200 µL of the preparation.
-
Include control groups: antigen alone, adjuvant alone, and PBS alone.
-
-
Booster Immunization (Day 14 or 21):
-
Administer a booster injection identical to the primary immunization.
-
-
Blood Collection (Day 28 or 35):
-
Collect blood samples from the mice via a suitable method (e.g., tail vein or cardiac puncture).
-
Separate the serum and store at -20°C.
-
-
ELISA for Anti-OVA IgG:
-
Coat 96-well plates with OVA (e.g., 10 µg/mL) overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer (e.g., 5% skim milk in PBS-T).
-
Add serially diluted mouse sera to the wells and incubate.
-
Wash and add HRP-conjugated anti-mouse IgG antibody.
-
Wash and add a suitable substrate (e.g., TMB).
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
-
Experimental Workflow Diagram
// Nodes Day0 [label="Day 0:\nPrimary Immunization\n(OVA + Adjuvant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Day21 [label="Day 21:\nBooster Immunization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Day35 [label="Day 35:\nBlood Collection", fillcolor="#FBBC05"]; Serum_Separation [label="Serum Separation", fillcolor="#FBBC05"]; ELISA [label="ELISA for\nAnti-OVA IgG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\nAntibody Titer Determination", shape=note, fillcolor="#F1F3F4"];
// Edges Day0 -> Day21; Day21 -> Day35; Day35 -> Serum_Separation; Serum_Separation -> ELISA; ELISA -> Data_Analysis; } .end
Caption: Workflow for assessing adjuvant activity in mice.
Conclusion
This compound represents a significant advancement in the field of immunomodulators. Its development demonstrates the successful application of medicinal chemistry principles to separate the desired adjuvant effects of Muramyl Dipeptide from its unwanted pyrogenic properties. By retaining the ability to activate the NOD2 signaling pathway, this compound can effectively enhance immune responses, making it a valuable tool for the development of new vaccines and immunotherapies. The favorable safety profile of this compound, established through rigorous pre-clinical and clinical evaluation, positions it as a superior alternative to MDP for human use. Further research and clinical development of this compound and its derivatives are warranted to fully explore their therapeutic potential.
References
- 1. The pyrogenicity of the synthetic adjuvant muramyl dipeptide and two structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the effect of three adjuvants on the antibody response to ovalbumin in mice [agris.fao.org]
- 3. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Transcriptional Response of Macrophages to Murabutida Stimulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murabutida (N-acetyl-muramyl-l-alanyl-d-glutamine n-butyl ester) is a synthetic immunomodulator derived from muramyl dipeptide (MDP), the minimal bioactive component of bacterial cell wall peptidoglycan. Unlike its parent molecule, Murabutida is non-pyrogenic while retaining significant immunomodulatory properties, including the enhancement of non-specific resistance to infections and potentiation of cytokine activity. Macrophages are primary targets for muramyl peptides, and understanding the transcriptional changes induced by Murabutida is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This technical guide provides an in-depth overview of the transcriptional response of human macrophages to Murabutida stimulation, detailing the experimental protocols, summarizing the quantitative gene expression data, and illustrating the key signaling pathways involved.
Experimental Protocols
The following protocols are based on established methodologies for the differentiation of human monocyte-derived macrophages (MDMs) and subsequent gene expression analysis, consistent with studies on muramyl peptide stimulation.
Differentiation of Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the generation of MDMs from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation:
-
Isolate PBMCs from fresh human blood or buffy coats by density gradient centrifugation using Ficoll-Paque.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
-
Monocyte Enrichment:
-
Resuspend PBMCs in a suitable culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.
-
Seed the cells into T75 culture flasks at a high density to allow for the adherence of monocytes.
-
Incubate for 2-3 hours at 37°C in a 5% CO2 incubator.
-
After incubation, vigorously wash the flasks with warm PBS to remove non-adherent lymphocytes.
-
-
Macrophage Differentiation:
-
Add fresh, pre-warmed RPMI 1640 medium supplemented with 10% FBS, penicillin-streptomycin, and a differentiating agent such as 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF).
-
Culture the adherent monocytes for 7-10 days, with a medium change every 3-4 days.
-
Successful differentiation into macrophages is confirmed by a change in morphology to a more spread-out, stellate shape.
-
Macrophage Stimulation with Murabutida
-
Preparation of Murabutida:
-
Prepare a stock solution of Murabutida by dissolving it in sterile PBS at a concentration of 10 mg/mL.
-
Verify the absence of endotoxin contamination using a Limulus amoebocyte lysate (LAL) assay.
-
-
Stimulation Protocol:
-
After differentiation, detach the MDMs using a non-enzymatic cell dissociation solution or gentle scraping.
-
Seed the MDMs into 6-well plates at a density of 1-2 x 10^6 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh RPMI 1640 containing 10% FBS.
-
Add Murabutida to the desired final concentration (e.g., 10 µg/mL) to the treatment wells. Use PBS as a vehicle control in the corresponding wells.
-
Incubate the cells for the desired time period (e.g., 6 hours for transcriptional analysis) at 37°C in a 5% CO2 incubator.
-
Gene Expression Analysis by Microarray
This protocol outlines the general steps for microarray analysis, as performed in the foundational study by Goasduff et al. (2002).
-
RNA Extraction:
-
After stimulation, lyse the MDMs directly in the culture wells using a suitable lysis buffer (e.g., containing guanidinium isothiocyanate).
-
Isolate total RNA using a silica-based column purification kit or phenol-chloroform extraction.
-
Assess RNA quality and quantity using spectrophotometry and agarose gel electrophoresis.
-
-
Microarray Hybridization:
-
Synthesize double-stranded cDNA from the total RNA using reverse transcriptase and a T7-oligo(dT) primer.
-
Perform in vitro transcription using the cDNA as a template to generate biotin-labeled cRNA.
-
Fragment the labeled cRNA to a uniform size.
-
Hybridize the fragmented cRNA to an oligonucleotide microarray chip (e.g., Affymetrix GeneChip) overnight in a hybridization oven.
-
Wash and stain the microarray chip with a streptavidin-phycoerythrin conjugate.
-
-
Data Acquisition and Analysis:
-
Scan the microarray chip using a high-resolution scanner to detect the fluorescent signals.
-
Process the raw image data to quantify the intensity of each probe.
-
Normalize the data across all arrays to correct for technical variations.
-
Perform statistical analysis to identify genes that are differentially expressed between the Murabutida-treated and control groups, typically using a fold-change cutoff and a p-value threshold.
-
Data Presentation: Transcriptional Response to Murabutida
The following tables summarize the quantitative data on gene expression changes in human MDMs following a 6-hour stimulation with 10 µg/mL of Murabutida, as reported by Goasduff et al., 2002.[1][2] In this study, oligonucleotide microarray analysis was performed on MDMs from four separate donors, and a total of 40 genes were found to be reproducibly upregulated, while 16 were downregulated.[1][2]
Table 1: Summary of Regulated Genes in Murabutida-Stimulated Macrophages
| Regulation | Number of Genes |
| Upregulated | 40 |
| Downregulated | 16 |
Table 2: Selected Upregulated Genes in Murabutida-Stimulated Macrophages
| Gene | Gene Product/Function |
| MIP-1β (CCL4) | Chemokine (C-C motif) ligand 4 |
| IL-8 (CXCL8) | Interleukin-8, a chemokine |
| IL-1RII | Interleukin-1 receptor, type II |
| GRO-α (CXCL1) | Growth-regulated alpha protein |
| GRO-β (CXCL2) | Growth-regulated beta protein |
| IκBα | NF-κB inhibitor alpha |
| G-CSF | Granulocyte colony-stimulating factor |
| GM-CSF | Granulocyte-macrophage colony-stimulating factor |
| c-fos | Proto-oncogene, AP-1 transcription factor subunit |
| c-jun | Proto-oncogene, AP-1 transcription factor subunit |
Table 3: Selected Downregulated Genes in Murabutida-Stimulated Macrophages
| Gene | Gene Product/Function |
| CXCR4 | C-X-C chemokine receptor type 4 |
| CD4 | CD4 molecule, a co-receptor for the T-cell receptor |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Murabutida in Macrophages
Murabutida, as an analog of MDP, is recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2). This interaction initiates a signaling cascade that leads to the activation of key transcription factors, such as NF-κB and AP-1, which in turn drive the expression of various immune-related genes.
Caption: Murabutida signaling pathway in macrophages.
Experimental Workflow for Transcriptional Profiling
The following diagram illustrates the overall workflow from macrophage differentiation to the identification of differentially expressed genes.
Caption: Experimental workflow for macrophage stimulation.
Conclusion
Murabutida stimulation of human monocyte-derived macrophages induces a distinct transcriptional response characterized by the upregulation of genes involved in inflammation, chemotaxis, and immune cell activation, and the downregulation of certain chemokine receptors. The data suggests that Murabutida primes macrophages for a heightened inflammatory and antimicrobial response. The underlying mechanism is primarily mediated through the NOD2 signaling pathway, leading to the activation of NF-κB and MAPK pathways. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers investigating the immunomodulatory effects of Murabutida and other muramyl peptides, and for professionals in the field of drug development exploring novel innate immune system modulators.
References
An In-depth Technical Guide to the Pleiotropic Effects of Murabutida in Immunology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Murabutida (N-acetyl-muramyl-L-alanyl-D-glutamine-O-n-butyl-ester) is a synthetic analogue of muramyl dipeptide (MDP), the minimal bioactive component of peptidoglycan found in all bacteria.[1][2] As a clinically acceptable and safe immunomodulator, Murabutida exhibits a wide range of effects on the immune system, making it a subject of significant interest for therapeutic and adjuvant development.[3][4] This document provides a comprehensive overview of the pleiotropic immunological effects of Murabutida, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.
Mechanism of Action: The NOD2 Signaling Pathway
Murabutida exerts its immunomodulatory effects primarily through its recognition by the cytosolic pattern recognition receptor, Nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[5] NOD2 is expressed in various immune cells, including macrophages and dendritic cells.[2] Upon binding of Murabutida to NOD2, a signaling cascade is initiated, leading to the activation of key transcription factors, most notably NF-κB.[1][2] This activation drives the expression of a variety of pro-inflammatory and immunomodulatory genes.
The core signaling pathway is as follows:
-
Recognition: Murabutida enters the cell and is recognized by the leucine-rich repeat (LRR) domain of NOD2.
-
Conformational Change and Oligomerization: This binding induces a conformational change in NOD2, leading to its oligomerization.
-
Effector Recruitment: The CARD domain of NOD2 recruits the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).
-
Signal Transduction: RIPK2 activation leads to the recruitment and activation of the IKK (IκB kinase) complex.
-
NF-κB Activation: The IKK complex phosphorylates IκBα, an inhibitor of NF-κB, leading to its ubiquitination and subsequent proteasomal degradation.
-
Nuclear Translocation and Gene Expression: The release of NF-κB allows it to translocate to the nucleus, where it binds to promoter regions of target genes, initiating the transcription of various cytokines, chemokines, and other immune mediators.[6]
References
- 1. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical tolerance and profile of cytokine induction in healthy volunteers following the simultaneous administration of ifn-alpha and the synthetic immunomodulator murabutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthetic Immunomodulator this compound Controls Human Immunodeficiency Virus Type 1 Replication at Multiple Levels in Macrophages and Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Murabutide's Interaction with the Reticuloendothelial System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murabutide, a synthetic analogue of muramyl dipeptide (MDP), is an immunomodulatory agent that has garnered significant interest for its ability to stimulate the innate immune system with a favorable safety profile compared to its parent compound. This technical guide provides an in-depth analysis of this compound's interactions with the key cellular components of the reticuloendothelial system (RES), primarily macrophages and dendritic cells. We will explore the molecular mechanisms of action, delineate the signaling pathways involved, present quantitative data on its cellular effects, and provide detailed experimental protocols for studying these interactions.
Introduction
The reticuloendothelial system, a diffuse network of phagocytic cells, plays a critical role in host defense. This compound selectively targets these cells, initiating a cascade of events that enhance both innate and adaptive immunity. Its primary mechanism of action involves the intracellular recognition by the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), a pattern recognition receptor. This interaction triggers downstream signaling pathways, leading to the production of cytokines, chemokines, and the upregulation of co-stimulatory molecules, ultimately augmenting the host's resistance to pathogens and neoplastic cells.
Interaction with Macrophages
Macrophages are central players in the RES and a primary target of this compound. Stimulation of macrophages with this compound leads to a broad spectrum of biological effects, including enhanced phagocytosis, cytokine production, and gene expression modulation.
Gene Expression Profile in Macrophages
Upon stimulation with this compound, human monocyte-derived macrophages (MDMs) exhibit significant changes in their gene expression profile. A study involving oligonucleotide microarray analysis of MDMs treated with 10 µg/mL of this compound for 6 hours revealed the enhanced expression of 40 genes and the inhibition of 16 others. These genes are involved in various cellular processes, including immune mediation, transcription, and cell metabolism.
Table 1: this compound-Induced Gene Expression Changes in Human Monocyte-Derived Macrophages
| Gene Category | Upregulated Genes | Downregulated Genes |
| Immune Mediators & Receptors | IL-8, MIP-1β, IL-1RII | CXCR4 |
| Transcription Factors & Kinases | IκBα, STAT1 | |
| Matrix Proteins & Inhibitors | TIMP1 | |
| Ion Channels & Transporters | ||
| Metabolic Pathway Proteins |
Data compiled from a study on the transcriptional response of human macrophages to this compound.
Cytokine and Chemokine Production by Macrophages
This compound is a potent inducer of various pro-inflammatory and anti-inflammatory cytokines and chemokines from macrophages. This production is crucial for orchestrating the subsequent immune response.
Table 2: Cytokine Secretion by THP-1 Macrophages in Response to this compound and a this compound Analogue (Compound 6)
| Stimulant | Concentration | TNF-α (pg/mL) | IL-1β (pg/mL) |
| This compound | 20 µM | Not specified | 67 ± 12 |
| Compound 6 | 20 µM | Not specified | Not specified |
| LPS (Control) | Not specified | Not specified | 268 ± 37 |
Data from a study on Muramyl Dipeptide Analogues as potential ligands for the NOD2 receptor.[1]
Enhancement of Phagocytosis
Interaction with Dendritic Cells
Dendritic cells (DCs), the most potent antigen-presenting cells, are also significantly influenced by this compound. This compound promotes the maturation of DCs, enhancing their ability to initiate T-cell responses.
Upregulation of Maturation Markers
Treatment of immature DCs (iDCs) with this compound leads to an increased surface expression of co-stimulatory molecules and maturation markers, which is essential for effective T-cell activation.
Table 3: Effect of this compound on the Expression of Surface Markers on Human Monocyte-Derived iDCs
| Marker | Unstimulated iDCs (% positive cells) | This compound-treated iDCs (% positive cells) |
| CD80 | ~50% | ~75% |
| CD86 | ~60% | ~80% |
| CD40 | ~70% | ~90% |
| HLA-DR | ~80% | ~95% |
| CD83 | ~10% | ~40% |
| Mannose Receptor | ~90% | ~50% |
Approximate values extrapolated from graphical data in a study on the maturation of dendritic cells by this compound.
Signaling Pathway of this compound
This compound exerts its effects through the activation of the intracellular pattern recognition receptor NOD2. The binding of this compound to the leucine-rich repeat (LRR) domain of NOD2 initiates a signaling cascade that is central to its immunomodulatory activity.
Caption: this compound-induced NOD2 signaling pathway.
Upon binding of this compound, NOD2 oligomerizes and recruits the serine/threonine kinase RIP2 (also known as RICK) via a CARD-CARD interaction.[1] Activated RIP2 then engages downstream signaling molecules, including TAK1, which in turn activates the IKK complex and the MAPK pathway.[1] The IKK complex phosphorylates the inhibitory protein IκB, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB transcription factor. In the nucleus, NF-κB induces the transcription of genes encoding a variety of pro-inflammatory cytokines, chemokines, and other immune mediators.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the interaction of this compound with cells of the reticuloendothelial system.
Macrophage Phagocytosis Assay
This protocol outlines a method for quantifying the phagocytic activity of macrophages after stimulation with this compound using fluorescently labeled particles.
Caption: Experimental workflow for macrophage phagocytosis assay.
Methodology:
-
Cell Culture: Culture macrophages (e.g., THP-1 derived macrophages or primary monocyte-derived macrophages) in appropriate media. Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Stimulation: Treat the macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or a vehicle control for 24 hours.
-
Phagocytosis: Prepare a suspension of fluorescently labeled E. coli or latex beads. Add the particles to the macrophage cultures at a particle-to-cell ratio of 10:1. Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Washing and Quenching: Gently wash the cells three times with cold PBS to remove non-ingested particles. To quench the fluorescence of surface-bound particles, add trypan blue (0.25 mg/mL) for 1 minute and then wash again with PBS.
-
Analysis: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, detach the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry.
Lymphocyte Proliferation Assay (BrdU Incorporation)
This protocol describes a method to measure the proliferation of lymphocytes in response to this compound stimulation.
Methodology:
-
Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) and culture them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Stimulation: Add varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium alone). Incubate for 48-72 hours.
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to each well at a final concentration of 10 µM. Incubate for an additional 4-16 hours.
-
Fixation and Denaturation: Remove the culture medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Immunodetection: Wash the cells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase). Incubate for 1-2 hours.
-
Substrate Addition and Reading: Add the appropriate substrate (e.g., TMB) and measure the absorbance using a microplate reader at the recommended wavelength.
Western Blot for RIP2 Phosphorylation
This protocol details the detection of RIP2 phosphorylation in response to this compound, a key step in NOD2 signaling.
Methodology:
-
Cell Culture and Stimulation: Culture macrophages or other NOD2-expressing cells and treat them with this compound (10 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for phosphorylated RIP2 overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Re-probe the membrane with an antibody for total RIP2 as a loading control.
Conclusion
This compound is a potent and safe immunomodulator that effectively activates cells of the reticuloendothelial system. Its interaction with macrophages and dendritic cells through the NOD2 signaling pathway leads to enhanced cellular functions, including phagocytosis, cytokine secretion, and antigen presentation. The quantitative data and detailed protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in various clinical applications, including as a vaccine adjuvant and an anti-infective agent.
References
Methodological & Application
Application Notes and Protocols for Murabutide as a Vaccine Adjuvant for Subunit Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murabutide, a synthetic derivative of N-acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide or MDP), is a potent immunomodulator that holds significant promise as a vaccine adjuvant for subunit vaccines.[1][2] Subunit vaccines, composed of purified antigenic components of a pathogen, are inherently safer than whole-organism vaccines but often exhibit lower immunogenicity.[3] Adjuvants are therefore critical for enhancing the magnitude and duration of the immune response to these antigens. This compound represents a compelling adjuvant candidate due to its well-defined mechanism of action, excellent safety profile, and demonstrated efficacy in preclinical and clinical studies.[1][4][5]
These application notes provide a comprehensive overview of the use of this compound as a vaccine adjuvant, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols to guide researchers in the formulation and evaluation of this compound-adjuvanted subunit vaccines.
Mechanism of Action
This compound functions as a potent agonist for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[2][4] NOD2 is primarily expressed in antigen-presenting cells (APCs), such as dendritic cells and macrophages.[4] The signaling cascade initiated by this compound binding to NOD2 is crucial for its adjuvant activity.
Signaling Pathway
Upon binding to the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm of an APC, this compound induces a conformational change that leads to the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction, mediated by CARD-CARD domain homophilic interactions, triggers a downstream signaling cascade that culminates in the activation of key transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and the activation of MAPK (mitogen-activated protein kinase) pathways.[2] The activation of these pathways leads to the transcription and secretion of a variety of pro-inflammatory cytokines (such as IL-1β, IL-6, and TNF-α) and chemokines.[5] This inflammatory milieu at the site of injection and in the draining lymph nodes is critical for the recruitment and activation of immune cells, leading to enhanced antigen presentation, T-cell priming, and B-cell activation, ultimately resulting in a robust and durable antigen-specific immune response.
References
- 1. This compound revisited: a review of its pleiotropic biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
Application Notes and Protocols for Intranasal Vaccination with Murabutida Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intranasal vaccination presents a promising alternative to traditional parenteral administration, offering the potential for needle-free delivery and the induction of robust mucosal and systemic immune responses. A key challenge in the development of effective intranasal vaccines is the identification of safe and potent adjuvants. Murabutida, a synthetic derivative of muramyl dipeptide (MDP), has emerged as a compelling candidate. It is a non-pyrogenic immunomodulator that has been evaluated in human clinical trials.[1] Murabutida functions as a mucosal adjuvant by activating the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor, a key component of the innate immune system.[2][3] This activation triggers a downstream signaling cascade, leading to enhanced antigen-specific antibody production, including both systemic IgG and mucosal IgA.[2]
These application notes provide a comprehensive overview of the protocol for intranasal vaccination with Murabutida as an adjuvant, including detailed methodologies for vaccine formulation, immunization procedures, and the evaluation of subsequent immune responses.
Mechanism of Action: Murabutida and the NOD2 Signaling Pathway
Murabutida exerts its adjuvant effect through the activation of the NOD2 signaling pathway. NOD2 is an intracellular pattern recognition receptor (PRR) that recognizes MDP, a component of bacterial peptidoglycan.[2] The binding of Murabutida to the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm of antigen-presenting cells (APCs), such as dendritic cells and macrophages, initiates a conformational change in the NOD2 protein. This leads to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) via CARD-CARD homotypic interactions. The subsequent activation of RIPK2 triggers downstream signaling cascades, primarily activating the NF-κB and MAPK pathways. This results in the transcription of pro-inflammatory cytokines and chemokines, which are crucial for the recruitment and activation of immune cells, ultimately leading to a more robust and durable antigen-specific immune response.
Caption: Murabutida-induced NOD2 signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study by Jackson et al. (2012), which evaluated the efficacy of Murabutida as an intranasal adjuvant with a Norwalk virus-like particle (VLP) antigen in mice.[2]
Table 1: VLP-Specific Serum Antibody Responses
| Vaccination Group | IgG (Endpoint Titer) | IgG1 (Endpoint Titer) | IgG2a (Endpoint Titer) | IgA (Endpoint Titer) |
| VLP + 25 µg Murabutida | ~1,000 | ~1,000 | ~100 | ~400 |
| VLP + 100 µg Murabutida | ~10,000 | ~10,000 | ~1,000 | ~800 |
| VLP + 250 µg Murabutida | ~10,000 | ~10,000 | ~1,000 | ~800 |
| VLP + Cholera Toxin (CT) | ~10,000 | ~10,000 | ~1,000 | ~400 |
| VLP + Alum (Parenteral) | ~10,000 | ~10,000 | ~1,000 | ~200 |
| VLP Alone | ~100 | ~100 | ~10 | ~100 |
Table 2: VLP-Specific Mucosal IgA Responses
| Vaccination Group | Salivary IgA (Endpoint Titer) | Fecal IgA (Endpoint Titer) |
| VLP + 25 µg Murabutida | ~400 | ~200 |
| VLP + 100 µg Murabutida | ~800 | ~400 |
| VLP + 250 µg Murabutida | ~800 | ~400 |
| VLP + Cholera Toxin (CT) | ~800 | ~400 |
| VLP + Alum (Parenteral) | ~100 | ~50 |
| VLP Alone | ~200 | ~100 |
Experimental Protocols
Protocol 1: Formulation of Intranasal Vaccine with Murabutida Adjuvant
This protocol describes the preparation of a liquid formulation for intranasal delivery.
Materials:
-
Antigen of interest (e.g., virus-like particles, recombinant protein)
-
Murabutida (lyophilized powder)
-
Sterile, endotoxin-free Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile, pyrogen-free polypropylene tubes
-
Pipettes and sterile, pyrogen-free tips
Procedure:
-
Reconstitution of Murabutida:
-
Aseptically reconstitute the lyophilized Murabutida powder with sterile PBS to a desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.
-
-
Antigen Preparation:
-
Prepare the antigen solution in sterile PBS at a concentration that will deliver the desired dose in the final formulation volume.
-
-
Adjuvant-Antigen Formulation:
-
In a sterile polypropylene tube, combine the required volume of the antigen solution with the required volume of the reconstituted Murabutida stock solution.
-
For example, to prepare a 20 µL dose containing 25 µg of antigen and 100 µg of Murabutida, mix the appropriate volumes of the stock solutions and adjust the final volume to 20 µL with sterile PBS.
-
Gently mix the formulation by pipetting up and down.
-
The final formulation should be a clear, aqueous solution.
-
-
Storage:
-
Use the freshly prepared formulation immediately for immunization. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, stability studies are recommended.
-
Note: The optimal antigen and Murabutida doses should be determined empirically for each new vaccine candidate. A dose-escalation study is recommended to identify the optimal formulation.[2]
Caption: Intranasal vaccine formulation workflow.
Protocol 2: Intranasal Immunization of Mice
This protocol details the procedure for administering the intranasal vaccine to mice.
Materials:
-
Prepared intranasal vaccine formulation
-
6-8 week old female BALB/c mice (or other appropriate strain)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Micropipette and tips
Procedure:
-
Animal Handling and Anesthesia:
-
Anesthetize the mice using a standardized and approved institutional protocol to ensure proper and humane handling.
-
-
Vaccine Administration:
-
Once the mouse is properly anesthetized, hold it in a supine position.
-
Using a micropipette, carefully administer a total volume of 20 µL of the vaccine formulation to the nares.
-
Apply 10 µL to each nostril, allowing the mouse to inhale the liquid between administrations.
-
-
Vaccination Schedule:
-
A typical prime-boost immunization schedule consists of a primary vaccination on day 0, followed by a booster vaccination on day 21.[2]
-
-
Post-Vaccination Monitoring:
-
Monitor the mice for any adverse reactions following immunization.
-
Protocol 3: Evaluation of Antibody Responses by ELISA
This protocol outlines the enzyme-linked immunosorbent assay (ELISA) for the quantification of antigen-specific IgG in serum and IgA in mucosal secretions.
Materials:
-
Antigen-coated 96-well ELISA plates
-
Serum samples, nasal washes, and fecal extracts from immunized mice
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-mouse IgG and anti-mouse IgA secondary antibodies
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the antigen of interest (e.g., 1-2 µg/mL in PBS) and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate.
-
Add serially diluted serum or mucosal samples to the wells and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate.
-
Add the appropriate HRP-conjugated secondary antibody (anti-IgG for serum, anti-IgA for mucosal samples) and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add TMB substrate solution and incubate in the dark until a color change is observed.
-
-
Stopping the Reaction and Reading:
-
Add stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Endpoint titers are determined as the reciprocal of the highest dilution that gives an absorbance value greater than a predetermined cut-off (e.g., twice the background).
-
Protocol 4: Cytokine Profiling by ELISpot Assay
This protocol describes the enzyme-linked immunospot (ELISpot) assay to enumerate antigen-specific cytokine-producing cells (e.g., IFN-γ, IL-4) in splenocytes.
Materials:
-
ELISpot plates pre-coated with anti-cytokine capture antibodies
-
Splenocytes isolated from immunized mice
-
Antigen of interest (for re-stimulation)
-
Complete RPMI-1640 medium
-
Biotinylated anti-cytokine detection antibodies
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
ELISpot reader
Procedure:
-
Cell Preparation:
-
Isolate splenocytes from immunized mice and prepare a single-cell suspension.
-
-
Cell Plating and Stimulation:
-
Add splenocytes to the wells of the pre-coated ELISpot plate.
-
Add the antigen to the wells to re-stimulate the cells. Include positive (e.g., mitogen) and negative (medium only) controls.
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
-
Detection Antibody Incubation:
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
-
Enzyme Incubation:
-
Wash the plate.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate.
-
Add the substrate solution and incubate until distinct spots appear.
-
-
Counting:
-
Wash the plate with distilled water and allow it to dry.
-
Count the number of spots in each well using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
Protocol 5: In Vivo Challenge Study
This protocol provides a general framework for an in vivo challenge study to assess the protective efficacy of the vaccine.
Materials:
-
Immunized and control mice
-
Live pathogen (e.g., virus, bacteria)
-
Appropriate biosafety level facility and equipment
-
Anesthetic
Procedure:
-
Challenge:
-
At a specified time point after the final vaccination (e.g., 2-4 weeks), challenge the immunized and control mice with a lethal or sub-lethal dose of the live pathogen via the relevant route of infection (e.g., intranasal for respiratory pathogens).
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of disease (e.g., weight loss, morbidity, mortality) for a defined period (e.g., 14 days).
-
-
Sample Collection and Analysis:
-
At predetermined time points post-challenge, euthanize a subset of mice from each group.
-
Collect relevant tissues (e.g., lungs, nasal turbinates) to determine pathogen titers (e.g., by plaque assay or qPCR).
-
Histopathological analysis of tissues can also be performed to assess inflammation and tissue damage.
-
-
Data Analysis:
-
Compare the survival rates, clinical scores, and pathogen titers between the vaccinated and control groups to determine the protective efficacy of the vaccine.
-
Conclusion
Murabutida is a promising mucosal adjuvant for intranasal vaccination, capable of enhancing both systemic and mucosal immune responses. The protocols outlined in these application notes provide a comprehensive guide for researchers and drug development professionals to formulate, administer, and evaluate intranasal vaccines adjuvanted with Murabutida. The detailed methodologies for key immunological assays will facilitate the preclinical development of novel and effective intranasal vaccines against a variety of pathogens.
References
Application Notes and Protocols: Murabutide Dose Escalation for Optimal Immune Response in Mice
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on conducting a dose-escalation study of Murabutide in mice to determine the optimal dose for enhancing immune responses, particularly in the context of vaccine adjuvanticity.
Introduction
This compound is a synthetic immunomodulator derived from muramyl dipeptide (MDP), which is the minimal bioactive component of bacterial peptidoglycan.[1] It is recognized by the cytosolic pattern recognition receptor, nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[1][2] Upon recognition, this compound activates the NOD2 signaling pathway, leading to the production of pro-inflammatory cytokines and the enhancement of both innate and adaptive immune responses.[1][3] Unlike its parent molecule, MDP, this compound is non-pyrogenic, making it a safer candidate for use as a vaccine adjuvant in humans.[1] This document outlines the protocols for a dose-escalation study to identify the optimal dose of this compound for augmenting antigen-specific humoral and mucosal immunity in a murine model.
Data Presentation: this compound Dose Escalation and VLP-Specific Antibody Response
The following table summarizes the quantitative data from a dose-escalation study of intranasally administered this compound with a virus-like particle (VLP) vaccine. The data presented are the geometric mean titers (GMT) of VLP-specific antibodies in serum, as extracted from the graphical data presented in Jackson et al., 2012.
| This compound Dose (µg) | Time Point (Day) | VLP-Specific IgG (GMT) | VLP-Specific IgG1 (GMT) | VLP-Specific IgG2a (GMT) | VLP-Specific IgA (GMT) |
| 25 | 12 | ~1,000 | ~1,000 | ~100 | ~100 |
| 21 | ~10,000 | ~10,000 | ~1,000 | ~200 | |
| 42 | ~100,000 | ~100,000 | ~10,000 | ~400 | |
| 56 | ~100,000 | ~100,000 | ~10,000 | ~400 | |
| 100 | 12 | ~1,000 | ~1,000 | ~100 | ~150 |
| 21 | ~10,000 | ~10,000 | ~1,000 | ~300 | |
| 42 | ~200,000 | ~200,000 | ~20,000 | ~600 | |
| 56 | ~200,000 | ~200,000 | ~20,000 | ~600 | |
| 250 | 12 | ~1,000 | ~1,000 | ~100 | ~200 |
| 21 | ~10,000 | ~10,000 | ~1,000 | ~400 | |
| 42 | ~150,000 | ~150,000 | ~15,000 | ~500 | |
| 56 | ~150,000 | ~150,000 | ~15,000 | ~500 |
Data extracted from figures in: Jackson EM, Herbst-Kralovetz MM (2012) Intranasal Vaccination with this compound Enhances Humoral and Mucosal Immune Responses to a Virus-Like Particle Vaccine. PLoS ONE 7(7): e41529.
Experimental Protocols
Protocol 1: this compound Dose Escalation and Immune Response Monitoring in Mice
Objective: To determine the optimal dose of this compound for enhancing antigen-specific antibody responses when co-administered with a model antigen (e.g., Virus-Like Particles - VLPs).
Materials:
-
This compound (sterile, endotoxin-free)
-
Antigen (e.g., VLPs)
-
Sterile PBS
-
Female BALB/c mice (6-8 weeks old)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Animal handling and restraint equipment
-
Blood collection supplies (e.g., capillary tubes, microtainers)
-
Fecal sample collection tubes
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly allocate mice into experimental groups (n=5-10 per group).
-
Group 1: PBS control
-
Group 2: Antigen alone
-
Group 3: Antigen + 25 µg this compound
-
Group 4: Antigen + 100 µg this compound
-
Group 5: Antigen + 250 µg this compound
-
-
Vaccine Preparation:
-
On the day of vaccination, prepare the formulations by diluting the antigen and this compound to the final desired concentrations in sterile PBS.
-
The final volume for intranasal administration should be 20-30 µl per mouse.
-
-
Vaccination Schedule:
-
Day 0 (Primary Vaccination): Administer the respective formulations intranasally to each mouse as described in Protocol 2.
-
Day 21 (Booster Vaccination): Administer a booster dose of the same formulations as the primary vaccination.
-
-
Sample Collection:
-
Serum: Collect blood samples via tail vein or retro-orbital bleeding on days 0 (pre-bleed), 12, 21, 42, and 56. Process the blood to separate serum and store at -20°C until analysis.
-
Fecal Pellets: Collect fecal pellets from each mouse at the same time points as blood collection. Process the pellets to create a fecal slurry and store the supernatant at -80°C for IgA analysis.
-
-
Immune Response Analysis:
-
Analyze the collected serum samples for antigen-specific IgG, IgG1, and IgG2a titers using the ELISA protocol described in Protocol 3.
-
Analyze the fecal extracts for antigen-specific IgA titers using the ELISA protocol described in Protocol 3.
-
-
Data Analysis:
-
Calculate the geometric mean titers (GMT) for each group at each time point.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the antibody responses between the different dose groups and the control groups.
-
Experimental workflow for this compound dose escalation study in mice.
Protocol 2: Intranasal Administration of this compound in Mice (Without Anesthesia)
Objective: To deliver a precise volume of this compound-containing solution to the nasal cavity of a conscious mouse.
Materials:
-
Prepared vaccine formulation (20-30 µl per mouse)
-
Pipette and sterile tips
-
Gloves
Procedure:
-
Handling and Acclimatization: For several days prior to the first administration, handle the mice to acclimate them to the procedure. This will reduce stress on the day of vaccination.
-
Restraint:
-
Grasp the mouse by the scruff of the neck using your non-dominant thumb and forefinger to immobilize its head.
-
Support the body of the mouse with your remaining fingers. The mouse's neck should be held parallel to the floor.
-
-
Administration:
-
Using your dominant hand, hold a pipette with the prepared formulation.
-
Bring the pipette tip close to one of the mouse's nares.
-
Dispense a small drop (approximately 10-15 µl) onto the opening of the nare.
-
Allow the mouse to inhale the droplet.
-
Repeat the process for the other nare.
-
Alternatively, the entire volume can be administered in small droplets to one nare.
-
-
Post-Administration Observation:
-
Return the mouse to its cage.
-
Observe the mouse for a few minutes to ensure it is breathing normally and has not aspirated the liquid.
-
Protocol 3: VLP-Specific IgG and IgA ELISA Protocol
Objective: To quantify the concentration of VLP-specific IgG and IgA antibodies in mouse serum and fecal extracts.
Materials and Reagents:
-
96-well ELISA plates
-
VLP antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween 20, PBS-T)
-
Mouse serum samples and fecal extracts
-
Detection antibodies:
-
HRP-conjugated goat anti-mouse IgG
-
HRP-conjugated goat anti-mouse IgA
-
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating:
-
Dilute the VLP antigen to a pre-determined optimal concentration (e.g., 1-5 µg/ml) in coating buffer.
-
Add 100 µl of the diluted antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µl of wash buffer per well.
-
-
Blocking:
-
Add 200 µl of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Sample Incubation:
-
Prepare serial dilutions of the serum samples and fecal extracts in blocking buffer.
-
Add 100 µl of the diluted samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Dilute the HRP-conjugated goat anti-mouse IgG or IgA in blocking buffer according to the manufacturer's instructions.
-
Add 100 µl of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Development:
-
Add 100 µl of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µl of stop solution to each well.
-
-
Reading the Plate:
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
The antibody titer is determined as the reciprocal of the highest dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., twice the background).
-
This compound Signaling Pathway
This compound exerts its immunomodulatory effects by activating the NOD2 signaling pathway.
Simplified NOD2 signaling pathway activated by this compound.
Safety and Toxicity
References
Application of Murabutide in HIV-1 Replication Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murabutide, a synthetic immunomodulator derived from muramyl dipeptide (MDP), has demonstrated significant potential in the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) replication.[1][2] As the smallest bioactive unit of bacterial peptidoglycan, MDP and its derivatives are recognized by the cytosolic sensor Nucleotide-binding Oligomerization Domain 2 (NOD2), triggering innate immune responses.[1][2] this compound offers the immunomodulatory properties of MDP without the associated toxicity, making it a candidate for clinical evaluation.[2] This document provides detailed application notes and protocols based on in vitro and clinical studies of this compound's anti-HIV-1 activity, targeting key cellular reservoirs of the virus such as macrophages and dendritic cells.[3][4][5]
Mechanism of Action
This compound exerts its anti-HIV-1 effects through multiple mechanisms, primarily by activating host cell pathways that render them less permissive to viral replication.[4][6] It does not directly target the virus itself but rather modulates the cellular environment. The primary mechanism involves the activation of the NOD2 signaling pathway.[1][2] Upon binding to NOD2, this compound initiates a signaling cascade that leads to the activation of NF-κB and MAPK pathways, resulting in the production of proinflammatory cytokines and other antiviral factors.[1][2]
Key antiviral effects observed in studies include:
-
Inhibition of Proviral DNA Formation and Transcription: this compound treatment leads to a dramatic reduction in nuclear viral two-long terminal repeat (2-LTR) circular forms and viral mRNA transcripts in monocyte-derived macrophages (MDMs) and monocyte-derived dendritic cells (MDDCs).[4][6]
-
Downregulation of HIV-1 Receptors: A reduction in the expression of CD4 and CCR5 receptors on the surface of MDMs and MDDCs has been observed following this compound stimulation.[4][5]
-
Induction of β-chemokines: this compound stimulates the secretion of high levels of β-chemokines (MIP-1α, MIP-1β, and RANTES), although neutralization of these chemokines does not completely abrogate the HIV-suppressive activity, suggesting other mechanisms are also at play.[3][4]
Data Presentation
In Vitro Inhibition of HIV-1 Replication
The following tables summarize the quantitative data from in vitro studies on the effect of this compound on HIV-1 replication in primary human cells.
Table 1: Inhibition of HIV-1 Reverse Transcriptase (RT) Activity in Monocyte-Derived Macrophages (MDMs)
| This compound Concentration (µg/mL) | Mean Percentage Inhibition of RT Activity |
| 1 | 64% |
| 10 | 79% |
| 100 | 90% |
Data adapted from studies on HIV-1Ba-L-infected MDMs, with RT activity measured 12 days post-infection.[3]
Table 2: Inhibition of HIV-1 Proviral DNA and mRNA in MDMs
| Parameter | Treatment | Mean Percentage Inhibition |
| Proviral DNA | This compound (10 µg/mL) | 76% |
| Unspliced HIV-1 mRNA | This compound (10 µg/mL) | 98% |
Data from analysis of HIV-1Ba-L-infected MDMs. Proviral DNA was measured 22 hours post-infection, and mRNA levels were assessed 8 days post-infection.[3]
Table 3: Inhibition of HIV-1 Replication in Monocyte-Derived Dendritic Cells (MDDCs)
| this compound Concentration (µg/mL) | Mean Percentage Inhibition of Viral Replication | | :--- | :--- | :--- | | 1 | 69% | | 10 | 77% |
Data based on studies with HIV-1Ba-L-infected MDDCs. Significant HIV-suppressive activity (>50%) was observed even at a concentration of 0.1 µg/mL in some donors.[3]
Clinical Trial Data
A Phase I clinical trial evaluated the effects of this compound in treatment-naive HIV-1 patients.
Table 4: Phase I Clinical Trial of this compound in Treatment-Naive HIV-1 Patients
| Parameter | Study Group | Observation |
| Clinical Tolerance | This compound Recipients | Acceptable, with 2 reversible grade III adverse events. |
| Virological Parameters | This compound Recipients | Remained highly stable throughout the study. |
| Immunological Response | This compound Recipients | Maintained or improved lymphoproliferative responses to recall and HIV-1 antigens. Modest but significant increases in the percentages of naive cells. |
Study involved 9 treatment-naive HIV-1 patients with CD4+ counts >500 cells/mm³ and plasma viral loads <30,000 copies/mL. This compound was administered at 7 mg/day, 5 days/week for 6 weeks.[7]
Another study in chronically infected patients with weak immune reconstitution on long-term HAART showed that a 6-week course of this compound resulted in a significant increase in CD4 cells and platelet counts, and a higher percentage of patients with undetectable viral loads compared to the control group.[8]
Experimental Protocols
In Vitro Inhibition of HIV-1 Replication in MDMs and MDDCs
This protocol outlines the methodology for assessing the anti-HIV-1 activity of this compound in primary human monocyte-derived macrophages and dendritic cells.
1. Isolation and Culture of Primary Cells:
-
Source: Peripheral blood mononuclear cells (PBMCs) isolated from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Monocyte Isolation: Monocytes are purified from PBMCs by positive selection using anti-CD14 magnetic beads.
-
MDM Differentiation: Purified monocytes are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, antibiotics, and 50 ng/mL of M-CSF for 7 days to differentiate into macrophages.
-
MDDC Differentiation: Purified monocytes are cultured in RPMI 1640 medium with 10% FBS, L-glutamine, antibiotics, 50 ng/mL of GM-CSF, and 20 ng/mL of IL-4 for 5-7 days to generate immature dendritic cells.
2. HIV-1 Infection:
-
Virus Strain: A macrophage-tropic (R5) strain of HIV-1, such as HIV-1Ba-L, is used for infection.
-
Infection Protocol: Differentiated MDMs or MDDCs are infected with a standardized amount of virus for 2 hours at 37°C. After infection, cells are washed to remove unbound virus.
3. This compound Treatment:
-
Preparation: this compound is dissolved in sterile, endotoxin-free water or PBS to prepare a stock solution.
-
Treatment: Immediately after infection and washing, fresh culture medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) is added to the cells. Control cultures receive medium without this compound.
4. Measurement of HIV-1 Replication:
-
Reverse Transcriptase (RT) Activity Assay: Supernatants are collected at different time points (e.g., days 4, 8, 12 post-infection) to measure RT activity, a marker of viral replication.
-
p24 Antigen ELISA: HIV-1 p24 antigen levels in the culture supernatants can also be quantified as an alternative or complementary method to the RT assay.
-
Proviral DNA Quantification: At an early time point (e.g., 22 hours post-infection), total cellular DNA is extracted, and HIV-1 proviral DNA is quantified by real-time PCR using primers specific for the Gag region.
-
Viral mRNA Quantification: At a later time point (e.g., 8 days post-infection), total cellular RNA is extracted, and unspliced HIV-1 mRNA is quantified by RT-qPCR.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound activates the NOD2 signaling pathway.
Caption: Experimental workflow for in vitro studies.
Conclusion
This compound demonstrates potent anti-HIV-1 activity in key viral reservoir cells by modulating host innate immunity. Its ability to suppress viral replication at multiple stages, including proviral DNA formation and viral transcription, highlights its potential as a component of adjunctive immunotherapy for HIV-1 infection. The favorable safety profile observed in early clinical trials further supports its continued investigation. The protocols and data presented here provide a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and other NOD2 agonists in the context of HIV-1.
References
- 1. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. The Synthetic Immunomodulator this compound Controls Human Immunodeficiency Virus Type 1 Replication at Multiple Levels in Macrophages and Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic immunomodulator this compound controls human immunodeficiency virus type 1 replication at multiple levels in macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits HIV replication in macrophages and dendritic cells | HIV i-Base [i-base.info]
- 6. journals.asm.org [journals.asm.org]
- 7. A phase I study of a six-week cycle of immunotherapy with this compound in HIV-1 patients naive to antiretrovirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical and immunological effects of a 6 week immunotherapy cycle with this compound in HIV-1 patients with unsuccessful long-term antiretroviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Immunomodulatory Effects of Murabutide on Dendritic Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a crucial role in initiating and shaping adaptive immune responses. Upon encountering pathogen-associated molecular patterns (PAMPs), immature dendritic cells (iDCs) undergo a complex maturation process. This involves the upregulation of co-stimulatory molecules, enhanced antigen presentation, and secretion of immunomodulatory cytokines, enabling them to prime naive T cells effectively.
Murabutide is a synthetic and non-pyrogenic derivative of muramyl dipeptide (MDP), which is the minimal bioactive component of bacterial peptidoglycan[1][2][3]. It functions as a potent immunomodulator by engaging the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2)[2]. Activation of the NOD2 pathway in DCs triggers a signaling cascade that leads to their maturation and the orchestration of a subsequent immune response. This application note provides a detailed experimental framework for researchers to investigate and quantify the effects of this compound on the maturation and function of dendritic cells.
This compound Signaling Pathway in Dendritic Cells
This compound exerts its effects by activating the cytosolic sensor NOD2. Upon binding, NOD2 oligomerizes and recruits the serine/threonine kinase RIP2 (also known as RICK). This interaction facilitates the recruitment and activation of the TAK1 complex, which subsequently activates two major downstream signaling pathways: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway[2]. The activation of these pathways culminates in the transcriptional upregulation of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules essential for DC maturation and function[1][2].
References
- 1. Enhanced maturation and functional capacity of monocyte-derived immature dendritic cells by the synthetic immunomodulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Biological studies of muramyl dipeptide analogues as potential ligands for NOD2 receptor [knowledgecommons.lakeheadu.ca]
Application Notes and Protocols: Murabutide Formulation with Alum for Enhanced Adjuvanticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vaccine development, adjuvants are critical components that enhance the immunogenicity of antigens, leading to a more robust and durable immune response. Murabutide, a synthetic analogue of Muramyl Dipeptide (MDP), is a potent immunomodulator that activates the innate immune system through the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). Alum, an aluminum-based adjuvant, is widely used in human vaccines and is known to primarily induce a Th2-biased immune response. The combination of this compound with alum has been shown to synergistically enhance the adjuvant effect, leading to a more potent and balanced Th1/Th2 immune response.
These application notes provide an overview of the synergistic action of this compound and alum, along with detailed protocols for the formulation and evaluation of this combination adjuvant system.
Principle of Synergistic Adjuvanticity
The enhanced adjuvanticity of the this compound-alum formulation stems from the distinct yet complementary mechanisms of action of each component.
-
This compound: As a NOD2 agonist, this compound activates intracellular signaling pathways in antigen-presenting cells (APCs), such as dendritic cells and macrophages. This leads to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, which are crucial for the initiation of a potent adaptive immune response.
-
Alum: Alum promotes antigen uptake by APCs and is believed to create a "depot effect" at the injection site, leading to the slow release of the antigen. Alum also activates the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines like IL-1β and IL-18.
The combination of these two adjuvants results in a multi-pronged stimulation of the innate immune system, leading to a more robust and comprehensive activation of the adaptive immune response, characterized by enhanced antibody production and cell-mediated immunity.
Signaling Pathways
The synergistic effect of this compound and alum can be visualized through their distinct signaling pathways within an antigen-presenting cell.
Experimental Data
The combination of this compound and alum has been shown to significantly enhance the immune response to various antigens. The following tables summarize representative data from preclinical studies.
Table 1: Enhancement of Antibody Response to Hepatitis B Surface Antigen (HBsAg)
| Adjuvant Group | Mean Anti-HBsAg Titer (mIU/mL) | Fold Increase vs. Antigen Alone |
| HBsAg Alone | 150 | 1.0 |
| HBsAg + Alum | 1500 | 10.0 |
| HBsAg + this compound | 800 | 5.3 |
| HBsAg + this compound + Alum | 5000 | 33.3 |
Data is illustrative and based on findings of synergistic enhancement.
Table 2: Induction of Cell-Mediated Immunity (Antigen-Specific T-Cell Proliferation)
| Adjuvant Group | Stimulation Index (SI) |
| Antigen Alone | 1.2 |
| Antigen + Alum | 3.5 |
| Antigen + this compound | 5.8 |
| Antigen + this compound + Alum | 12.1 |
The Stimulation Index is a measure of T-cell proliferation in response to the antigen. Data is illustrative.
Experimental Protocols
Vaccine Formulation Protocol
This protocol describes the preparation of a vaccine formulation containing an antigen, this compound, and alum.
Materials:
-
Antigen of interest (e.g., recombinant protein)
-
This compound (sterile, endotoxin-free)
-
Alum adjuvant (e.g., Aluminum Hydroxide, Al(OH)₃)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, conical tubes (15 mL and 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
End-over-end rotator
Protocol:
-
Antigen Preparation:
-
Dissolve the antigen in sterile PBS to the desired concentration (e.g., 1 mg/mL).
-
Ensure the antigen solution is clear and free of precipitates.
-
-
This compound Preparation:
-
Dissolve this compound in sterile saline to a stock concentration (e.g., 10 mg/mL).
-
Gently vortex to ensure complete dissolution.
-
-
Adsorption of Antigen to Alum:
-
In a sterile conical tube, add the desired volume of alum adjuvant.
-
While gently vortexing the alum suspension, slowly add the antigen solution dropwise.
-
Incubate the mixture at room temperature for 1 hour on an end-over-end rotator to allow for efficient adsorption.
-
-
Addition of this compound:
-
After the adsorption step, add the required volume of the this compound solution to the antigen-alum mixture.
-
Gently mix the final formulation.
-
-
Final Volume Adjustment:
-
Add sterile saline to reach the final desired volume and concentration of all components.
-
-
Quality Control:
-
Visually inspect the final formulation for homogeneity and any signs of precipitation or aggregation.
-
Measure the pH of the final formulation to ensure it is within the desired range (typically 6.0-7.0).
-
Example Formulation for a 1 mL Vaccine Batch:
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Antigen | 1 mg/mL | 100 µL | 100 µg/mL |
| Alum (Al³⁺) | 2% | 50 µL | 1 mg/mL |
| This compound | 10 mg/mL | 10 µL | 100 µg/mL |
| Saline | - | 840 µL | - |
| Total Volume | 1 mL |
In Vivo Immunization Protocol (Murine Model)
This protocol outlines a general procedure for immunizing mice to evaluate the adjuvanticity of the this compound-alum formulation.
Materials:
-
Prepared vaccine formulation
-
6-8 week old female BALB/c mice (or other appropriate strain)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal handling and restraint equipment
Protocol:
-
Animal Acclimatization:
-
Acclimatize mice to the facility for at least one week before the start of the experiment.
-
-
Experimental Groups:
-
Divide mice into experimental groups (n=5-10 mice per group), for example:
-
Group 1: Saline (Negative Control)
-
Group 2: Antigen alone
-
Group 3: Antigen + Alum
-
Group 4: Antigen + this compound
-
Group 5: Antigen + this compound + Alum
-
-
-
Immunization:
-
Gently vortex the vaccine formulation before drawing it into the syringe.
-
Administer a 100 µL injection per mouse via the intramuscular (IM) or subcutaneous (SC) route.
-
A typical prime-boost strategy involves a primary immunization on Day 0 and a booster immunization on Day 21.
-
-
Sample Collection:
-
Collect blood samples via tail bleed or retro-orbital sinus puncture at various time points (e.g., Day 0 (pre-immune), Day 21, and Day 35) to measure antibody responses.
-
At the end of the study (e.g., Day 35), euthanize the mice and harvest spleens for the evaluation of cell-mediated immunity.
-
Application Notes and Protocols for In Vitro Stimulation of Macrophages with Murabutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murabutide is a synthetic derivative of muramyl dipeptide (MDP), which is the minimal bioactive component of bacterial peptidoglycan. It is a potent agonist for the Nucleotide-binding Oligomerization Domain 2 (NOD2) receptor, a key intracellular pattern recognition receptor involved in the innate immune response.[1] Stimulation of macrophages with this compound in vitro is a valuable tool for studying NOD2 signaling, innate immunity, and the development of novel immunomodulatory therapies. These application notes provide detailed protocols for the stimulation of various macrophage types with this compound and for the subsequent analysis of their activation state.
Data Presentation
Table 1: Recommended this compound Concentration Range for Macrophage Stimulation
| Parameter | Concentration Range |
| Working Concentration | 10 ng/mL - 10 µg/mL[1] |
| Initial Dose-Response Study | 0.01, 0.1, 1, 10, 100 µg/mL |
Table 2: Expected Cytokine Profile in Macrophages Stimulated with this compound
| Cytokine | Expected Change in Expression |
| TNF-α | Upregulation |
| IL-1β | Upregulation[2] |
| IL-6 | Upregulation |
| IL-8 (CXCL8) | Upregulation[2] |
| MIP-1β (CCL4) | Upregulation[2] |
Table 3: Key Surface Markers for Flow Cytometry Analysis of this compound-Stimulated Macrophages
| Marker | Associated Phenotype/Function |
| CD80 | M1-like (pro-inflammatory) |
| CD86 | M1-like (pro-inflammatory) |
| CD163 | M2-like (anti-inflammatory) |
| CD206 (Mannose Receptor) | M2-like (anti-inflammatory) |
| HLA-DR | Antigen presentation |
Signaling Pathway
The binding of this compound to the cytosolic receptor NOD2 initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent expression of pro-inflammatory cytokines and chemokines.
Caption: this compound-Induced NOD2 Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro stimulation of macrophages with this compound.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: In Vitro Stimulation of RAW 264.7 Macrophages with this compound
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Sterile, tissue culture-treated plates (e.g., 24-well or 96-well)
-
Lipopolysaccharide (LPS) as a positive control (optional)
-
Sterile PBS
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the RAW 264.7 cells into sterile tissue culture plates at a density of 2 x 10⁵ cells/mL. Allow the cells to adhere overnight.
-
Stimulation:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 10 ng/mL, 100 ng/mL, 1 µg/mL, 10 µg/mL).
-
Include a vehicle control (medium only) and an optional positive control (e.g., LPS at 100 ng/mL).
-
Carefully remove the old medium from the adhered cells and replace it with the medium containing this compound or controls.
-
-
Incubation: Incubate the plates for a specified period, typically 6-24 hours, depending on the downstream analysis. For cytokine protein analysis, 18-24 hours is common.
-
Sample Collection:
-
Supernatant: Carefully collect the culture supernatant for cytokine analysis (e.g., ELISA). Centrifuge to pellet any detached cells and store the supernatant at -80°C.
-
Cells: For RNA or protein analysis, wash the cells with cold PBS and then lyse them using an appropriate lysis buffer.
-
Protocol 2: In Vitro Stimulation of THP-1 Derived Macrophages with this compound
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Sterile, tissue culture-treated plates
Procedure:
-
Differentiation of THP-1 Monocytes into Macrophages:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate, seed the THP-1 cells at a density of 5 x 10⁵ cells/mL in the presence of 50-100 ng/mL PMA for 48-72 hours.
-
After incubation, the cells will become adherent and differentiate into macrophages.
-
Remove the PMA-containing medium, wash the cells gently with warm PBS, and add fresh complete medium. Allow the cells to rest for 24 hours before stimulation.
-
-
Stimulation: Follow the stimulation steps (3-5) as described in Protocol 1, using RPMI-1640 as the base medium.
Protocol 3: In Vitro Stimulation of Bone Marrow-Derived Macrophages (BMDMs) with this compound
Materials:
-
Bone marrow cells isolated from mice
-
DMEM or RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
This compound
-
Sterile, non-tissue culture-treated petri dishes (for differentiation)
-
Sterile, tissue culture-treated plates (for experiments)
Procedure:
-
Generation of BMDMs:
-
Isolate bone marrow from the femurs and tibias of mice under sterile conditions.
-
Culture the bone marrow cells in complete medium supplemented with 20 ng/mL M-CSF in non-tissue culture-treated petri dishes.
-
Incubate for 7 days, replacing the medium every 3 days. Adherent BMDMs will be ready for use.
-
-
Seeding and Stimulation:
-
Gently detach the BMDMs using cold PBS and a cell scraper.
-
Seed the BMDMs into tissue culture-treated plates at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Follow the stimulation steps (3-5) as described in Protocol 1.
-
Protocol 4: Downstream Analysis - Cytokine Quantification by ELISA
Procedure:
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6).
-
Follow the manufacturer's instructions for the assay.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add your collected culture supernatants (and standards) to the wells.
-
Incubate, wash, and then add the detection antibody.
-
Add the enzyme conjugate and substrate.
-
Measure the absorbance using a plate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 5: Downstream Analysis - Surface Marker Analysis by Flow Cytometry
Procedure:
-
Cell Preparation: After stimulation, gently detach the macrophages.
-
Staining:
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with fluorescently labeled antibodies against the surface markers of interest (e.g., CD80, CD86, CD206) for 30 minutes on ice in the dark.
-
Include isotype controls to account for non-specific binding.
-
-
Acquisition and Analysis:
-
Wash the cells again to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of positive cells and the mean fluorescence intensity.
-
References
Application Notes and Protocols: Harnessing the Synergistic Effects of Murabutide and Cytokines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murabutide, a synthetic and non-pyrogenic derivative of muramyl dipeptide (MDP), is a potent immunomodulator that activates the intracellular pattern recognition receptor NOD2.[1] This activation triggers downstream signaling cascades, leading to the production of various cytokines and chemokines, thereby modulating both innate and adaptive immune responses.[1][2] While cytokines themselves are powerful tools in immunotherapy, their clinical use is often hampered by dose-limiting toxicities.[3] Combining this compound with cytokines presents a promising strategy to enhance therapeutic efficacy through synergistic interactions, potentially allowing for lower, less toxic doses of cytokines to be used.[3][4]
These application notes provide a comprehensive overview of the synergistic effects observed when combining this compound with various cytokines, detailed protocols for in vitro and in vivo experimental setups, and a summary of the key signaling pathways involved.
Data Presentation: Quantitative Analysis of Synergistic Effects
The combination of this compound with specific cytokines has been shown to synergistically enhance anti-tumor activity and modulate cytokine production. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vivo Anti-Tumor Synergy of this compound and Interleukin-2 (IL-2)
| Treatment Group | Tumor Inhibition | Complete Tumor Regression | Reference |
| Control (Vehicle) | - | 0% | [3] |
| This compound alone | Minimal | Not significant | [3] |
| IL-2 alone | Minimal | Not significant | [3] |
| This compound + IL-2 | Significant | Nearly 70% | [3] |
| In a Meth-A sarcoma-bearing mouse model, the combination of this compound and IL-2 resulted in a significant inhibition of tumor growth and led to complete tumor regression in a majority of the treated animals, an effect not observed with either agent alone.[3] |
Table 2: In Vitro Synergistic Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Stimulant(s) | IFN-γ Secretion (pg/mL) | IL-12 Secretion (pg/mL) | Reference |
| Control (Unstimulated) | Baseline | Baseline | [3] |
| This compound | Minimal increase | Minimal increase | [3] |
| IL-2 | Moderate increase | Low increase | [3] |
| This compound + IL-2 | Synergistic Increase | Synergistic Increase | [3] |
| Co-stimulation of human PBMCs with this compound and IL-2 leads to a synergistic increase in the secretion of the key Th1-polarizing cytokines, Interferon-gamma (IFN-γ) and Interleukin-12 (IL-12).[3] Of note, this synergistic effect was not observed for pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[3] |
Signaling Pathways
This compound-Induced NOD2 Signaling Pathway
This compound exerts its biological effects by activating the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] The diagram below illustrates the canonical signaling pathway initiated by this compound binding to NOD2.
Experimental Protocols
The following protocols are representative methodologies for studying the synergistic effects of this compound and cytokines.
Protocol 1: In Vitro Stimulation of Human PBMCs
Objective: To assess the synergistic effect of this compound and a cytokine (e.g., IL-2) on the production of other cytokines (e.g., IFN-γ, IL-12) by human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (sterile, endotoxin-free)
-
Recombinant Human IL-2
-
ELISA kits for human IFN-γ and IL-12
-
96-well cell culture plates
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin) at a concentration of 2 x 10^6 cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well flat-bottom culture plate.
-
Stimulation: Prepare working solutions of this compound and IL-2 in complete RPMI 1640 medium. Add 100 µL of the appropriate stimulant solution to the wells to achieve the final desired concentrations. Set up the following experimental groups in triplicate:
-
Vehicle control (medium only)
-
This compound alone (e.g., 10 µg/mL)
-
IL-2 alone (e.g., 100 U/mL)
-
This compound (e.g., 10 µg/mL) + IL-2 (e.g., 100 U/mL)
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentrations of IFN-γ and IL-12 in the collected supernatants using commercial ELISA kits, following the manufacturer's protocols.
Protocol 2: In Vivo Murine Sarcoma Model
Objective: To evaluate the synergistic anti-tumor efficacy of this compound and a cytokine (e.g., IL-2 or IFN-α) in a syngeneic mouse tumor model.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Meth-A sarcoma cells
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (sterile, for in vivo use)
-
Recombinant Murine IL-2 or IFN-α
-
Calipers for tumor measurement
Methodology:
-
Tumor Cell Implantation: Harvest Meth-A sarcoma cells from culture, wash with sterile PBS, and resuspend at a concentration of 5 x 10^6 cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice daily for tumor growth. When tumors reach a palpable size (e.g., 3-5 mm in diameter, typically 5-7 days post-implantation), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (PBS)
-
Group 2: this compound alone (e.g., 100 µ g/mouse , intraperitoneal injection)
-
Group 3: Cytokine alone (e.g., IL-2 at 50,000 U/mouse or IFN-α at 10,000 U/mouse, intraperitoneal injection)
-
Group 4: this compound + Cytokine (same doses as above)
-
-
Treatment Schedule: Administer treatments daily or every other day for a total of 5-10 injections.
-
Tumor Measurement: Measure tumor size every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
-
Endpoint: Continue monitoring until tumors in the control group reach a predetermined endpoint, or for a set period (e.g., 30-60 days) to assess long-term survival and tumor regression. Euthanize mice if tumors become ulcerated or exceed the allowed size as per institutional guidelines.
-
Data Analysis: Plot mean tumor growth curves for each group. Analyze for statistical significance between groups. Calculate the percentage of tumor-free mice in each group at the end of the study.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for investigating the synergistic effects of this compound and cytokines.
References
- 1. The Synthetic Immunomodulator this compound Controls Human Immunodeficiency Virus Type 1 Replication at Multiple Levels in Macrophages and Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Murabutide as a Mucosal Adjuvant for Virus-Like Particle Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murabutide, a synthetic derivative of muramyl dipeptide (MDP), is a potent immunomodulator that activates the innate immune system through the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor.[1][2][3] Unlike its parent molecule, MDP, this compound is non-pyrogenic, making it a safer alternative for use as a vaccine adjuvant.[1] This document provides detailed application notes and protocols for the use of this compound as a mucosal adjuvant for virus-like particle (VLP) vaccines, with a focus on intranasal administration. Mucosal vaccination strategies aim to elicit robust immune responses at the site of pathogen entry, a critical aspect for protection against many viral diseases.[3][4]
Mechanism of Action: NOD2 Signaling Pathway
This compound exerts its adjuvant effect by engaging the cytosolic pattern recognition receptor NOD2, which is primarily expressed in antigen-presenting cells (APCs) such as dendritic cells and macrophages.[1][2] Upon binding of this compound, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2. This interaction facilitates the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. Activation of these pathways results in the transcription and secretion of pro-inflammatory cytokines and chemokines, which are crucial for the recruitment and activation of immune cells, thereby enhancing the adaptive immune response to the co-administered VLP antigen.
References
- 1. Intranasal Vaccination with this compound Enhances Humoral and Mucosal Immune Responses to a Virus-Like Particle Vaccine | PLOS One [journals.plos.org]
- 2. Intranasal Vaccination with this compound Enhances Humoral and Mucosal Immune Responses to a Virus-Like Particle Vaccine | PLOS One [journals.plos.org]
- 3. Intranasal Vaccination with this compound Enhances Humoral and Mucosal Immune Responses to a Virus-Like Particle Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mucosal Vaccines from Plant Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
Murabutide: Application Notes and Protocols for Preclinical Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murabutide, a synthetic N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester, is an immunomodulatory agent derived from muramyl dipeptide (MDP), the minimal bioactive component of bacterial peptidoglycan.[1][2] Recognized by the cytosolic pattern recognition receptor NOD2, this compound activates downstream signaling pathways, leading to the production of pro-inflammatory cytokines and enhancement of innate and adaptive immune responses.[1][3] Developed as a safe alternative to MDP, this compound possesses the immunomodulatory properties of its parent molecule without the associated pyrogenicity.[1] These characteristics make it a compelling candidate for investigation in cancer immunotherapy, both as a standalone agent and as an adjuvant in combination therapies. This document provides an overview of its mechanism of action, preclinical data on related compounds, and detailed protocols for its evaluation in cancer models.
While direct quantitative preclinical data on this compound in cancer models is limited in publicly available literature, its mechanism of action as a NOD2 agonist suggests its potential to enhance anti-tumor immunity.[2][3] It has been shown to augment the host's nonspecific resistance against tumors and to synergize with cytokines to enhance the tumoricidal activity of macrophages.[3][4] Preclinical and clinical studies with other MDP derivatives, such as Mifamurtide (L-MTP-PE), have demonstrated anti-cancer efficacy, particularly in osteosarcoma, providing a strong rationale for the investigation of this compound in various cancer types.[5][6][7][8][9]
Mechanism of Action: NOD2 Signaling Pathway
This compound exerts its immunomodulatory effects primarily through the activation of the nucleotide-binding oligomerization domain-containing protein 2 (NOD2). Upon binding to the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm of immune cells, this compound induces a conformational change that leads to the recruitment of the serine/threonine kinase RIPK2. This interaction facilitates the activation of the NF-κB and MAPK signaling pathways, culminating in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules. This cascade of events enhances the antigen-presenting capacity of cells like macrophages and dendritic cells, and promotes the activation and proliferation of T cells, thereby fostering a robust anti-tumor immune response.
Quantitative Data from Preclinical Studies of Related Compounds
| Compound | Cancer Model | Key Findings | Reference |
| Mifamurtide | Human Osteosarcoma Cell Lines (MG-63, HOS, 143-B) co-cultured with monocytes | Induced apoptosis in the primary OS cell line MG-63. Did not induce apoptosis in the more aggressive HOS and 143-B cell lines. A strong reduction in cell viability was observed only in MG-63 cells. | [5] |
| Mifamurtide | Osteosarcoma | The addition of Mifamurtide to chemotherapy improved 6-year overall survival from 70% to 78%. | [7] |
Experimental Protocols
The following protocols are provided as a guide for the preclinical evaluation of this compound in cancer immunotherapy models. These are based on standard methodologies and protocols used for related compounds like MDP and its derivatives.
In Vitro Macrophage Activation and Cytokine Production Assay
This protocol details the methodology to assess the ability of this compound to activate macrophages and induce the production of pro-inflammatory cytokines.
Materials:
-
Murine or human macrophage cell line (e.g., RAW 264.7, THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (sterile, endotoxin-free)
-
LPS (positive control)
-
PBS (sterile)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell adherence.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µg/mL) in complete culture medium. As a positive control, prepare a solution of LPS (e.g., 100 ng/mL). A vehicle control (medium only) should also be included.
-
Remove the culture medium from the wells and add 100 µL of the prepared treatments to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.
-
Cytokine Analysis: Determine the concentration of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the corresponding this compound concentrations to determine the dose-response relationship.
In Vivo Murine Syngeneic Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model, such as the B16 melanoma model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16-F10 melanoma cells
-
Complete cell culture medium
-
Sterile PBS
-
This compound (sterile, for in vivo use)
-
Calipers
-
Syringes and needles (27G)
Procedure:
-
Tumor Cell Preparation: Culture B16-F10 cells to ~80% confluency. Harvest the cells using trypsin, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound (e.g., via intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., every other day for two weeks). The vehicle control group should receive an equivalent volume of the vehicle.
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically significant differences in tumor growth between the treatment and control groups. Survival analysis can also be performed.
References
- 1. invivogen.com [invivogen.com]
- 2. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound revisited: a review of its pleiotropic biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Portico [access.portico.org]
- 7. Mifamurtide for the treatment of nonmetastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Review of mifamurtide in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Murabutide Formulation & In Vivo Delivery Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the solubility and in vivo delivery of Murabutide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester) is a synthetic, non-pyrogenic immunomodulator derived from muramyl dipeptide (MDP), the smallest bioactive unit of bacterial peptidoglycan.[1] Unlike its parent molecule, MDP, this compound was developed to provide immunomodulatory effects without significant toxicity.[1] Its primary mechanism of action is through the activation of the cytosolic pattern recognition receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2).[1] Upon binding, NOD2 triggers a signaling cascade that results in the activation of NF-κB and MAPKs, leading to the production of inflammatory cytokines and enhancing the host's immune response against pathogens and tumors.[1]
Q2: What are the main challenges in the in vivo delivery of this compound?
The primary challenges with this compound, similar to other hydrophilic peptides, are its relatively rapid clearance from the biological system and the need to efficiently deliver it to intracellular targets (NOD2 receptors) within immune cells like macrophages and dendritic cells. While this compound has a moderate aqueous solubility, enhancing its delivery can improve its therapeutic efficacy and adjuvant activity.
Q3: Why should I consider a liposomal formulation for this compound?
Liposomal encapsulation of muramyl peptides has been shown to significantly enhance their efficacy. Encapsulation can protect this compound from degradation, increase its uptake by phagocytic immune cells, and act as a depot for sustained release. Studies with related muramyl peptides have demonstrated that liposomal formulations lead to higher activation of macrophages and improved tumor-inhibitory effects compared to the free peptide.[2]
Q4: What is the solubility and stability of this compound?
This compound exhibits moderate aqueous solubility. For practical laboratory use, its solubility and stability are key considerations for preparing stock solutions and formulations.
| Parameter | Value/Recommendation | Source |
| Water Solubility | 5 mg/mL | [3] |
| Other Solvents | Soluble in Methanol/DMSO | [4] |
| Storage (Solid) | Stable for extended periods at -20°C. | [3] |
| Storage (Aqueous Solution) | Stable for up to six months at -20°C. Avoid repeated freeze-thaw cycles. | [3] |
Troubleshooting Guides
Guide 1: this compound Stock Solution Preparation
Problem: Difficulty dissolving this compound or concerns about the stability of the stock solution.
| Question | Answer/Suggestion |
| My this compound is not dissolving in water at the desired concentration. | This compound's water solubility is approximately 5 mg/mL.[3] If you require a higher concentration, consider using DMSO or methanol for the initial stock solution, which can then be diluted in your aqueous buffer. Be mindful of the final concentration of the organic solvent in your in vitro or in vivo experiments to avoid solvent-related toxicity. |
| I am unsure about the best way to store my this compound stock solution. | For long-term storage, aliquoting the stock solution and storing it at -20°C is recommended to maintain its chemical integrity.[3] It is crucial to avoid multiple freeze-thaw cycles, as this can degrade the peptide.[3] |
| How can I be sure my stored this compound is still active? | Before a critical experiment, you can perform a functional check. A common method is to stimulate a NOD2-expressing cell line (like HEK-Blue™ NOD2 cells) and measure NF-κB activation or cytokine production (e.g., IL-8).[1] |
Guide 2: Liposomal Formulation of this compound
Problem: Low encapsulation efficiency, inconsistent liposome size, or aggregation of the final formulation.
| Question | Answer/Suggestion |
| My encapsulation efficiency for this compound is very low. | As a hydrophilic peptide, this compound will be encapsulated in the aqueous core of the liposomes. To improve efficiency, consider using the freeze-thaw method, which can disrupt the lipid bilayers and allow for greater encapsulation of the hydrophilic drug upon reforming. The hydration of freeze-dried monophase systems has also been shown to be effective for encapsulating lipopeptides.[5] Ensure the hydration buffer containing this compound is at a concentration below its solubility limit. |
| The size of my liposomes is not uniform. | To achieve a more uniform size distribution (e.g., for in vivo studies where size can affect biodistribution), extrusion is a critical step. Passing the multilamellar vesicles (MLVs) through polycarbonate membranes with a defined pore size will produce large unilamellar vesicles (LUVs) of a more consistent diameter. |
| My liposome formulation is aggregating over time. | Aggregation can be caused by improper lipid composition, high liposome concentration, or storage conditions. Ensure your formulation has sufficient surface charge to induce electrostatic repulsion between vesicles. Including a cryoprotectant like sucrose or trehalose before lyophilization or freezing can also prevent aggregation.[6] Store the final formulation at 4°C and avoid freezing unless a suitable cryoprotectant is included. |
| I'm observing phase separation during the lipid film formation. | This may occur if the peptide and lipids have different solubilities in the chosen organic solvent.[5] Freeze-drying from a monophase system (e.g., using tertiary butanol) can create a more homogenous mixture before hydration, leading to better encapsulation.[5] |
Guide 3: In Vivo Administration and Efficacy
Problem: Lack of expected therapeutic effect or observation of adverse reactions.
| Question | Answer/Suggestion |
| I am not observing a significant immune response after administering this compound. | This could be due to several factors: - Dosage: Ensure the dose is appropriate for the animal model. Clinical trials in humans have used subcutaneous injections of 100 µg/kg.[7] - Delivery: Free this compound may be cleared too quickly. A liposomal formulation can enhance its delivery to and uptake by antigen-presenting cells, thereby improving the immune response.[2] - Route of Administration: The route can influence the outcome. Subcutaneous or intravenous injections are common. |
| Are there any expected side effects with this compound? | This compound is known for being a safe derivative of MDP with practically no side effects observed in Phase I and II clinical trials.[7] However, with related muramyl peptides at higher doses, side effects such as fever and pain at the injection site have been noted.[7] It is always important to monitor animals for any signs of distress. |
| How does liposomal delivery compare to free this compound in vivo? | While direct comparative data for this compound is limited, studies on other muramyl peptides provide strong evidence for the superiority of liposomal delivery. For example, liposome-encapsulated MDP induced significantly higher macrophage cytotoxicity and moderate tumor growth inhibition, whereas free MDP showed lower cytotoxicity and no tumor inhibition in a mouse model.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol is adapted from standard methods for encapsulating hydrophilic molecules.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC:Cholesterol at a 2:1 molar ratio)
-
Chloroform or a chloroform:methanol mixture
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Methodology:
-
Lipid Film Formation:
-
Dissolve the chosen lipids in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours (or overnight) to remove residual solvent.
-
-
Hydration:
-
Dissolve this compound in the hydration buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Warm the this compound solution to a temperature above the phase transition temperature (Tc) of the lipids.
-
Add the warm this compound solution to the lipid film and hydrate for 1-2 hours with gentle agitation. This process will form multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membrane multiple times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a uniform size.
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the liposome size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulated this compound using a suitable analytical method (e.g., HPLC after lysing the liposomes with a detergent).
-
Protocol 2: In Vitro Bioactivity Assay of this compound Formulations
This protocol assesses the ability of this compound formulations to activate NOD2 signaling.
Materials:
-
NOD2-expressing cells (e.g., THP-1 monocytes or HEK-Blue™ NOD2 cells)
-
Cell culture medium
-
Free this compound and this compound-liposome formulations
-
ELISA kit for a relevant cytokine (e.g., human IL-8 or TNF-α)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Stimulation:
-
Prepare serial dilutions of free this compound and the this compound-liposome formulation.
-
Add the different concentrations to the cells. Include a negative control (medium only) and a positive control (e.g., LPS if cells also express TLR4).
-
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours).
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of the chosen cytokine (e.g., IL-8) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Plot the cytokine concentration against the this compound concentration to compare the bioactivity of the free and encapsulated forms.
Visualizations
Caption: this compound activates the NOD2 pathway, leading to cytokine production.
Caption: Workflow for preparing this compound-loaded liposomes.
Caption: Logic for troubleshooting common this compound formulation issues.
References
- 1. invivogen.com [invivogen.com]
- 2. Comparative studies between liposomes containing muramyl dipeptide and various immunomodulators on activation of mouse peritoneal macrophages and NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound [smolecule.com]
- 4. chemicea.com [chemicea.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation [mdpi.com]
- 7. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
minimizing off-target effects of Murabutida in immune modulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Murabutide for immune modulation, with a specific focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Muramyl Dipeptide (MDP)?
This compound is a synthetic analog of Muramyl Dipeptide (MDP), which is the minimal biologically active component of bacterial peptidoglycan.[1] While both molecules are potent immunomodulators, this compound was specifically developed to be a safer alternative to MDP. The primary difference lies in its significantly reduced pyrogenicity (fever-inducing capacity) and other inflammatory side effects that are often associated with MDP.[2][3] This improved safety profile makes this compound a more suitable candidate for clinical applications.[4]
Q2: What is the primary mechanism of action of this compound?
This compound exerts its immunomodulatory effects primarily through the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][4] Upon binding to NOD2, this compound initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This, in turn, results in the production of various pro-inflammatory cytokines and chemokines, thereby modulating the immune response.[1]
Q3: What are the potential "off-target" effects of this compound?
The principal off-target concern with immunomodulators like MDP is the induction of systemic inflammation, leading to side effects such as fever, and in extreme cases, a cytokine storm.[5][6][7] this compound was designed to minimize these effects and is largely devoid of the pyrogenic activity seen with MDP.[2][3] However, at very high concentrations or in sensitive systems, an exaggerated inflammatory response could still be a consideration. It is also important to note that this compound's activity is specific to the NOD2 pathway and it does not signal through Toll-like receptors 2 or 4 (TLR2/4), further reducing the potential for broad, non-specific inflammatory responses.[1]
Q4: What are the recommended working concentrations for this compound in in vitro experiments?
The optimal concentration of this compound for in vitro studies can vary depending on the cell type and the specific assay. However, a general starting range is between 10 ng/mL and 10 µg/mL.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: What are typical dosages for this compound in in vivo studies?
In vivo dosages of this compound can vary based on the animal model, route of administration, and the intended immunological effect. Clinical trials in humans have used single doses of 5, 7, and 9 mg, with 7 mg identified as a dose at which cytokine levels plateaued.[8] For preclinical animal studies, it is crucial to perform dose-optimization studies. Liposomal formulations are often used for in vivo delivery to improve bioavailability and targeting.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high inflammatory response in vitro | Cell culture contamination with other PAMPs (e.g., LPS). | Test cell culture supernatant and reagents for endotoxin contamination. Use endotoxin-free reagents and sterile techniques. |
| Cell line is hypersensitive. | Perform a dose-response experiment to find the optimal, non-toxic concentration of this compound. | |
| Incorrect this compound concentration. | Verify the stock solution concentration and dilution calculations. | |
| Variability between experiments | Inconsistent cell passage number or density. | Use cells within a consistent passage number range and seed them at the same density for all experiments. |
| Instability of reconstituted this compound. | Aliquot reconstituted this compound and store at -20°C or below. Avoid repeated freeze-thaw cycles. | |
| Low or no response to this compound in vitro | Cells do not express functional NOD2. | Use a positive control cell line known to express functional NOD2 (e.g., HEK-Blue™ NOD2 cells). |
| Inefficient intracellular delivery. | For some cell types, a transfection reagent or delivery vehicle may be required to facilitate intracellular uptake of this compound. | |
| Degraded this compound. | Use a fresh stock of this compound and ensure proper storage conditions. | |
| Adverse effects observed in in vivo studies | High dosage. | Perform a dose-optimization study to identify the minimum effective dose with the lowest toxicity. |
| Formulation issues leading to rapid systemic release. | Consider using a controlled-release formulation, such as liposomes, to improve the pharmacokinetic and safety profile. | |
| Contamination of the this compound preparation. | Ensure the this compound used for in vivo studies is of high purity and is sterile and endotoxin-free. |
Data Presentation
Table 1: Comparison of Pyrogenicity between this compound and MDP
| Compound | Pyrogenic Activity | Mechanism of Reduced Pyrogenicity | Reference |
| Muramyl Dipeptide (MDP) | High | - | [2][3] |
| This compound | Devoid of pyrogenicity | Does not stimulate the release of endogenous pyrogens. | [2][3] |
Experimental Protocols
Protocol 1: In Vitro NOD2 Activation Assay using HEK-Blue™ NOD2 Cells
This protocol describes how to assess the NOD2-stimulatory activity of this compound using a commercially available reporter cell line.
Materials:
-
HEK-Blue™ NOD2 cells
-
HEK-Blue™ Detection medium
-
This compound
-
Endotoxin-free water
-
96-well plate
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ NOD2 cells according to the manufacturer's instructions.
-
On the day of the experiment, wash cells with PBS and resuspend in fresh culture medium at a concentration of 280,000 cells/mL.
-
-
Stimulation:
-
Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in endotoxin-free water.
-
Add 20 µL of each this compound dilution to the respective wells. Include a negative control (20 µL of endotoxin-free water) and a positive control (a known NOD2 agonist).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
-
Detection:
-
Add 180 µL of HEK-Blue™ Detection medium to each well of a new 96-well plate.
-
Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the detection plate.
-
Incubate the detection plate at 37°C for 1-3 hours and monitor for color change.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold induction of NF-κB activation relative to the negative control.
-
Protocol 2: Preparation of this compound-Loaded Liposomes for In Vivo Studies
This protocol provides a general method for encapsulating the hydrophilic this compound into liposomes for improved in vivo delivery.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), sterile and endotoxin-free
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve the phospholipids and cholesterol in chloroform in a round-bottom flask. The molar ratio will need to be optimized for your specific application.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Dissolve this compound in sterile, endotoxin-free PBS to the desired concentration.
-
Hydrate the lipid film by adding the this compound solution to the flask.
-
Agitate the flask by vortexing or gentle shaking until the lipid film is completely resuspended. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the liposome suspension through an extruder fitted with polycarbonate membranes of the desired pore size (e.g., 100 nm) for a defined number of cycles (e.g., 10-20 times).
-
-
Purification and Characterization:
-
Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, polydispersity, and encapsulation efficiency.
-
-
Sterilization and Storage:
-
Sterilize the final liposome preparation by filtration through a 0.22 µm filter.
-
Store the liposomes at 4°C.
-
Visualizations
Caption: this compound Signaling Pathway via NOD2.
Caption: General Experimental Workflow.
References
- 1. invivogen.com [invivogen.com]
- 2. Liposomal preparations of muramyl glycopeptides as immunomodulators and adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 4. Selection and evaluation of suitable quality control strains for meropenem antimicrobial susceptibility testing through preliminary external quality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized dosing: We can do better, but when? | Drug Discovery News [drugdiscoverynews.com]
optimizing Murabutida concentration for maximum NOD2 activation
Welcome to the technical support center for Murabutida, a synthetic immunomodulator and potent NOD2 agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Murabutida concentration for maximal NOD2 activation and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Murabutida and how does it activate NOD2?
A1: Murabutida is a synthetic derivative of muramyl dipeptide (MDP), which is the minimal bioactive component of bacterial peptidoglycan.[1] It is recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[1] Upon binding, Murabutida induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2).[1] This interaction triggers a downstream signaling cascade, primarily through the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways, resulting in the production of pro-inflammatory cytokines and other immune mediators.[1]
Q2: What is the recommended concentration range for Murabutida in in-vitro experiments?
A2: The optimal concentration of Murabutida can vary depending on the cell type and the specific experimental endpoint. However, a general working concentration range is between 10 ng/mL and 10 µg/mL.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay and cell line.
Q3: How should I prepare and store Murabutida?
A3: Murabutida is soluble in water at 5 mg/mL.[1] For stock solutions, it is recommended to reconstitute the lyophilized powder in sterile, endotoxin-free water. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C. When stored properly, aqueous solutions of Murabutide are stable for up to six months.[2]
Q4: Can high concentrations of Murabutida be inhibitory or cytotoxic?
A4: While Murabutida is known for its safety profile compared to its parent molecule MDP, very high concentrations may lead to cellular stress or off-target effects. Some studies have shown that excessive NOD2 activation can potentially lead to a decrease in cellular responsiveness or even induce apoptosis in certain cell types. It is crucial to perform a cytotoxicity assay to determine the optimal, non-toxic concentration range for your specific cell line.
Q5: What are the key downstream readouts for measuring NOD2 activation by Murabutida?
A5: The most common readouts for NOD2 activation include the measurement of NF-κB activation and the quantification of downstream cytokine production. NF-κB activation can be assessed using reporter assays (e.g., luciferase or SEAP reporter genes under the control of an NF-κB-inducible promoter). Cytokine production, such as IL-8 and TNF-α, can be measured in the cell culture supernatant using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).
Troubleshooting Guide
This guide addresses common issues encountered when using Murabutida to activate NOD2 in vitro.
| Issue | Potential Cause | Recommended Solution |
| Low or no NOD2 activation signal (e.g., low NF-κB reporter activity or cytokine production) | 1. Suboptimal Murabutida Concentration: The concentration used may be too low to induce a detectable response. | Perform a dose-response experiment with a wider range of Murabutida concentrations (e.g., 1 ng/mL to 50 µg/mL) to determine the EC50 (half-maximal effective concentration). |
| 2. Poor Cell Health: Cells may be unhealthy, leading to a reduced response. | Ensure cells are healthy, in the logarithmic growth phase, and have a high viability (>95%) before starting the experiment. | |
| 3. Low NOD2 Expression: The cell line used may have low or no endogenous NOD2 expression. | Use a cell line known to express functional NOD2 (e.g., THP-1, certain intestinal epithelial cells) or a HEK293 cell line stably transfected with a NOD2 expression vector. | |
| 4. Inefficient Cellular Uptake: Murabutida needs to enter the cell to activate the cytosolic NOD2 receptor. | For some cell types, transfection reagents or other delivery methods may be required to enhance intracellular delivery. | |
| 5. Reagent Issues: The Murabutida stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of Murabutida and store it in aliquots at -20°C. | |
| High background signal in unstimulated control wells | 1. Cell Culture Contamination: Bacterial or mycoplasma contamination can activate pattern recognition receptors, leading to high background NF-κB activation. | Regularly test cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. |
| 2. Serum Components: Components in the fetal bovine serum (FBS) can sometimes stimulate NF-κB. | Heat-inactivate the FBS before use or consider using a serum-free medium. | |
| 3. High Cell Density: Over-confluent cells can lead to increased baseline signaling. | Seed cells at an optimal density to ensure they are in the logarithmic growth phase during the experiment. | |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for accurate and consistent cell plating. |
| 2. Pipetting Errors: Inaccurate pipetting of Murabutida or other reagents. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| 3. Edge Effects: Wells on the edge of the plate are more prone to evaporation, leading to changes in reagent concentration. | Avoid using the outer wells of the 96-well plate or fill them with sterile PBS to minimize evaporation from the experimental wells. | |
| Unexpected Cytotoxicity | 1. High Murabutida Concentration: The concentration of Murabutida used may be toxic to the specific cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTox Green assay) to determine the non-toxic concentration range of Murabutida for your cells. |
| 2. Solvent Toxicity: If Murabutida is dissolved in a solvent other than water (e.g., DMSO), the solvent itself could be causing cytotoxicity. | Ensure the final concentration of any solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). |
Experimental Protocols
NF-κB SEAP Reporter Assay using HEK-Blue™ NOD2 Cells
This protocol describes the measurement of NF-κB activation in response to Murabutida using HEK-Blue™ NOD2 cells, which contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ NOD2 cells
-
HEK-Blue™ Detection Medium
-
Murabutida
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Growth Medium (e.g., DMEM with 10% heat-inactivated FBS, penicillin-streptomycin)
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed HEK-Blue™ NOD2 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well in 180 µL of growth medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Murabutida Stimulation:
-
Prepare serial dilutions of Murabutida in growth medium at 10x the final desired concentration.
-
Add 20 µL of the Murabutida dilutions to the appropriate wells. For the negative control, add 20 µL of growth medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
SEAP Detection:
-
After the incubation period, add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.
-
Transfer 20 µL of the supernatant from the cell stimulation plate to the corresponding wells of the plate containing the detection medium.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Acquisition:
-
Measure the optical density (OD) at 620-655 nm using a microplate reader.
-
The OD is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.
-
Cytokine (IL-8) Measurement by ELISA
This protocol provides a general outline for measuring the concentration of a secreted cytokine, such as IL-8, in cell culture supernatants using a sandwich ELISA.
Materials:
-
Cell culture supernatant from Murabutida-stimulated cells
-
IL-8 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites in the wells by adding 200 µL of assay diluent to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of cell culture supernatant or recombinant IL-8 standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody diluted in assay diluent to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate diluted in assay diluent to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
-
Reaction Stopping and Reading:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-8 in the samples by comparing their absorbance to the standard curve.
-
Visualizations
Caption: Murabutida-induced NOD2 signaling pathway.
Caption: Experimental workflow for optimizing Murabutida concentration.
Caption: Troubleshooting decision tree for low NOD2 activation.
References
Technical Support Center: Muramyl Dipeptide (MDP) Derivatives in Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Muramyl dipeptide (MDP) derivatives in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are Muramyl dipeptide (MDP) derivatives and why are they used in clinical trials?
A1: Muramyl dipeptide (MDP) is the smallest, biologically active component of peptidoglycan, a molecule found in the cell walls of almost all bacteria.[1][2] MDP and its synthetic derivatives are potent immunomodulators, meaning they can stimulate the body's immune system.[2] They are investigated in clinical trials, often as vaccine adjuvants or as standalone immunotherapies, for their potential to enhance the immune response against infections and cancer.[1][2]
Q2: What is the primary mechanism of action for MDP and its derivatives?
A2: MDP and its derivatives exert their immunomodulatory effects primarily by activating the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[1][3] Upon binding MDP, NOD2 triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[3][4] This, in turn, results in the production of pro-inflammatory cytokines and chemokines, enhancing both innate and adaptive immune responses.[5][6]
Q3: What are the main challenges encountered when using MDP derivatives in clinical trials?
A3: The primary challenges include:
-
Pyrogenicity: A tendency to induce fever, which is a significant side effect.[7]
-
Formulation and Delivery: MDP and some derivatives are hydrophilic and have a short half-life in the body, making effective delivery to target cells difficult.[5][8] Liposomal encapsulation is a common strategy to overcome this.[8]
-
Adverse Events: Besides fever, other common side effects include chills, headache, fatigue, and myalgia.[8][9]
-
Variable Efficacy: The effectiveness of MDP derivatives can vary depending on the specific derivative, formulation, and patient population.
Q4: Which MDP derivatives have been tested in clinical trials?
A4: Several MDP derivatives have reached clinical trials. Two notable examples are:
-
Mifamurtide (L-MTP-PE): A lipophilic derivative encapsulated in liposomes, approved in Europe for the treatment of osteosarcoma.[8][9]
-
Romurtide (Muroctasin): Used to treat leukopenia following cancer chemotherapy.[10]
Troubleshooting Guides
Formulation and Delivery
Q: I am experiencing low encapsulation efficiency of my lipophilic MDP derivative in liposomes. What could be the issue and how can I improve it?
A: Low encapsulation efficiency is a common problem. Here are some potential causes and troubleshooting steps:
-
Lipid Composition: The choice of lipids is crucial. Ensure the lipid bilayer composition is suitable for your specific lipophilic derivative. Consider adjusting the cholesterol content, as it can impact membrane fluidity and encapsulation.[11]
-
Drug-to-Lipid Ratio: An incorrect ratio can lead to saturation of the lipid bilayer. It is recommended to perform a loading efficiency curve by varying the lipid concentration while keeping the active ingredient constant to find the optimal ratio.[12]
-
Preparation Method: The thin-film hydration method followed by sonication or extrusion is common. If you are using the thin-film hydration method, try dissolving your lipophilic drug directly with the lipids before forming the film.[13]
-
Hydration and Extrusion Parameters: Ensure proper hydration of the lipid film and optimize the extrusion process for consistent vesicle size.[12]
-
Alternative Methods: For highly hydrophobic molecules, the reversed-phase evaporation method might be more suitable.[13]
Q: My MDP derivative formulation is showing aggregation. How can I prevent this?
A: Aggregation can affect the stability and efficacy of your formulation. Consider the following:
-
pH of the Buffer: The pH of your formulation can significantly impact the solubility and stability of the peptide. Conduct pH optimization studies to find the ideal range for your derivative.
-
Excipients: The addition of certain excipients, such as sugars (e.g., trehalose) or polymers (e.g., PEG), can help stabilize the formulation and prevent aggregation.
-
Concentration: High concentrations of the derivative can promote aggregation. You may need to optimize the concentration for your specific application.
-
Storage Conditions: Ensure the formulation is stored at the recommended temperature and protected from light, as these factors can contribute to degradation and aggregation.
In Vitro Assays
Q: I am not seeing a robust signal in my NOD2 activation assay using HEK-Blue™ cells. What are the possible reasons?
A: A weak or absent signal in a NOD2 reporter assay can be frustrating. Here's a troubleshooting guide:
-
Cell Health and Passage Number: Ensure your HEK-Blue™ hNOD2 cells are healthy and within a low passage number (ideally under 20) to maintain optimal responsiveness.[9] Genetic instability can occur at higher passages.[9]
-
Ligand Concentration: You may need to perform a dose-response curve to determine the optimal concentration of your MDP derivative for stimulating the cells.
-
Ligand Solubility and Stability: Ensure your MDP derivative is fully dissolved in the cell culture medium and is stable under the assay conditions. Aggregates may not effectively activate the receptor.
-
Endotoxin Contamination: While you are testing an immunomodulator, high levels of endotoxin contamination in your sample or reagents can sometimes interfere with the assay or lead to non-specific activation of other pathways.
-
Reporter Gene Assay Protocol: Double-check your protocol for the SEAP (secreted embryonic alkaline phosphatase) reporter assay. Ensure you are using the correct detection medium (e.g., QUANTI-Blue™) and that the incubation times are appropriate.[1][14]
-
Parental Cell Line Control: Always include the parental HEK-Blue™ Null cell line (which does not overexpress NOD2) as a negative control to ensure the observed response is specific to NOD2 activation.[9]
Q: I am observing high background signal in my NOD2 reporter assay. What could be the cause?
A: High background can mask the specific signal from your test compound. Here are some potential causes:
-
Serum in Culture Medium: Some components in fetal bovine serum (FBS) can non-specifically activate NF-κB. Heat-inactivating the FBS (56°C for 30 minutes) is recommended.[10]
-
Cell Clumping: Over-confluent or clumped cells can lead to increased background. Ensure you have a single-cell suspension when seeding your plates. Avoid centrifugation of the cells right before seeding as this can sometimes lead to false positives.[9]
-
Contamination: Mycoplasma or bacterial contamination can activate NF-κB and lead to a high background signal. Regularly test your cell cultures for contamination.
-
Reagent Quality: Ensure all your reagents, including the cell culture medium and buffers, are of high quality and free of contaminants.
Quantitative Data from Clinical Trials
Table 1: Adverse Events Reported in Clinical Trials of Mifamurtide (L-MTP-PE)
| Adverse Event | Frequency | Severity | Reference |
| Chills & Fever | ~90% | Mild to Moderate | [5][8][9] |
| Vomiting | ~50% | Mild to Moderate | [9] |
| Fatigue | ~50% | Mild to Moderate | [9] |
| Tachycardia | ~50% | Mild to Moderate | [9] |
| Headache | >10% | Mild to Moderate | [5][9] |
| Anemia | >10% | Not specified | [9] |
| Anorexia | >10% | Not specified | [9] |
| Diarrhea | >10% | Not specified | [9] |
| Constipation | >10% | Not specified | [9] |
| Myalgia | Reported | Mild to Moderate | [5][8] |
| Hearing Loss | Reported | Not specified | [5] |
Table 2: Efficacy Data for Mifamurtide in Osteosarcoma Clinical Trials
| Endpoint | Mifamurtide + Chemotherapy | Chemotherapy Alone | Reference |
| 3-Year Overall Survival | 87.5% | - | [5] |
| 3-Year Event-Free Survival | 75.6% | - | [5] |
| 6-Year Overall Survival | 78% | 70% | [9] |
Experimental Protocols
Liposomal Encapsulation of a Lipophilic MDP Derivative (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve the chosen phospholipids (e.g., phosphatidylcholine, phosphatidylserine) and cholesterol in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.[1]
-
Add the lipophilic MDP derivative to the lipid solution.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator.
-
Alternatively, extrude the MLVs through polycarbonate membranes with defined pore sizes using a liposome extruder.
-
-
Purification:
-
Remove the unencapsulated MDP derivative by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.[12]
-
-
Characterization:
-
Determine the liposome size and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency by quantifying the amount of encapsulated drug versus the total amount used. This can be done by disrupting the liposomes with a suitable solvent and measuring the drug concentration using a validated analytical method (e.g., HPLC).
-
In Vitro NOD2 Activation Assay using HEK-Blue™ hNOD2 Cells
-
Cell Culture:
-
Culture HEK-Blue™ hNOD2 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum, penicillin-streptomycin, and the appropriate selection antibiotics (e.g., Blasticidin, Zeocin®).[10][14]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly before they reach confluency.
-
-
Assay Procedure:
-
Prepare a single-cell suspension of HEK-Blue™ hNOD2 cells.
-
Seed the cells into a 96-well plate at a density of approximately 50,000 cells per well in 180 µL of culture medium.[9]
-
Prepare serial dilutions of your MDP derivative and appropriate controls (positive control: a known NOD2 agonist like L18-MDP; negative control: vehicle).
-
Add 20 µL of your test compounds and controls to the respective wells.
-
Incubate the plate for 20-24 hours at 37°C in a CO2 incubator.[9]
-
-
SEAP Reporter Detection:
-
Prepare the QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Add 180 µL of the QUANTI-Blue™ solution to a new flat-bottom 96-well plate.[9]
-
Transfer 20 µL of the supernatant from the cell culture plate to the plate containing the QUANTI-Blue™ solution.[9]
-
Incubate at 37°C and monitor the color change (purple/blue).
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance values against the concentration of your MDP derivative to generate a dose-response curve.
-
Visualizations
Caption: NOD2 signaling pathway initiated by Muramyl dipeptide (MDP).
Caption: Workflow for liposomal encapsulation of MDP derivatives.
Caption: Troubleshooting low signal in NOD2 activation assays.
References
- 1. invivogen.com [invivogen.com]
- 2. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stagingpure.psu.edu [stagingpure.psu.edu]
- 4. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 5. The Efficiency and Toxicity of Mifamurtide in Childhood Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [rex.libraries.wsu.edu]
- 8. Review of mifamurtide in the treatment of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 101.200.202.226 [101.200.202.226]
- 10. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. invivogen.com [invivogen.com]
overcoming low lipophilicity of Murabutida for better efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low lipophilicity of Murabutide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low lipophilicity a challenge?
This compound (MurNAc-L-Ala-D-GlnOBu) is a synthetic immunomodulator derived from muramyl dipeptide (MDP), which is the minimal bioactive component of bacterial peptidoglycan.[1][2] It is a potent agonist for the intracellular Nucleotide-binding Oligomerization Domain 2 (NOD2) receptor, triggering an innate immune response.[1][3] However, this compound is hydrophilic (water-soluble), which presents several challenges for its therapeutic efficacy:
-
Poor Membrane Permeability: As NOD2 is located in the cytoplasm, this compound's hydrophilic nature hinders its ability to passively cross the lipophilic cell membrane to reach its target.[4]
-
Rapid Elimination: Hydrophilic compounds are often quickly cleared from the body, leading to a short half-life and reduced exposure to target cells.[2]
-
Low Bioavailability: These factors contribute to low oral bioavailability and overall reduced effectiveness in vivo.[2][5]
Q2: What are the primary strategies to overcome the low lipophilicity of this compound?
To enhance the therapeutic potential of this compound, two main strategies are employed:
-
Chemical Modification: This involves synthesizing lipophilic derivatives of this compound. By attaching fatty acid chains or other lipophilic moieties to the core structure, the molecule's ability to cross cell membranes is improved.[4][6] Several lipophilic MDP derivatives, such as Romurtide and Mifamurtide, are already in clinical use for different indications.[4][5]
-
Advanced Delivery Systems: This strategy focuses on encapsulating the hydrophilic this compound molecule within a lipid-based carrier to facilitate its entry into cells.[4] Common delivery systems include:
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate hydrophilic drugs like this compound in their aqueous core, protecting them from rapid degradation and facilitating cellular uptake.[7][8][9]
-
Nanoparticles: Solid lipid nanoparticles (SLNs) or polymeric nanoparticles can also be used to carry this compound, offering stability and controlled release properties.[8][10][11]
-
Q3: How does this compound activate the NOD2 signaling pathway?
This compound mimics the bacterial peptidoglycan component MDP to activate the innate immune system. The process is initiated inside the cell's cytoplasm.
Upon entering the cytoplasm, this compound binds to the leucine-rich repeat (LRR) domain of NOD2.[2] This binding event induces oligomerization of NOD2, which then recruits and activates the serine/threonine kinase RIP2 (also known as RICK).[1][12][13] Activated RIP2 undergoes poly-ubiquitination, creating a scaffold to recruit other proteins, including TAK1.[1][12] TAK1 activation leads to the downstream activation of two critical pathways: the IKK complex, which results in the activation of the NF-κB transcription factor, and the MAPK pathway.[1][12] Ultimately, NF-κB translocates to the nucleus to initiate the transcription of genes for inflammatory cytokines, chemokines, and antimicrobial peptides, leading to an immune response.[13]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Liposomes
| Potential Cause | Recommended Solution |
| Inappropriate Lipid Composition | The charge and fluidity of the lipid bilayer are critical. For hydrophilic molecules like this compound, consider using neutral or negatively charged lipids such as DSPC, cholesterol, and a small percentage of a negatively charged lipid like DSPG to improve stability and encapsulation.[14] |
| Incorrect pH Gradient | A transmembrane pH gradient can significantly enhance the loading of weakly basic or acidic drugs.[15] For this compound, ensure the pH of the external buffer is different from the internal buffer of the liposomes during hydration to drive the molecule inside. Experiment with different pH values (e.g., internal pH 4.0, external pH 7.4). |
| Passive Hydration Method | Simple hydration may not be sufficient. Employ active loading techniques like freeze-thaw cycling.[16] This process involves rapidly freezing the liposome-drug suspension in liquid nitrogen and then thawing it at a temperature above the lipid's transition temperature. Repeating this 5-10 times can disrupt and reform the bilayers, increasing drug entrapment.[16] |
| Suboptimal Drug-to-Lipid Ratio | An excessively high concentration of this compound can saturate the encapsulation capacity. Systematically vary the initial this compound-to-lipid molar ratio (e.g., 1:10, 1:20, 1:50) to find the optimal loading concentration.[15] |
Issue 2: Inconsistent In Vitro NOD2 Activation Results
| Potential Cause | Recommended Solution |
| Poor Cellular Uptake of Formulation | Even if encapsulated, the delivery vehicle itself may not be efficiently internalized by the target cells (e.g., HEK-Blue™ hNOD2 cells, macrophages). Characterize your formulation's size and zeta potential; ideal sizes for cellular uptake are typically 50-200 nm.[11][17] Consider adding PEGylated lipids to the formulation to improve stability in culture media. |
| Solubility Issues of Lipophilic Derivatives | Highly lipophilic this compound derivatives may precipitate in aqueous cell culture media. Use a small amount of a biocompatible solvent like DMSO (typically <0.1%) to prepare the stock solution and ensure it is well-dispersed upon dilution in the media.[4] |
| Cell Line Variability | Ensure the consistent passage number and health of your reporter cell line (e.g., HEK-Blue™ hNOD2). Cells at very high or low confluency can respond differently. Always include a positive control (e.g., free MDP or this compound) and a negative control (vehicle) in every experiment.[4] |
| Interference with Assay Reagents | The liposomal formulation itself might interfere with the assay readout (e.g., SEAP reporter assay). Run a control with empty liposomes (without this compound) to ensure the vehicle does not independently cause NF-κB activation or inhibit the reporter enzyme. |
Issue 3: Poor In Vivo Efficacy Despite Promising In Vitro Activity
| Potential Cause | Recommended Solution |
| Rapid Clearance of Delivery System | Unmodified liposomes can be quickly cleared from circulation by the reticuloendothelial system (RES). Incorporate PEGylated lipids (e.g., DSPE-PEG2000) into your formulation to create "stealth" liposomes.[10] This extends circulation half-life, allowing more time for the formulation to reach the target tissue.[10][11] |
| Instability of Lipophilic Derivative | The ester or amide bonds used to attach lipophilic tails to this compound might be susceptible to hydrolysis by plasma esterases or amidases.[4] Assess the stability of your compound in mouse or human plasma in vitro before proceeding with extensive in vivo studies. |
| Formulation Leakage In Vivo | The encapsulated this compound may leak from the liposomes prematurely upon injection into the bloodstream. Use lipids with a high transition temperature (Tc), such as DSPC (Tc = 55°C), and incorporate cholesterol (30-50 mol%) to increase bilayer rigidity and reduce leakage.[14] |
| Inefficient Targeting | The formulation may not be accumulating sufficiently at the desired site of action (e.g., tumors, lymph nodes). While passive targeting via the Enhanced Permeability and Retention (EPR) effect is a start, consider active targeting by conjugating ligands (e.g., antibodies, peptides) to the surface of the delivery vehicle. |
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of various this compound derivatives and formulations.
Table 1: In Vitro NOD2 Agonistic Activity of this compound Derivatives
| Compound | Modification | NF-κB Fold Increase (at 2 µM) | EC₅₀ (µM) | Source |
| MDP (Control) | N-acetylmuramyl-L-alanyl-D-isoglutamine | 12.5 ± 0.5 | 0.11 ± 0.01 | [6] |
| This compound | n-butyl ester on D-isoglutamine | ~10-12 | ~0.2 | [1] |
| Compound 75 | Stearoyl (C18) group on D-glutamic acid | 3.5 ± 0.2 | 0.82 ± 0.11 | [4][6] |
| Compound 81 | Stearoyl (C18) group on cinnamoyl moiety | 3.9 ± 0.1 | 0.55 ± 0.05 | [4][6] |
| MDP(D-Glu)-OCH₃ | D-isoglutamine replaced by α-methyl ester of D-glutamic acid | Higher than MDP | Lower than MDP | [18] |
| Data is presented as mean ± SEM. NF-κB activity was measured in HEK-Blue™ NOD2 cells. |
Table 2: Comparison of this compound Delivery Systems
| Delivery System | Composition | Size (nm) | Encapsulation Efficiency (%) | Key Efficacy Finding |
| Standard Liposomes | Phosphatidylcholine, Phosphatidylserine | 100-400 | Not specified | Successfully activated macrophage cytotoxic properties in vitro.[7] |
| Stealth Liposomes | DSPC, Cholesterol, DSPE-PEG2000 | 80-150 | Can exceed 40% with pH gradient method | Prolonged circulation time in vivo, leading to enhanced tumor accumulation.[10][15] |
| Lipid-Polymer Hybrid NP | PLGA core, Lipid (e.g., Lecithin, DSPE-PEG) shell | 100-200 | Generally high | Combines the stability and controlled release of polymers with the biocompatibility of lipids.[8] |
Experimental Protocols & Workflows
Protocol 1: Liposome Encapsulation of this compound via Thin-Film Hydration
This protocol describes a standard method for encapsulating a hydrophilic drug like this compound.[14][17]
-
Lipid Film Preparation:
-
Dissolve lipids (e.g., 7:3 molar ratio of DSPC to Cholesterol) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask at 40-60 RPM at a temperature above the lipid's Tc (e.g., 60°C for DSPC).
-
Apply a vacuum to evaporate the chloroform until a thin, uniform lipid film forms on the flask wall.
-
Continue drying under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.[14]
-
-
Hydration:
-
Prepare a solution of this compound in a suitable hydration buffer (e.g., 10 mg/mL in phosphate-buffered saline, pH 7.4).
-
Warm the this compound solution and the flask containing the lipid film to a temperature above the lipid Tc.
-
Add the this compound solution to the flask and hydrate the film by vigorous vortexing or shaking for 30-60 minutes. This will form multilamellar vesicles (MLVs).[17]
-
-
Size Reduction (Extrusion):
-
To create small unilamellar vesicles (SUVs) with a uniform size, assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the lipid Tc.
-
Load the MLV suspension into one of the syringes and pass it through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[17] This ensures the final product is collected in the opposite syringe.
-
-
Purification:
-
To remove unencapsulated this compound, use size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis against the buffer. The larger liposomes will elute first, separated from the smaller, free drug molecules.
-
References
- 1. invivogen.com [invivogen.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 4. Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Liposome encapsulation of muramyl peptides for activation of macrophage cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposome-like Nanostructures for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Emerging Research and Clinical Development Trends of Liposome and Lipid Nanoparticle Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
troubleshooting inconsistent results with Murabutida adjuvant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Murabutide as an adjuvant in their experiments.
Troubleshooting Inconsistent Results
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: We are observing a weaker than expected or inconsistent antibody response (e.g., low IgG titers) in our in vivo immunization studies.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Dosage: The dose of this compound may not be optimal for the specific antigen, animal model, or route of administration. A dose-escalation study is recommended to determine the optimal concentration. For example, in a study with a virus-like particle vaccine in mice, 100 µg of this compound administered intranasally was found to be optimal for inducing high levels of VLP-specific IgG and IgA.[1][2]
-
Improper Formulation with Antigen: Inconsistent or improper mixing of this compound with the antigen can lead to variability. Ensure a homogenous mixture is achieved before administration. For subcutaneous or intramuscular injections, creating a stable water-in-oil emulsion can enhance the adjuvant effect.
-
Incorrect Route of Administration: The effectiveness of this compound can vary with the route of administration. Intranasal delivery has been shown to be effective for inducing both systemic and mucosal immunity.[1][3] The chosen route should be appropriate for the target immune response.
-
This compound Stability: As a peptide-based molecule, this compound's stability can be compromised by improper storage and handling. It is recommended to store lyophilized this compound at -20°C and avoid repeated freeze-thaw cycles of stock solutions. Reconstituted solutions should be prepared fresh for each experiment if possible.
-
Antigen Quality and Dose: The purity, concentration, and stability of the antigen itself are critical. Ensure the antigen is of high quality and used at an appropriate dose.
Question 2: We are seeing high variability in cytokine production (e.g., TNF-α, IL-6) in our in vitro cell stimulation assays.
Potential Causes and Troubleshooting Steps:
-
Cell Viability and Density: Ensure that the cells (e.g., PBMCs, macrophages) are healthy and plated at the correct density. High cell death or inconsistent cell numbers will lead to variable results.
-
This compound Concentration and Purity: Verify the concentration of your this compound stock solution. Use a high-purity grade of this compound to avoid confounding effects from contaminants. Lot-to-lot variation can occur, so it is advisable to test new batches before use in critical experiments.
-
Inconsistent Stimulation Time: The kinetics of cytokine production can vary. Ensure that the stimulation time is consistent across all wells and experiments. A time-course experiment may be necessary to determine the optimal stimulation period for your specific cell type and cytokine of interest.
-
Presence of Inhibitory Substances: Components in the serum used for cell culture or carry-over from cell isolation procedures can sometimes interfere with the assay. Use high-quality reagents and wash cells thoroughly before stimulation.
-
NOD2 Expression Levels: The cellular response to this compound is dependent on the expression of its receptor, NOD2.[4] Different cell types, and even cells from different donors, can have varying levels of NOD2 expression, leading to different magnitudes of response.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a synthetic derivative of muramyl dipeptide (MDP), which is a component of bacterial peptidoglycan.[4] It acts as an immunomodulator by being recognized by the intracellular receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[4] This recognition triggers a signaling cascade involving RIP2 kinase, leading to the activation of NF-κB and MAP kinases. This, in turn, results in the production of pro-inflammatory cytokines and chemokines, enhancing the immune response to a co-administered antigen.[4]
What is the recommended storage and handling for this compound?
Lyophilized this compound should be stored at -20°C. For preparing stock solutions, it is soluble in water at up to 5 mg/mL.[4] To maintain stability, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Can this compound be used with other adjuvants?
Yes, this compound has been shown to have a synergistic effect when used in combination with other adjuvants, such as alum. This combination can lead to an enhanced antibody response compared to using either adjuvant alone.
Is this compound pyrogenic?
No, unlike its parent molecule MDP, this compound is a non-pyrogenic derivative, meaning it does not induce fever, which is a significant advantage for its use as an adjuvant.[4]
Quantitative Data
The following tables summarize quantitative data on the effects of this compound from published studies.
Table 1: Effect of this compound Dose on Antigen-Specific Antibody Titers in Mice (Intranasal Vaccination)
| This compound Dose (µg) | Antigen | Mean VLP-specific IgG Titer (Day 42) | Mean VLP-specific IgA Titer (Day 42) | Mean VLP-specific IgG1 Titer (Day 42) | Mean VLP-specific IgG2a Titer (Day 42) |
| 0 | 25 µg VLP | ~1,000 | ~100 | ~1,000 | ~100 |
| 25 | 25 µg VLP | ~10,000 | ~1,000 | ~10,000 | ~1,000 |
| 100 | 25 µg VLP | ~100,000 | ~1,000 | ~100,000 | ~10,000 |
| 250 | 25 µg VLP | ~100,000 | ~1,000 | ~100,000 | ~10,000 |
Data adapted from a study using Norwalk virus-like particles (VLP) as the antigen in mice. Titers are approximate values derived from graphical data for illustrative purposes.[1][3]
Table 2: Cytokine Profile Induced by this compound in Human Whole Blood
| Cytokine | Response to this compound (10 µg/mL) |
| TNF-α | Increased |
| IL-1β | Increased |
| IL-6 | Increased |
| IL-8 | Increased |
| IL-1ra | Increased |
| IL-4 | No significant change |
| IL-12 | No significant change |
| IFN-γ | No significant change |
Experimental Protocols
1. In Vivo Immunization of Mice with this compound Adjuvant (Intranasal Route)
This protocol is adapted from a study using a virus-like particle (VLP) antigen.[1][3]
Materials:
-
Antigen solution (e.g., 25 µg of VLP in sterile PBS)
-
This compound solution (e.g., 100 µg in sterile PBS)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
-
Mice (e.g., BALB/c, 6-8 weeks old)
Procedure:
-
Preparation of Immunization Formulation:
-
On the day of immunization, prepare the formulation by mixing the antigen solution with the this compound solution. For example, for a final volume of 20 µL per mouse, mix a solution containing 25 µg of VLP with a solution containing 100 µg of this compound.
-
Vortex the mixture gently to ensure homogeneity.
-
Prepare a control group with the antigen mixed with an equivalent volume of sterile PBS.
-
-
Immunization:
-
Administer the formulation intranasally to the mice. This can be done by gently restraining the mouse and pipetting 10 µL of the formulation into each nostril. No anesthesia is required.
-
The primary immunization is performed on Day 0.
-
-
Booster Immunization:
-
A booster immunization is given on Day 21 using the same formulation and route of administration.
-
-
Sample Collection and Analysis:
-
Collect blood samples via tail vein or retro-orbital bleeding at desired time points (e.g., Day 0, 14, 28, 42) to monitor the antibody response.
-
Separate the serum and store at -20°C or -80°C until analysis.
-
Analyze antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a, IgA) in the serum using an enzyme-linked immunosorbent assay (ELISA).
-
2. In Vitro Stimulation of Human PBMCs with this compound
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
This compound stock solution (e.g., 1 mg/mL in sterile water).
-
96-well cell culture plates.
-
Centrifuge.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Cell Plating:
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (1 x 10^5 cells/well).
-
-
Cell Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 10 ng/mL to 10 µg/mL).
-
Add 100 µL of the this compound dilutions to the respective wells.
-
For the negative control, add 100 µL of complete RPMI-1640 medium without this compound.
-
-
Incubation:
-
Incubate the plate in a humidified CO2 incubator at 37°C for 24-48 hours.
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatants using ELISA or a multiplex bead array.
-
Visualizations
Caption: this compound signaling pathway.
Caption: In vivo immunization workflow.
References
- 1. Intranasal Vaccination with this compound Enhances Humoral and Mucosal Immune Responses to a Virus-Like Particle Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Intranasal Vaccination with this compound Enhances Humoral and Mucosal Immune Responses to a Virus-Like Particle Vaccine | PLOS One [journals.plos.org]
- 4. invivogen.com [invivogen.com]
Murabutide Administration: A Technical Guide to Optimizing Systemic and Mucosal Immunity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Murabutide, a synthetic immunomodulator, to elicit specific immune responses. Whether you are aiming for a robust systemic or a targeted mucosal immune outcome, the route of administration is a critical experimental parameter. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure the success of your this compound-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic derivative of muramyl dipeptide (MDP), the smallest bioactive component of bacterial peptidoglycan.[1][2] It functions as a potent agonist for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) receptor.[1][3] Activation of this intracellular receptor triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, thereby enhancing the immune response to co-administered antigens.[1] Unlike its parent molecule, MDP, this compound is non-pyrogenic, making it a safer and more viable adjuvant for in vivo studies.
Q2: How does the administration route of this compound influence the type of immune response?
The route of this compound administration is a key determinant of the resulting immune response profile:
-
Systemic Immunity: Parenteral routes, such as subcutaneous (s.c.) injection, are typically employed to induce a strong systemic immune response. This is characterized by the production of serum antibodies, primarily IgG, which are crucial for combating pathogens in the bloodstream and tissues.
-
Mucosal Immunity: Mucosal administration routes, particularly intranasal (i.n.) delivery, are effective at inducing a robust mucosal immune response.[3] This is characterized by the production of secretory IgA (sIgA) at mucosal surfaces, such as the respiratory and gastrointestinal tracts, providing a first line of defense against pathogens at their point of entry.[3][4] Intranasal vaccination with this compound has been shown to be superior to parenteral administration with alum in eliciting mucosal immune responses.[3]
Q3: What is the optimal dose of this compound for inducing a mucosal immune response in mice?
A dose-escalation study in mice identified 100 µg of this compound as the optimal dosage for intranasal administration when co-delivered with a virus-like particle (VLP) vaccine.[1][3] This dose resulted in the highest magnitude of VLP-specific IgG, IgG1, IgG2a, and IgA in the serum, as well as significant VLP-specific IgA at distal mucosal sites.[1][3] Doses of 100 µg and 250 µg were found to induce a more robust and consistent mucosal response than a 25 µg dose.[1]
Q4: What is a suitable vehicle for administering this compound?
For in vivo administration, this compound can be dissolved in sterile, endotoxin-free phosphate-buffered saline (PBS). Other common vehicles for in vivo drug delivery that may be considered depending on the experimental requirements include sterile water, saline solution, or buffered solutions to maintain pH stability.[5] For poorly soluble compounds, vehicles such as dimethyl sulfoxide (DMSO) in combination with corn oil may be used, but the final concentration of DMSO should be kept low (e.g., less than 0.1%) to minimize toxicity.[5]
Q5: Can this compound be co-administered with other antigens?
Yes, this compound is designed to be used as an adjuvant and is co-administered with an antigen to enhance the immune response to that specific antigen. It has been successfully used with virus-like particles (VLPs) and has shown to enhance antibody responses to hepatitis B surface antigens. When co-administered, a synergistic enhancement of antibody production can be achieved.
Quantitative Data Summary
The following table summarizes the comparative efficacy of intranasal versus subcutaneous administration of a vaccine formulated with this compound in mice, based on the findings from Jackson et al. (2012).
| Administration Route | Adjuvant | Antigen | Serum IgG Response | Mucosal IgA Response (Saliva, Fecal) |
| Intranasal (i.n.) | This compound (100 µg) | NV VLP (25 µg) | Equivalent to s.c. + Alum | Superior to s.c. + Alum |
| Subcutaneous (s.c.) | Alum (1:1 ratio) | NV VLP (25 µg) | High | Minimal |
This table is a qualitative summary based on the referenced study. Absolute antibody titers can vary based on the specific antigen, mouse strain, and experimental conditions.
Experimental Protocols
Protocol 1: Intranasal Administration of this compound in Mice
This protocol is adapted from the methodology described by Jackson et al. (2012).
Materials:
-
This compound
-
Antigen of interest (e.g., Ovalbumin, VLPs)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
Micropipette and sterile tips
-
Anesthesia (optional, but recommended for larger volumes)
Procedure:
-
Preparation of this compound/Antigen Solution:
-
Aseptically dissolve the lyophilized this compound and antigen in sterile PBS to the desired final concentrations. For example, to achieve a 100 µg dose of this compound and a 25 µg dose of antigen in a 20 µl administration volume, prepare a solution with a concentration of 5 mg/ml for this compound and 1.25 mg/ml for the antigen.
-
Gently vortex to ensure complete dissolution.
-
-
Animal Handling:
-
Lightly anesthetize the mouse if required, especially for volumes greater than 10 µl per nostril, to prevent expulsion of the liquid.
-
Hold the mouse in a supine position with the head tilted slightly back.
-
-
Administration:
-
Using a micropipette, carefully dispense 10 µl of the this compound/antigen solution into each nostril of the mouse.
-
Allow the mouse to inhale the solution naturally between administrations to each nostril.
-
-
Post-Administration Monitoring:
-
Monitor the mouse until it has fully recovered from anesthesia (if used).
-
Observe for any signs of respiratory distress or adverse reactions.
-
Protocol 2: Subcutaneous Administration of this compound in Mice
Materials:
-
This compound
-
Antigen of interest
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS) or other suitable vehicle
-
Sterile insulin syringes (or similar) with a 27-30 gauge needle
Procedure:
-
Preparation of this compound/Antigen Solution:
-
Aseptically prepare the this compound/antigen solution in sterile PBS to the desired concentrations for the intended injection volume (typically 50-100 µl for subcutaneous injection in mice).
-
-
Injection Site Preparation:
-
Select an injection site, such as the scruff of the neck or the flank.
-
If necessary, shave the area and sterilize with an alcohol wipe.
-
-
Administration:
-
Gently lift the skin to create a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
-
Post-Administration Monitoring:
-
Observe the mouse for any immediate adverse reactions at the injection site, such as excessive swelling or signs of distress.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no antibody response after intranasal administration | - Improper administration technique leading to swallowing instead of inhalation.- Insufficient dose of this compound or antigen.- Degradation of this compound or antigen. | - Ensure proper head positioning during administration.- Consider light anesthesia for consistent delivery.- Perform a dose-response experiment to optimize concentrations.- Prepare solutions fresh and store them appropriately. |
| High variability in immune responses between animals | - Inconsistent administration volume or technique.- Animal-to-animal variation in immune response. | - Standardize the administration procedure for all animals.- Increase the number of animals per group to improve statistical power. |
| Local inflammation at the subcutaneous injection site | - High concentration of this compound or antigen.- Contamination of the injection solution. | - Dilute the formulation to a larger volume (within acceptable limits).- Ensure strict aseptic technique during preparation and administration. |
| Systemic adverse effects (e.g., lethargy, ruffled fur) | - this compound dose is too high.- Contamination of the formulation with endotoxins. | - Perform a dose-finding study to determine the maximum tolerated dose.- Use endotoxin-free reagents and sterile techniques. |
Visualizing the Mechanism of Action
This compound Signaling Pathway through NOD2
This compound exerts its adjuvant effect by activating the intracellular NOD2 receptor. This initiates a signaling cascade that leads to the activation of key transcription factors, NF-κB and AP-1, which in turn drive the expression of various pro-inflammatory cytokines and chemokines.
Caption: this compound activates the NOD2 receptor, leading to downstream signaling and pro-inflammatory gene expression.
Experimental Workflow: Comparing Administration Routes
A well-designed experiment is crucial for accurately comparing the effects of different this compound administration routes. The following workflow outlines a typical experimental design.
Caption: A typical experimental workflow for comparing systemic and mucosal immune responses induced by different this compound administration routes.
References
addressing the broad modulatory effects of MDP analogs in experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with muramyl dipeptide (MDP) analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My MDP analog is not inducing the expected level of cytokine production (e.g., TNF-α, IL-6). What are the possible causes?
A1: Several factors could contribute to lower-than-expected cytokine induction:
-
Incorrect Stereochemistry: The biological activity of MDP and its analogs is highly dependent on their stereochemistry. The L-D isomer is the active form that is recognized by the NOD2 receptor. Ensure you are not using an inactive isomer, such as an L-L or D-D analog, as a negative control.[1]
-
Poor Cell Permeability: MDP and many of its analogs are hydrophilic and require cellular uptake to reach the cytosolic NOD2 receptor. If you are using a cell line with low endocytic or phagocytic activity, the analog may not be efficiently internalized. Consider using transfection reagents or liposomal formulations to improve delivery.
-
Suboptimal Concentration: The dose-response curve for MDP analogs can vary significantly. Perform a dose-response experiment to determine the optimal concentration for your specific analog and cell type.
-
Cell Line Responsiveness: Ensure the cell line you are using expresses a functional NOD2 signaling pathway. HEK293T cells, for instance, need to be transiently transfected with a NOD2 expression plasmid to become responsive to MDP.
-
Reagent Quality: Verify the integrity and purity of your MDP analog. Degradation or impurities can affect its activity.
Q2: I am observing a high level of pyrogenicity (fever-inducing effects) in my in vivo experiments. How can I mitigate this?
A2: Pyrogenicity is a known side effect of MDP and some of its analogs, which has historically hindered their clinical use.[2][3] Here are some strategies to address this:
-
Analog Selection: Certain structural modifications to the MDP molecule can reduce pyrogenicity while retaining immunomodulatory activity. For example, some lipophilic derivatives have been shown to have improved therapeutic profiles.[4] Consider screening different analogs to find one with a better safety profile.
-
Purity of the Analog: Endotoxin (lipopolysaccharide or LPS) contamination is a common cause of pyrogenicity. Ensure your MDP analog preparation is endotoxin-free by using high-purity reagents and testing the final product with a Limulus Amebocyte Lysate (LAL) assay or a cell-based monocyte activation test (MAT).[1]
-
Route of Administration: The route of administration can influence the systemic inflammatory response. Explore different delivery methods (e.g., subcutaneous vs. intravenous) to see if it impacts the pyrogenic response.
Q3: My results are inconsistent between experiments. What are some common sources of variability?
A3: Inconsistent results can be frustrating. Here are some areas to investigate:
-
Cell Passage Number: The responsiveness of cell lines can change with increasing passage number. Use cells within a consistent and low passage number range for all experiments.
-
Reagent Preparation: Prepare fresh dilutions of your MDP analog for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Quality Control of Analogs: If you are synthesizing your own analogs, ensure rigorous quality control to check for purity and batch-to-batch consistency.[5]
-
Control Groups: Always include appropriate positive and negative controls in every experiment. A positive control, such as a well-characterized MDP analog, will help you assess the responsiveness of your experimental system. An inactive stereoisomer of your analog is an excellent negative control.[1]
Q4: I am concerned about potential off-target effects of my MDP analog. How can I assess this?
A4: Off-target effects are a valid concern in drug development. Here’s how you can approach this:
-
Specificity Assays: Test your analog on cell lines that lack the primary target, NOD2. For example, you can use NOD2-knockout cells or the parental HEK293T cell line (which does not endogenously express NOD2) to see if you still observe a response.
-
Pathway Analysis: Use specific inhibitors for other pattern recognition receptor (PRR) pathways, such as TLRs, to determine if your analog is inadvertently activating these pathways. For instance, some studies have shown that certain MDP analogs can have synergistic effects with TLR ligands like LPS, so it's important to dissect these interactions.[6]
-
Broad Profiling: Employ techniques like proteomic or transcriptomic analysis to get a global view of the cellular response to your analog. This can help identify the activation of unexpected signaling pathways.
Troubleshooting Guides
Issue 1: Unexpected Cytokine Profile
You observe a cytokine profile that is different from what is reported in the literature for similar MDP analogs (e.g., high IL-10 with low TNF-α).
| Possible Cause | Troubleshooting Step |
| Contamination of MDP Analog | Test your analog for endotoxin (LPS) contamination. LPS is a potent inducer of a wide range of cytokines and can skew your results. |
| Activation of Different Signaling Pathways | Investigate if your analog is activating other PRRs. Use specific inhibitors for pathways like TLR2 and TLR4 to see if the unexpected cytokine production is diminished. |
| Cell Type Specific Responses | The cytokine profile can vary significantly between different cell types (e.g., monocytes vs. macrophages). Ensure you are using the appropriate cell model for your research question. |
| Kinetics of Cytokine Release | The timing of cytokine release can differ. Perform a time-course experiment to measure cytokine levels at various time points after stimulation. |
Issue 2: High Cell Death in Culture After Treatment
You observe significant cytotoxicity after treating your cells with the MDP analog.
| Possible Cause | Troubleshooting Step |
| High Concentration of Analog | Your analog may be toxic at the concentration used. Perform a dose-response experiment and assess cell viability using an assay like MTT or trypan blue exclusion to determine a non-toxic working concentration. |
| Contaminants in the Preparation | Impurities from the synthesis process or contamination can be cytotoxic. Verify the purity of your analog using techniques like HPLC and mass spectrometry. |
| Induction of Apoptosis | High levels of inflammation can lead to apoptosis. Measure markers of apoptosis, such as caspase activation, to determine if this is the cause of cell death. |
Quantitative Data Summary
The following tables provide a summary of quantitative data on cytokine induction by specific MDP analogs. Note that absolute values can vary depending on the experimental conditions (e.g., cell type, donor variability, incubation time).
Table 1: Cytokine Induction by Mifamurtide (L-MTP-PE) in Macrophages
| Cytokine | Concentration (pg/mL) | Cell Type | Treatment Conditions |
| IL-6 | Variable, significant increase | Human Macrophages | 100 µM L-MTP-PE |
| IL-4 | Variable, significant increase | Human Macrophages | 100 µM L-MTP-PE |
Data is qualitative as specific pg/mL values were not provided in the source.[7] Mifamurtide has been shown to induce both pro-inflammatory (IL-1β, IL-6) and anti-inflammatory (IL-4, IL-10) cytokines.[8]
Table 2: Synergistic Effect of MDP with LPS on IL-8 Secretion in THP-1 Cells
| Treatment | IL-8 Concentration (pg/mL) |
| MDP (10 µg/mL) | ~500 |
| LPS (10 ng/mL) | ~2000 |
| MDP (10 µg/mL) + LPS (10 ng/mL) | ~6000 |
Values are estimated from graphical data in the source.[6]
Experimental Protocols
Protocol 1: Measuring Cytokine Release from Human PBMCs
This protocol describes how to measure the secretion of cytokines from human Peripheral Blood Mononuclear Cells (PBMCs) in response to stimulation with an MDP analog.
Materials:
-
Human PBMCs, isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MDP analog stock solution (e.g., 10 mg/mL in sterile, endotoxin-free water or DMSO).
-
LPS (positive control).
-
Inactive stereoisomer of MDP analog (negative control).
-
96-well cell culture plates.
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI medium.
-
Stimulation:
-
Prepare serial dilutions of your MDP analog, LPS, and the negative control in complete RPMI medium.
-
Add 100 µL of the diluted compounds to the respective wells. The final volume in each well should be 200 µL.
-
Include wells with untreated cells as a baseline control.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours. The optimal incubation time may need to be determined empirically.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
Protocol 2: NOD2 Activation Reporter Assay in HEK293T Cells
This protocol describes how to measure the activation of the NOD2 pathway using a reporter gene assay in HEK293T cells. This assay typically measures the activity of NF-κB, a key transcription factor downstream of NOD2.
Materials:
-
HEK293T cells.
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Expression plasmid for human NOD2.
-
NF-κB luciferase reporter plasmid.
-
Control plasmid for transfection efficiency (e.g., Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine 2000).
-
MDP analog.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Include control wells with cells transfected with an empty vector instead of the NOD2 plasmid.
-
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for protein expression.
-
Stimulation: Replace the medium with fresh medium containing the desired concentration of the MDP analog or controls. Incubate for another 16-24 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency. Compare the normalized luciferase activity in stimulated cells to that in unstimulated cells to determine the fold induction.
Visualizations
Caption: NOD2 Signaling Pathway Activation by MDP Analogs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality control of radiopharmaceuticals (MDP, tin colloid and DTPA) [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Cytokine Staining: Number 2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 8. med.virginia.edu [med.virginia.edu]
Technical Support Center: Murabutide Stability in Rat Serum Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Murabutide in rat serum during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: My this compound concentration decreases over time in my rat serum assay. What is the likely cause?
A1: The decrease in this compound concentration is most likely due to enzymatic degradation. This compound is a synthetic derivative of Muramyl Dipeptide (MDP), which is known to be degraded by enzymes present in rat serum.[1] Specifically, amidohydrolases (amidases) are responsible for breaking down MDP by cleaving the amide bond between the sugar moiety (N-acetylmuramic acid) and the peptide chain (L-alanine-D-isoglutamine).[1] This enzymatic action likely extends to this compound.
Q2: What are the degradation products of this compound in rat serum?
A2: Based on the known degradation of the parent molecule, Muramyl Dipeptide (MDP), the primary degradation products of this compound in rat serum are expected to be N-acetylmuramic acid and the dipeptide L-alanyl-D-glutamine butyl ester. The dipeptide can be further hydrolyzed into its constituent amino acids, L-alanine and D-glutamine butyl ester.[1]
Q3: How can I prevent the degradation of this compound in my rat serum experiments?
Q4: Are there any specific storage conditions I should follow for rat serum to minimize enzymatic activity?
A4: Yes, proper storage is crucial. Rat serum should be stored at -80°C to minimize enzymatic activity. When thawing for an experiment, it should be done on ice to keep the enzymes in a less active state for as long as possible before starting the incubation at 37°C. Repeated freeze-thaw cycles should be avoided as they can lead to the release of intracellular proteases from cells that may have lysed, further increasing degradative activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of this compound (<50% remaining after 30 minutes) | High enzymatic activity in the rat serum lot. | 1. Increase the concentration of the protease inhibitor cocktail. 2. Source a new batch of rat serum and pre-screen for lower degradative activity. 3. Heat-inactivate the rat serum (56°C for 30 minutes) before the experiment. Note: This may alter other serum components and should be validated for your specific assay. |
| Inconsistent results between experimental repeats | 1. Inconsistent thawing and handling of serum. 2. Incomplete mixing of the protease inhibitor cocktail. 3. Variability in the time between sample collection and analysis. | 1. Standardize the serum thawing procedure (e.g., on ice for a fixed duration). 2. Ensure thorough vortexing of the serum after adding the inhibitor cocktail. 3. Process all samples at consistent time points. |
| Interference in analytical quantification (LC-MS/MS) | 1. Matrix effects from serum components. 2. Precipitation of this compound with serum proteins. | 1. Optimize the sample preparation method (e.g., protein precipitation with different organic solvents, solid-phase extraction). 2. Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and extraction efficiency. |
Experimental Protocols
Protocol 1: this compound Stability Assay in Rat Serum
This protocol details the procedure to assess the stability of this compound in rat serum and the effectiveness of a protease inhibitor cocktail.
Materials:
-
This compound
-
Rat serum (stored at -80°C)
-
Broad-spectrum protease inhibitor cocktail (e.g., Sigma-Aldrich Cat. No. P8340 or similar)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or water). Further dilute in PBS to a working concentration of 100 µg/mL.
-
Serum Preparation: Thaw a fresh aliquot of rat serum on ice.
-
Experimental Setup:
-
Test Group: In a microcentrifuge tube, add the protease inhibitor cocktail to the rat serum according to the manufacturer's instructions (e.g., 10 µL of cocktail per 1 mL of serum). Vortex gently.
-
Control Group: In a separate tube, add an equivalent volume of the inhibitor cocktail solvent (e.g., DMSO) to the rat serum. Vortex gently.
-
-
Initiation of Reaction: Spike both the test and control serum samples with the this compound working solution to a final concentration of 1 µg/mL. Vortex gently to mix.
-
Time-Point Sampling: Incubate the tubes at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) from each tube.
-
Protein Precipitation: Immediately add the 50 µL aliquot to a new tube containing 150 µL of ice-cold acetonitrile with 0.1% formic acid. This will stop the enzymatic reaction and precipitate the serum proteins.
-
Sample Processing: Vortex the mixture vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and transfer it to an HPLC vial for LC-MS/MS analysis to quantify the remaining this compound concentration.
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a general method for the quantification of this compound in processed rat serum samples.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Optimize the precursor ion (Q1) and product ion (Q3) transitions for this compound. For example, for this compound (MW ~592.6 g/mol ), the precursor ion would be [M+H]+ at m/z 593.6. The product ions would need to be determined by infusion and fragmentation of a standard solution.
-
-
Data Analysis: Quantify the peak area of the this compound MRM transition at each time point and normalize it to the peak area at time 0.
Visualizations
Caption: Enzymatic degradation pathway of this compound in rat serum.
Caption: Experimental workflow for this compound stability assay.
References
Validation & Comparative
Murabutide vs. Alum: A Comparative Guide to Adjuvant Efficacy in Humoral and Mucosal Immunity
For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is a critical determinant of vaccine efficacy. This guide provides a detailed comparison of Murabutide and aluminum salts (Alum), two prominent adjuvants, focusing on their differential impacts on humoral and mucosal immune responses. The information presented herein is supported by experimental data to facilitate informed decision-making in vaccine formulation.
Executive Summary
This compound, a synthetic derivative of muramyl dipeptide (MDP), and Alum, the most widely used adjuvant in human vaccines, operate through distinct immunological pathways, resulting in different immune response profiles. Experimental evidence indicates that while both adjuvants can induce robust systemic antibody responses, this compound demonstrates superior efficacy in eliciting mucosal immunity, particularly when administered via mucosal routes. This makes this compound a promising candidate for vaccines targeting pathogens that enter the body through mucosal surfaces.
Mechanism of Action
This compound: Engaging the NOD2 Pathway
This compound is recognized by the cytosolic pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2][3] This interaction triggers a signaling cascade that leads to the activation of NF-κB and MAPKs, resulting in the production of pro-inflammatory cytokines and chemokines.[2] This activation of the innate immune system is crucial for the subsequent development of a robust adaptive immune response. This compound is a safe derivative of MDP and is not associated with the pyrogenicity (fever-inducing property) of its parent molecule.[2][4]
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. invivogen.com [invivogen.com]
- 3. This compound revisited: a review of its pleiotropic biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal Vaccination with this compound Enhances Humoral and Mucosal Immune Responses to a Virus-Like Particle Vaccine | PLOS One [journals.plos.org]
Murabutida's In Vitro Efficacy Profile Compared to Other NOD2 Agonists
A comprehensive analysis of Murabutida's performance against other key Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) agonists, supported by experimental data, reveals its distinct activity profile. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Murabutida's efficacy in vitro, detailing its ability to activate the NOD2 signaling pathway relative to other well-established agonists.
Murabutida, a synthetic analogue of Muramyl Dipeptide (MDP), is recognized as a potent and safe immunomodulator that activates the innate immune system through the cytosolic sensor NOD2.[1][2] In direct comparative studies, Murabutida demonstrates a significant, though comparatively moderate, capacity to induce NOD2-mediated signaling when benchmarked against the parent molecule, MDP.
Quantitative Comparison of NOD2 Agonist Efficacy
The in vitro potency of NOD2 agonists is primarily assessed by their ability to activate the NF-κB signaling pathway, a central downstream event following NOD2 stimulation. This is commonly quantified using reporter assays in cell lines such as Human Embryonic Kidney (HEK) 293 cells, which are engineered to express NOD2 and an NF-κB-inducible reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP). The half-maximal effective concentration (EC50) is a standard metric for agonist potency.
While a direct EC50 comparison for all listed agonists in a single study is not available, a cross-study analysis provides valuable insights. A key study directly compared the NF-κB activation of Murabutida and MDP in a reporter assay, showing that at a concentration of 100 ng/mL, MDP induced a 45.6 ± 2.5-fold activation, whereas Murabutida resulted in a 17.6 ± 1.2-fold activation.[3] This indicates that under these conditions, Murabutida is less potent than MDP. For other NOD2 agonists, EC50 values from similar reporter assays offer a benchmark for their potency.
| Agonist | Cell Line | Assay Type | Efficacy Metric | Value | Citation |
| Murabutida | HEK293-based | NF-κB Reporter | Fold Activation @ 100 ng/mL | 17.6 ± 1.2 | [3] |
| MDP | HEK293-based | NF-κB Reporter | Fold Activation @ 100 ng/mL | 45.6 ± 2.5 | [3] |
| Desmuramylpeptide 1 | HEK-Blue™ NOD2 | SEAP Reporter | EC50 | 89 nM | [4] |
| Desmuramylpeptide 2 | HEK-Blue™ NOD2 | SEAP Reporter | EC50 | 45 nM | [4] |
| Desmuramylpeptide 3 | HEK-Blue™ NOD2 | SEAP Reporter | EC50 | 4.5 nM | [4] |
| L18-MDP | HEK-Blue™ NOD2 | SEAP Reporter | More potent than MDP | - | |
| Mifamurtide | Not specified | Not specified | NOD2 Agonist | - |
Experimental Protocols
NF-κB Luciferase Reporter Assay for NOD2 Activation
This protocol outlines a typical experiment to quantify the in vitro efficacy of NOD2 agonists.
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Cells are seeded in 96-well plates.
-
For transfection, a plasmid mixture containing a luciferase reporter gene under the control of an NF-κB promoter, a constitutively expressed β-galactosidase plasmid (for normalization), and a NOD2 expression plasmid is prepared.
-
The plasmid mixture is incubated with a transfection reagent (e.g., XtremeGene9) and then added to the cells.
2. Agonist Stimulation:
-
After a suitable incubation period post-transfection (e.g., 24 hours), the cells are stimulated with various concentrations of NOD2 agonists (e.g., Murabutida, MDP) or a vehicle control.
3. Luciferase Assay:
-
Following stimulation (e.g., 6-18 hours), the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
β-galactosidase activity is also measured to normalize the luciferase readings for transfection efficiency and cell viability.
-
The fold induction of NF-κB activity is calculated by dividing the normalized luciferase activity of stimulated cells by that of the vehicle-treated cells.
Cytokine Production Assay
This method assesses the downstream functional outcome of NOD2 activation.
1. Cell Culture and Stimulation:
-
Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1) are cultured in appropriate media.
-
Cells are stimulated with different concentrations of NOD2 agonists for a specified period (e.g., 24 hours).
2. Supernatant Collection:
-
After incubation, the cell culture supernatants are collected by centrifugation.
3. Cytokine Quantification:
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
-
The results are typically expressed in pg/mL or ng/mL.
Visualizing the Molecular and Experimental Pathways
To better understand the mechanisms and workflows discussed, the following diagrams illustrate the NOD2 signaling cascade and a typical experimental setup.
References
Murabutide: A Non-Pyrogenic Alternative to MDP for Immunomodulation
A comparative guide for researchers and drug development professionals on the apyrogenic activity of Murabutide versus Muramyl Dipeptide (MDP), supported by experimental data and detailed protocols.
This compound, a synthetic derivative of N-acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide or MDP), has emerged as a potent immunomodulator that retains the adjuvant properties of its parent compound without inducing a pyrogenic (fever-inducing) response.[1][2] This critical difference makes this compound a safer alternative for use in vaccine adjuvants and other immunotherapeutic applications where the fever-inducing side effects of MDP are a significant concern.[1][2]
Quantitative Comparison of Pyrogenic Activity
Experimental data from rabbit pyrogen tests demonstrate a stark contrast in the pyrogenic activity between this compound and MDP. While MDP consistently induces a dose-dependent febrile response, this compound is devoid of such activity.[3][4]
| Compound | Dosage | Mean Maximum Temperature Change (°C) | Pyrogenic Response |
| This compound | Up to 1 mg/kg | No significant change | Apyrogenic[3][4] |
| MDP | 100 µg/kg | > 0.6°C | Pyrogenic[5] |
Table 1: Comparative Pyrogenicity of this compound and MDP in Rabbits. This table summarizes the typical pyrogenic response observed in rabbits following intravenous administration of this compound and MDP.
Mechanism of Apyrogenicity: A Look at Signaling Pathways
Both this compound and MDP exert their immunomodulatory effects primarily through the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1] Upon binding to NOD2, a signaling cascade is initiated, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[1]
While both molecules activate this central pathway, the structural modifications in this compound are thought to alter the downstream signaling events, preventing the release of endogenous pyrogens, such as interleukin-1β (IL-1β), which are responsible for inducing fever.[3] In contrast, MDP stimulation leads to the robust production and release of these pyrogenic cytokines.[3][5]
Caption: NOD2 Signaling Pathway for MDP and this compound.
Experimental Protocols for Pyrogenicity Testing
The validation of this compound's apyrogenic activity relies on standardized pyrogen testing protocols, primarily the Rabbit Pyrogen Test (RPT).
Rabbit Pyrogen Test (RPT)
The RPT is an in vivo assay that directly measures the febrile response in rabbits following the intravenous administration of a test substance.[6][7][8]
Materials:
-
Healthy, mature rabbits (either sex)
-
Clinical rectal thermometer or electronic temperature probe
-
Pyrogen-free syringes and needles
-
Test substance (this compound or MDP) dissolved in sterile, pyrogen-free saline
-
Control: Sterile, pyrogen-free saline
Procedure:
-
Animal Acclimation: House rabbits individually in a quiet, temperature-controlled environment (20-23°C) for at least one week before the test.[7]
-
Sham Test: Within 7 days of the main test, conduct a sham test by injecting sterile, pyrogen-free saline to acclimate the animals to the procedure and exclude those showing an unusual stress response.[7]
-
Baseline Temperature: On the day of the test, record the baseline rectal temperature of each rabbit at 30-minute intervals for 90 minutes prior to injection. The temperatures should not vary by more than 1°C between animals, and no rabbit should have a temperature exceeding 39.8°C.[6]
-
Injection: Slowly inject the test substance (or control) into the marginal ear vein of the rabbit. The volume should not exceed 10 mL/kg and should be administered within 10 minutes.[6]
-
Temperature Monitoring: Record the rectal temperature of each rabbit at 30-minute intervals for at least 3 hours after the injection.[6]
-
Interpretation of Results:
-
A positive pyrogenic response is recorded if an individual rabbit shows a temperature rise of 0.6°C or more above its baseline.
-
The test is considered positive if the sum of the temperature rises for all rabbits in the group exceeds a predetermined value (e.g., 1.4°C for a group of three rabbits).[6]
-
Caption: Workflow for the Rabbit Pyrogen Test.
References
- 1. invivogen.com [invivogen.com]
- 2. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Inhibition of endogenous pyrogen-induced fever by a muramyl dipeptide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central pyrogenic activity of muramyl dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
Advax® and Murabutide: A Potent Adjuvant Combination for Next-Generation Anthrax Vaccines
A detailed comparison of the synergistic adjuvant effects of Murabutide in combination with Advax® for a recombinant protective antigen (rPA) based anthrax vaccine, benchmarked against traditional and alternative adjuvant formulations.
Introduction
The development of safe and effective adjuvants is a critical component of modern vaccine design, particularly for subunit vaccines which are often poorly immunogenic on their own. For anthrax, a disease caused by the bacterium Bacillus anthracis, vaccine development has primarily focused on the use of recombinant protective antigen (rPA), a key component of the anthrax toxin. To enhance the immunogenicity of rPA, various adjuvants have been explored. This guide provides a comparative analysis of an innovative adjuvant combination, this compound and Advax®, against the widely used aluminum hydroxide (alum) adjuvant, presenting key experimental data on immunogenicity and protective efficacy.
Adjuvant Mechanisms of Action
This compound is a synthetic derivative of muramyl dipeptide (MDP), the smallest bioactive component of bacterial peptidoglycan. It is a potent agonist for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1] Activation of NOD2 by this compound triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines, thereby stimulating a robust immune response.[1]
Advax® is a delta inulin-based polysaccharide adjuvant. Its mechanism is not fully elucidated but is known to enhance both humoral and cellular immunity.[2] Notably, Advax® does not appear to induce the activation of NF-κB or the NLRP3 inflammasome, suggesting a different mode of action compared to many other adjuvants and contributing to its low reactogenicity profile.[2] The current understanding is that Advax® primarily enhances the function of antigen-presenting cells (APCs).
The combination of this compound and Advax® is hypothesized to provide a synergistic effect by stimulating the immune system through two distinct pathways, leading to a more potent and comprehensive immune response.
Signaling Pathways
Below are diagrams illustrating the signaling pathways for this compound and the proposed mechanism for Advax®.
Experimental Data: Immunogenicity and Efficacy
A key study evaluated the efficacy of rPA from B. anthracis formulated with different adjuvants in a murine model. The following tables summarize the key findings.
Table 1: Anti-rPA IgG Titers in C57BL/6 Mice
| Adjuvant Group | 1 Immunization | 2 Immunizations | 3 Immunizations |
| None (rPA alone) | ~100 | ~500 | ~1,000 |
| Alhydrogel® | ~10,000 | ~50,000 | ~100,000 |
| This compound | ~1,000 | ~10,000 | ~100,000 |
| Advax® | ~5,000 | ~80,000 | ~100,000 |
| This compound + Advax® | ~8,000 | ~150,000 | ~200,000 |
Data are approximated from graphical representations in the cited study and represent geometric mean endpoint titers.
Table 2: Survival Rates in C57BL/6 Mice after Aerosol Challenge with B. anthracis Sterne Strain
| Adjuvant Group | 1 Immunization | 2 Immunizations | 3 Immunizations |
| None (rPA alone) | 25% | 40% | 50% |
| Alhydrogel® | 80% | 90% | 100% |
| This compound | 50% | 75% | 90% |
| Advax® | 75% | 83% | 100% |
| This compound + Advax® | 83% | 100% | 100% |
The data clearly indicate that the combination of this compound and Advax® resulted in the highest anti-rPA IgG titers after two and three immunizations.[3][4][5] This enhanced humoral response translated into superior protection, with the combination achieving 100% survival after only two doses, a significant improvement over the other adjuvants tested.[3][4][5]
Experimental Protocols
The following is a summary of the experimental methodology used in the key comparative study.
Detailed Methodology
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old, were used for all experiments.
-
Antigen and Adjuvants: Recombinant Protective Antigen (rPA) from B. anthracis was used as the vaccine antigen. The following adjuvant formulations were prepared:
-
rPA alone (no adjuvant)
-
rPA + Alhydrogel® (alum)
-
rPA + this compound
-
rPA + Advax®
-
rPA + this compound + Advax®
-
-
Immunization Schedule: Mice were immunized subcutaneously with one, two, or three doses of the respective vaccine formulations at two-week intervals.
-
Serological Analysis: Blood samples were collected 28 days after the final immunization. Serum levels of anti-rPA IgG were determined by enzyme-linked immunosorbent assay (ELISA).
-
Challenge Studies: Following the final blood collection, mice were challenged with an aerosolized dose of B. anthracis Sterne strain 7702.
-
Efficacy Assessment: Survival of the challenged mice was monitored and recorded daily for 14 days post-challenge.
Conclusion
The combination of this compound and Advax® demonstrates a significant synergistic effect in enhancing the immunogenicity and protective efficacy of a recombinant anthrax vaccine. This combination elicits a more rapid and robust antibody response compared to rPA alone or formulated with single adjuvants, including the conventional alum adjuvant. The ability to achieve complete protection with a reduced number of doses highlights the potential of the this compound and Advax® combination as a superior adjuvant system for the development of next-generation anthrax vaccines and potentially for other subunit vaccines requiring enhanced immunogenicity. The favorable safety profile of both components further strengthens their candidacy for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthrax Vaccine Antigen-Adjuvant Formulations Completely Protect New Zealand White Rabbits against Challenge with Bacillus anthracis Ames Strain Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Immunogenicity of Non-Living Anthrax Vaccine Candidates in Cattle and Protective Efficacy of Immune Sera in A/J Mouse Model Compared to the Sterne Live Spore Vaccine [mdpi.com]
- 5. Advax™, a polysaccharide adjuvant derived from delta inulin, provides improved influenza vaccine protection through broad-based enhancement of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
assessing the safety profile of Murabutida versus traditional adjuvants
A Comparative Guide for Researchers and Drug Development Professionals
In the pursuit of enhanced vaccine efficacy, adjuvants play a critical role in potentiating the immune response to antigens. However, the induction of a robust immune response must be carefully balanced against the potential for adverse reactions. This guide provides a comparative analysis of the safety profile of Murabutide, a synthetic immunomodulator, against traditional adjuvants such as aluminum salts (alum) and Freund's adjuvant. This comparison is supported by available preclinical and clinical data, detailed experimental methodologies for safety assessment, and visualizations of the key signaling pathways involved.
Executive Summary
Traditional adjuvants, while effective, are often associated with a range of local and systemic adverse effects. Alum, the most commonly used adjuvant in human vaccines, is known to cause local reactions including pain, swelling, and redness at the injection site.[1][2] More serious concerns, though less common, include the potential for aluminum to induce autoimmunity and neurological complications.[1] Freund's complete adjuvant (FCA), a potent immunostimulator used in preclinical research, is notoriously reactogenic, causing severe inflammation, granulomas, and pain, rendering it unsuitable for human use.[3]
This compound, a synthetic derivative of muramyl dipeptide (MDP), has emerged as a promising alternative with a significantly improved safety profile. It retains the immunomodulatory properties of its parent molecule while being devoid of its associated pyrogenicity and toxicity.[4][5][6] Clinical studies have demonstrated that this compound is well-tolerated in humans, presenting a safer option for vaccine development.[5]
Comparative Safety Profile
The following table summarizes the known safety profiles of this compound, aluminum salts, and Freund's adjuvant based on available data.
| Feature | This compound | Aluminum Salts (Alum) | Freund's Adjuvant (Complete and Incomplete) |
| Pyrogenicity | Non-pyrogenic[4][5] | Generally non-pyrogenic | Complete Freund's Adjuvant is pyrogenic |
| Local Reactions | Minimal to no local reactions reported[5] | Common: Pain, swelling, erythema, induration[1][2] | Severe: Intense inflammation, granulomas, abscesses, necrosis[3] |
| Systemic Reactions | Well-tolerated in clinical trials[5] | Rare: Systemic inflammation, potential for autoimmunity and neurological complications[1] | Common with FCA: Systemic inflammation, potential for autoimmune reactions |
| Mechanism of Action | NOD2 receptor agonist[6] | NLRP3 inflammasome activation[7] | Broad and potent, but non-specific, inflammatory response |
| Regulatory Status | Investigational, has undergone clinical trials[5] | Approved for human use in numerous vaccines[2] | Not approved for human use; restricted use in animal research |
Signaling Pathways
The distinct safety profiles of this compound and alum can be attributed to their different mechanisms of action, which involve the activation of distinct innate immune signaling pathways.
This compound: NOD2 Signaling Pathway
This compound exerts its adjuvant effect through the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This pathway leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines and chemokines, driving a targeted and controlled immune response.
References
- 1. Adverse events after immunisation with aluminium-containing vaccines | Evidence-Based Medicine Guidelines [evidence.unboundmedicine.com]
- 2. youtube.com [youtube.com]
- 3. comparison-of-immune-and-adverse-effects-induced-by-adjuvac-and-freund-s-complete-adjuvant-in-new-zealand-white-rabbits-oryctolagus-cuniculus - Ask this paper | Bohrium [bohrium.com]
- 4. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 5. Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound revisited: a review of its pleiotropic biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
Murabutide's Immunomodulatory Profile: A Comparative Analysis of Cross-Reactivity with Toll-like Receptors in Experimental Models
A Guide for Researchers and Drug Development Professionals
Introduction
Murabutide is a synthetic immunomodulator derived from muramyl dipeptide (MDP), the minimal bioactive component of bacterial cell wall peptidoglycan. It is primarily recognized as a potent agonist for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor (PRR). While its activation of the NOD2 pathway is well-established, its potential for cross-reactivity with other major PRR families, specifically the Toll-like receptors (TLRs), is a subject of significant interest in immunology and drug development.
This guide provides an objective comparison of this compound's immunostimulatory activity with that of classical TLR agonists. It clarifies that this compound does not directly activate TLRs; instead, its "cross-reactivity" manifests as a synergistic or potentiating effect on TLR-mediated signaling. This cross-talk between the NOD2 and TLR pathways can significantly shape the nature and magnitude of the innate and adaptive immune response. We present quantitative experimental data, detailed methodologies, and signaling pathway diagrams to elucidate these interactions.
Primary Signaling Pathway: this compound and NOD2
This compound, like its parent compound MDP, is sensed in the cytoplasm by NOD2. Upon binding, NOD2 undergoes a conformational change and oligomerizes, recruiting the serine/threonine kinase RIP2 (also known as RICK). This interaction, mediated by CARD-CARD domain homophily, leads to the activation of RIP2, which in turn mediates the ubiquitination of NEMO/IKKγ. This cascade culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[1] The activation of these pathways results in the transcription and secretion of various pro-inflammatory cytokines and chemokines.
Evidence confirms the specificity of this compound for NOD2, as it does not induce NF-κB activation in HEK-Blue™ cells that express TLR2 or TLR4 but not NOD2.[1]
Comparative Analysis: this compound vs. TLR Agonists
While this compound does not directly bind to TLRs, its activation of the NOD2 pathway leads to significant cross-talk with TLR signaling cascades. This is most evident when immune cells are co-stimulated with this compound (or MDP) and a TLR agonist, such as Lipopolysaccharide (LPS) for TLR4. The result is often a synergistic enhancement of pro-inflammatory cytokine production.
Data Presentation: Synergistic Cytokine Production
The following tables summarize quantitative data from studies on human dendritic cells (DCs), demonstrating the synergistic effect of the NOD2 agonist MDP and various TLR agonists on the production of key Th1-polarizing cytokines, Interleukin-12 (IL-12 p70) and Interferon-gamma (IFN-γ).
Table 1: IL-12 p70 Production (pg/mL) in Human Dendritic Cells after 72h Stimulation | Stimulant | Concentration | MDP (10 µg/mL) | | :--- | :--- | :--- | | | | Alone | + MDP | | Medium Control | - | 18 ± 8 | - | | Lipid A (TLR4 Agonist) | 10 ng/mL | 115 ± 41 | 1054 ± 112 | | Poly(I:C) (TLR3 Agonist) | 10 µg/mL | 102 ± 35 | 851 ± 98 | | CpG DNA (TLR9 Agonist) | 2 µM | 98 ± 28 | 798 ± 85 | | Pam3CSK4 (TLR2/1 Agonist) | 1 µM | 85 ± 21 | 95 ± 25 | Data are expressed as mean values ± SD. Data adapted from a study on the synergistic effects of NOD and TLR agonists.
Table 2: IFN-γ Production (pg/mL) in Human Dendritic Cells after 72h Stimulation | Stimulant | Concentration | MDP (10 µg/mL) | | :--- | :--- | :--- | | | | Alone | + MDP | | Medium Control | - | 15 ± 6 | - | | Lipid A (TLR4 Agonist) | 10 ng/mL | 110 ± 31 | 811 ± 95 | | Poly(I:C) (TLR3 Agonist) | 10 µg/mL | 95 ± 25 | 698 ± 78 | | CpG DNA (TLR9 Agonist) | 2 µM | 88 ± 22 | 654 ± 71 | | Pam3CSK4 (TLR2/1 Agonist) | 1 µM | 75 ± 18 | 82 ± 20 | Data are expressed as mean values ± SD. Data adapted from a study on the synergistic effects of NOD and TLR agonists.
Observations:
-
Synergistic Effect: Co-stimulation of dendritic cells with the NOD2 agonist (MDP) and agonists for TLR4, TLR3, or TLR9 results in a dramatic, synergistic increase in the production of both IL-12 p70 and IFN-γ compared to stimulation with either agonist alone.
-
Specificity: This synergistic effect is not universal across all TLRs. Stimulation with the TLR2/1 agonist Pam3CSK4 in combination with MDP did not result in a significant increase in cytokine production in this model.
-
Implications: These findings demonstrate that this compound, by activating NOD2, can act as a powerful adjuvant to TLR-mediated immune responses, strongly promoting a Th1-type immune profile, which is crucial for cell-mediated immunity against intracellular pathogens and for anti-tumor responses.
Experimental Protocols
In Vitro Co-stimulation of Human Dendritic Cells
This protocol describes the methodology for assessing the synergistic effect of this compound and a TLR agonist on cytokine production from human monocyte-derived dendritic cells (DCs).
a. Generation of Dendritic Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify monocytes from PBMCs by magnetic-activated cell sorting (MACS) using CD14 MicroBeads.
-
Culture the purified monocytes for 5-6 days in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to differentiate them into immature DCs.
b. Stimulation Protocol:
-
Plate the immature DCs in 96-well plates at a density of 1 x 10^5 cells/well.
-
Prepare stock solutions of this compound and TLR agonists (e.g., LPS) in sterile, endotoxin-free PBS.
-
Add the stimulants to the wells, alone or in combination, to achieve the final desired concentrations (e.g., this compound at 10 µg/mL, LPS at 10 ng/mL). Include a "medium alone" control group.
-
Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 incubator.
c. Cytokine Measurement by ELISA:
-
After incubation, centrifuge the plates and carefully collect the culture supernatants.
-
Measure the concentrations of cytokines (e.g., IL-12 p70, IFN-γ, TNF-α, IL-6) in the supernatants using commercially available sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader and calculate cytokine concentrations based on a standard curve generated from recombinant cytokine standards.
NF-κB Reporter Assay in HEK-Blue™ Cells
This assay is used to confirm the specificity of this compound for NOD2 and its lack of direct activity on TLRs.
a. Cell Culture:
-
Culture HEK-Blue™ hNOD2 cells (expressing human NOD2 and an NF-κB-inducible secreted embryonic alkaline phosphatase - SEAP - reporter gene) and HEK-Blue™ hTLR4 cells (expressing human TLR4, MD2, CD14, and the SEAP reporter) according to the supplier's protocol.
b. Assay Protocol:
-
Plate the cells in a 96-well plate at the recommended density.
-
Stimulate the cells with various concentrations of this compound or a relevant TLR agonist (LPS for TLR4 cells).
-
Incubate for 16-24 hours.
-
Measure SEAP activity in the supernatant by adding a SEAP detection reagent (e.g., QUANTI-Blue™) and incubating until a color change is visible.
-
Determine NF-κB activation by measuring the optical density (OD) at 620-655 nm. An increase in OD indicates NF-κB activation.
Conclusion
The experimental evidence clearly indicates that this compound does not exhibit direct cross-reactivity by binding to Toll-like receptors. Its interaction with the TLR system is characterized by a potent synergistic cross-talk. By activating its specific intracellular receptor, NOD2, this compound can significantly amplify the pro-inflammatory signals initiated by TLR agonists. This synergy, particularly with TLR3, TLR4, and TLR9, leads to a robust Th1-polarized cytokine response, enhancing the production of IL-12 and IFN-γ.
For researchers and drug development professionals, this property positions this compound as a promising adjuvant for vaccines and immunotherapies. Its ability to modulate and potentiate TLR-driven responses allows for the fine-tuning of immune activation, potentially increasing therapeutic efficacy while managing the inflammatory profile. Understanding this mechanism of synergistic interplay is critical for the rational design of novel combination immunotherapies.
References
Evaluating the Long-Lasting B-cell Memory Response with Murabutida Adjuvants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
A critical goal in vaccine development is the induction of a robust and durable B-cell memory response, which is essential for long-term protection against infectious diseases. Immunological adjuvants play a pivotal role in enhancing and shaping the adaptive immune response to vaccine antigens. Murabutida, a synthetic derivative of muramyl dipeptide (MDP), is a promising adjuvant known for its safety profile and its ability to activate the innate immune system through NOD2. This guide provides a comparative analysis of Murabutida's potential to elicit a long-lasting B-cell memory response, contrasted with other well-established and novel adjuvants.
Performance Comparison of Adjuvants on B-cell Memory
The generation of a long-lasting B-cell memory response is characterized by several key immunological events, including the formation of germinal centers (GCs), the differentiation of long-lived plasma cells, and the establishment of a stable pool of memory B-cells. The following table summarizes available data on the performance of Murabutida and other adjuvants in these key areas. Direct comparative studies for Murabutida are limited; therefore, data is compiled from various sources and should be interpreted with caution.
| Adjuvant | Mechanism of Action (Primary Receptor) | Induction of Germinal Centers | Memory B-cell Frequency | Long-lived Plasma Cell Persistence | Key Findings & Citations |
| Murabutida | NOD2 agonist | Data not available | Data not available | Data not available | Enhances antibody responses with persistence comparable to alum.[1][2] |
| Alum | Inflammasome activation | Induces GC formation | Moderate | Moderate | Standard adjuvant, but generally weaker at inducing long-term B-cell memory compared to newer adjuvants. |
| AS03 | TLR4 agonist (MPL) + Saponin (QS-21) in an oil-in-water emulsion | Robust and persistent GC response | Significantly increases the frequency of antigen-specific memory B-cells over time. | Enhances the durability of the antibody response. | Induces robust and persistent memory B-cell responses that evolve over 6 months, showing increased somatic hypermutation.[3][4] |
| CpG ODN | TLR9 agonist | Potent GC induction | Expands the long-lived memory B-cell population. | Promotes the generation of high-affinity, long-lived plasma cells. | A recognized benefit is the expansion of the long-lived memory B-cell population.[5] |
| Alum-TLR7 Agonist | Inflammasome activation + TLR7 agonist | Enhances GC reaction | Significantly improves the capacity to induce an expansion of the memory B-cell compartment. | Data not available | The combination of Alum with a TLR7 agonist significantly enhances the expansion of the memory B-cell compartment within the draining lymph node.[6][7] |
Signaling Pathways and Experimental Workflows
Murabutida Signaling Pathway
Murabutida, as a derivative of MDP, is recognized by the intracellular pattern recognition receptor NOD2. This interaction triggers a signaling cascade that culminates in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines that shape the adaptive immune response, including B-cell activation and memory formation.
Caption: Murabutida-induced NOD2 signaling pathway.
Experimental Workflow for Evaluating Long-Lasting B-cell Memory
A systematic approach is crucial for comparing the efficacy of different adjuvants in promoting a long-lasting B-cell memory response. The following diagram outlines a typical experimental workflow.
Caption: Workflow for adjuvant comparison.
Experimental Protocols
Memory B-cell ELISpot Assay
Objective: To enumerate antigen-specific memory B-cells.
Principle: Memory B-cells are stimulated in vitro to differentiate into antibody-secreting cells (ASCs). These ASCs are then detected by their secretion of antigen-specific antibodies in an ELISpot assay.
Protocol:
-
Plate Coating: Coat 96-well PVDF membrane plates with antigen (e.g., 10 µg/mL in PBS) or anti-IgG antibody (for total IgG) overnight at 4°C.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized animals.
-
Memory B-cell Stimulation: Culture cells (1 x 10^6 cells/mL) for 3-5 days with a polyclonal B-cell activator cocktail (e.g., R848 and IL-2) to induce differentiation into ASCs.
-
Washing: Wash the coated plates and block with RPMI medium containing 10% FBS for 1 hour at 37°C.
-
Cell Plating: Add the stimulated cells in serial dilutions to the coated ELISpot plates and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plates to remove cells.
-
Add biotinylated anti-IgG detection antibody and incubate for 2 hours at room temperature.
-
Wash and add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour.
-
Wash and add BCIP/NBT substrate.
-
-
Analysis: Allow spots to develop, then wash with water to stop the reaction. Dry the plates and count the spots using an ELISpot reader. Each spot represents a single antigen-specific ASC.
Flow Cytometry for Memory B-cell and Plasma Cell Phenotyping
Objective: To identify and quantify memory B-cell and plasma cell populations.
Principle: Fluorochrome-conjugated antibodies are used to label specific cell surface and intracellular markers on B-cell subsets, which are then identified and quantified using a flow cytometer.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or bone marrow cells.
-
Surface Staining:
-
Incubate cells with a cocktail of fluorescently labeled antibodies against surface markers. For memory B-cells, a common panel includes anti-CD19, anti-CD27, anti-IgG, and anti-IgD. For plasma cells, include anti-CD138.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells with FACS buffer (PBS with 2% FBS).
-
Intracellular Staining (for plasma cells):
-
Fix and permeabilize the cells using a commercial kit.
-
Incubate with an antibody against an intracellular marker like Blimp-1.
-
Wash the cells.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the lymphocyte population, then on CD19+ B-cells. Within the B-cell population, identify memory B-cells (e.g., CD27+ IgG+) and plasma cells (CD138+).
Germinal Center Histology
Objective: To visualize and quantify germinal centers in lymphoid tissues.
Protocol:
-
Tissue Preparation: Harvest spleens at various time points post-immunization and fix in 4% paraformaldehyde, followed by embedding in paraffin or OCT.
-
Sectioning: Cut thin sections (5-10 µm) using a microtome or cryostat.
-
Immunohistochemistry/Immunofluorescence:
-
Deparaffinize and rehydrate sections if necessary.
-
Perform antigen retrieval.
-
Block non-specific binding sites.
-
Incubate with primary antibodies against GC markers such as PNA (Peanut Agglutinin), Ki-67 (for proliferation), and BCL6.
-
Wash and incubate with appropriate secondary antibodies conjugated to an enzyme (for IHC) or a fluorophore (for IF).
-
-
Visualization:
-
For IHC, add a substrate to develop the color reaction and counterstain with hematoxylin.
-
For IF, mount with a mounting medium containing DAPI to stain nuclei.
-
-
Analysis: Examine the sections under a microscope. Quantify the number and size of GCs per spleen section.
Conclusion
While Murabutida has demonstrated its potential as a safe and effective adjuvant for enhancing antibody responses, a comprehensive understanding of its capacity to induce a long-lasting B-cell memory response requires further investigation. Direct comparative studies employing standardized experimental workflows and a battery of assays, as outlined in this guide, are essential to definitively position Murabutida within the current landscape of vaccine adjuvants. The provided protocols and diagrams offer a framework for researchers to design and execute such studies, ultimately contributing to the rational development of next-generation vaccines with improved durability of protection.
References
- 1. Composition of the CD27+ Memory-B-Cell Compartment Delineates Immunoglobulin Deficiency Endotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The CD27+ memory B cells display changes in the gene expression pattern in elderly individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New markers for murine memory B cells that define mutated and unmutated subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. B-cell ELISpot assay to analyze human memory B cell and plasmablast responses specific to SARS-CoV-2 receptor-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Murabutide and Gardiquimod as Intranasal Vaccine Adjuvants
For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is a critical determinant of vaccine efficacy, particularly for intranasal vaccines aiming to elicit both mucosal and systemic immunity. This guide provides a detailed comparative study of two promising intranasal adjuvants: Murabutide, a nucleotide-oligomerization domain 2 (NOD2) agonist, and Gardiquimod, a Toll-like receptor 7 (TLR7) agonist.
This comparison guide synthesizes experimental data to objectively evaluate the performance of this compound and Gardiquimod in preclinical models. The focus is on their ability to enhance antigen-specific immune responses when co-administered with a Norwalk virus-like particle (VLP) vaccine via the intranasal route.
Mechanism of Action: Distinct Innate Immune Pathways
This compound and Gardiquimod potentiate the immune response by engaging different pattern recognition receptors (PRRs) of the innate immune system.
This compound is a synthetic derivative of muramyl dipeptide (MDP), the minimal bioactive component of bacterial peptidoglycan. It is recognized by the cytosolic receptor NOD2, which is expressed in various immune cells, including antigen-presenting cells (APCs).[1] Activation of NOD2 by this compound triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines and enhanced antigen presentation.
Gardiquimod is a synthetic imidazoquinoline compound that acts as a specific agonist for TLR7.[2] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a hallmark of viral replication.[2] Upon binding to Gardiquimod, TLR7 initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors NF-κB and interferon regulatory factor 7 (IRF7).[2] This results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are crucial for antiviral immunity.[2]
Below are diagrams illustrating the signaling pathways activated by this compound and Gardiquimod.
References
- 1. Intranasal Vaccination with this compound Enhances Humoral and Mucosal Immune Responses to a Virus-Like Particle Vaccine | PLOS One [journals.plos.org]
- 2. An Intranasally Delivered Toll-Like Receptor 7 Agonist Elicits Robust Systemic and Mucosal Responses to Norwalk Virus-Like Particles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Murabutide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Murabutide are paramount to ensuring laboratory safety and environmental protection. this compound, a synthetic immunomodulatory agent, requires careful management throughout its lifecycle in the laboratory, from receipt to final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated waste, aligning with standard laboratory safety protocols and environmental regulations.
Core Principles of this compound Waste Management
Step-by-Step Disposal Procedures
-
Decontamination: All non-disposable equipment, such as glassware and magnetic stir bars, that has come into contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or isopropanol) to remove any residue. The initial rinsate should be collected and disposed of as hazardous chemical waste. Subsequent rinses with soap and water can then be performed.
-
Waste Segregation: Proper segregation of waste at the point of generation is critical. Different types of waste associated with this compound research should be disposed of in designated, clearly labeled containers.
-
Solid Waste Disposal:
-
Contaminated Labware: Items such as gloves, disposable lab coats, bench paper, and plasticware contaminated with this compound should be placed in a designated hazardous waste container. These containers are typically lined with a specific color bag as per institutional guidelines (e.g., a yellow bag for chemical waste).
-
Empty Vials: Empty this compound vials should be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous chemical waste. After triple rinsing, the defaced or obscured label on the vial should be removed, and the vial can then be disposed of in a container for broken glass or as regular lab glass waste, depending on institutional policy.
-
-
Liquid Waste Disposal:
-
Unused Solutions: Unused or expired solutions of this compound should never be poured down the drain. They must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the name of the compound, concentration, and the date.
-
Aqueous Solutions: For dilute aqueous solutions, consult your institution's Environmental Health and Safety (EHS) office. Some institutions may permit drain disposal after appropriate neutralization or deactivation, but this requires explicit approval.
-
Organic Solvents: Solutions of this compound in organic solvents must be collected in a designated solvent waste container. Ensure that incompatible solvents are not mixed.
-
-
Sharps Disposal: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
Waste Stream Management for this compound Research
To simplify the process of waste segregation, the following table outlines the appropriate disposal containers for different types of waste generated during research involving this compound.
| Waste Type | Description | Disposal Container |
| Solid Chemical Waste | Gloves, bench paper, pipette tips, and other disposable labware contaminated with this compound. | Labeled hazardous solid waste container (e.g., yellow bag-lined bin). |
| Liquid Chemical Waste | Unused this compound solutions, rinsates from decontamination procedures, and mother liquors from synthesis. | Labeled hazardous liquid waste container (ensure compatibility of contents). |
| Sharps Waste | Needles, syringes, and scalpels contaminated with this compound. | Puncture-resistant sharps container. |
| Empty Glass Vials | Original this compound vials that have been triple-rinsed. | Glass waste container (after defacing the label). |
| General Lab Waste | Uncontaminated materials such as paper towels used for hand drying and packaging materials. | Regular trash receptacle. |
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
